2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid
Description
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Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-8-12(9-11-18)13-6-4-5-7-14(13)15(19)20/h4-7,12H,8-11H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKPUCNATSURJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627024 | |
| Record name | 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170838-26-3 | |
| Record name | 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic Acid
CAS Number: 170838-26-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid is a bifunctional molecule increasingly recognized for its utility in the field of chemical biology and drug discovery. Its structure, featuring a protected piperidine ring linked to a benzoic acid moiety, makes it a valuable building block, particularly as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest, offering a powerful strategy for targeting previously "undruggable" proteins. This guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| CAS Number | 170838-26-3 | [1] |
| Molecular Formula | C₁₇H₂₃NO₄ | [1] |
| Molecular Weight | 305.37 g/mol | [1] |
| Appearance | Powder | [1] |
| Storage Temperature | 2-8°C | [1] |
| Solubility | Soluble in organic solvents. | [2] |
Spectroscopic Data: While specific, detailed spectra for this compound are not available in the searched resources, general principles of ¹H NMR, ¹³C NMR, and mass spectrometry can be applied to predict the expected spectral features of this molecule.
Synthesis
A method for the synthesis of this compound has been described in patent literature.[3] The process involves a multi-step sequence starting from the formation of a brominated piperidine intermediate, followed by a lithium-halogen exchange and subsequent carboxylation.
Experimental Protocol: Synthesis
The following is a generalized experimental protocol based on the disclosed patent information.[3]
Step 1: Synthesis of tert-Butyl 4-(2-bromophenyl)piperidine-1-carboxylate
-
This intermediate is prepared through a multi-step process, which can include the reaction of 4-(2-bromophenyl)piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Step 2: Lithiation and Carboxylation
-
Dissolve tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate in an appropriate anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of an organolithium reagent (e.g., n-butyllithium) to the reaction mixture.
-
Stir the mixture at low temperature for a specified period to allow for the lithium-halogen exchange to occur, forming the lithiated intermediate in situ.
-
Bubble carbon dioxide gas through the reaction mixture or add solid carbon dioxide (dry ice).
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with an aqueous solution (e.g., saturated ammonium chloride).
-
Perform an aqueous workup, including extraction with an organic solvent.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield this compound.
Synthesis Workflow Diagram
Caption: A simplified workflow for the synthesis of the target compound.
Biological Activity and Applications
The primary application of this compound is as a linker molecule in the design and synthesis of PROTACs.[1]
Role in PROTACs
PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker plays a crucial role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the POI.[4][5] The semi-flexible nature of the this compound linker can be advantageous in achieving an optimal orientation of the POI and the E3 ligase.[1]
PROTAC Signaling Pathway
The general mechanism of action for a PROTAC is depicted in the signaling pathway diagram below. In this context, this compound would constitute a key part of the "PROTAC" molecule shown in the diagram.
Caption: The signaling pathway illustrating PROTAC-mediated protein degradation.
Conclusion
This compound is a key building block in modern drug discovery, particularly in the burgeoning field of targeted protein degradation. Its utility as a linker in PROTACs highlights the importance of carefully designed chemical tools to modulate biological processes. Further research into the physicochemical properties and biological applications of this and similar molecules will undoubtedly continue to advance the development of novel therapeutics.
References
- 1. This compound 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Buy 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride [smolecule.com]
- 3. WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID - Google Patents [patents.google.com]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid is a bifunctional molecule widely utilized in medicinal chemistry and drug discovery. Its structure incorporates a rigid 4-aryl piperidine scaffold, which is valuable for positioning pharmacophores in three-dimensional space. A key application of this compound is as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins. The specific geometry and properties of linkers like this compound can significantly influence the efficacy and pharmacokinetic properties of the resulting PROTAC. This compound is also a valuable intermediate in the synthesis of various biologically active molecules, including ampreloxetine.[1]
Chemical Properties and Structure
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 170838-26-3 |
| Molecular Formula | C₁₇H₂₃NO₄ |
| Molecular Weight | 305.37 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in organic solvents |
Below is a diagram illustrating the chemical structure of the molecule.
Caption: Chemical structure of this compound.
Experimental Protocols: Synthesis
A common synthetic route for this compound is detailed in patent literature, which describes its preparation as an intermediate for other active pharmaceutical ingredients.[1] The following is a generalized multi-step protocol based on this literature.
A Multi-Step Synthetic Pathway
Caption: Generalized synthetic workflow for the target compound.
Detailed Methodology:
-
Step (a): 2-Bromobenzaldehyde is reacted with approximately 2 to 3 molar equivalents of an alkyl 3-oxobutanoate (e.g., methyl or ethyl 3-oxobutanoate) in the presence of about 0.2 to 0.4 molar equivalents of piperidine. This reaction is typically performed at reflux temperature (50-100 °C) for 1 to 6 hours.[1]
-
Step (b): The resulting product from step (a) is treated with an alkali metal hydroxide, followed by acidification to yield 3-(2-bromophenyl)pentane-1,5-dioic acid.[1]
-
Step (c): The di-acid is then reacted with an ammonia reagent to form 4-(2-bromophenyl)piperidine-2,6-dione.[1]
-
Subsequent Steps: The dione is then taken through a series of reduction and protection steps. This includes the reduction of the dione to form 4-(2-bromophenyl)piperidine, followed by protection of the piperidine nitrogen with a di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1]
-
Step (f): The resulting tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate is reacted with an alkyl lithium reagent.[1]
-
Step (g): The final step involves the reaction of the lithiated intermediate with carbon dioxide to afford the desired product, this compound.[1]
Applications in Drug Discovery: A PROTAC Linker
The primary application of this compound is as a linker in the design and synthesis of PROTACs. PROTACs are bifunctional molecules that consist of three key components: a "warhead" that binds to a target protein, an E3 ligase-recruiting ligand, and a linker that connects the two. The linker plays a crucial role in determining the efficacy of the PROTAC by influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
Conceptual Diagram of a PROTAC
Caption: The role of the linker in a PROTAC's mechanism of action.
Biological Activity
While this compound itself is primarily an intermediate and not expected to have significant intrinsic biological activity, the piperidine and benzoic acid moieties are common in biologically active compounds. For instance, derivatives of 2-(piperidin-4-yl)benzimidazole have been shown to possess broad-spectrum antibacterial activities.[2] Additionally, compounds with similar structural motifs have been investigated for anti-inflammatory properties as inhibitors of soluble epoxide hydrolase.[3] The main biological relevance of this molecule, however, comes from the activity of the larger molecules it helps to create, such as PROTACs, which can have potent anti-tumor and other therapeutic effects.[4]
Conclusion
This compound is a key building block in modern drug discovery. Its utility as a semi-flexible linker is particularly notable in the rapidly advancing field of targeted protein degradation. The synthetic routes to this compound are well-established, allowing for its incorporation into complex molecular architectures. For researchers and scientists in drug development, a thorough understanding of the properties and applications of this and similar linkers is essential for the rational design of novel therapeutics.
References
- 1. WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID - Google Patents [patents.google.com]
- 2. 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Buy 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride [smolecule.com]
An In-depth Technical Guide to the Molecular Weight of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid
This technical guide provides a detailed analysis of the molecular weight of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid, a compound frequently utilized as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular Formula and Structure
The empirical formula for this compound is C₁₇H₂₃NO₄.[1] This formula delineates the precise number of atoms of each element present in a single molecule of the compound.
Table 1: Atomic Composition of this compound
| Element | Symbol | Number of Atoms |
| Carbon | C | 17 |
| Hydrogen | H | 23 |
| Nitrogen | N | 1 |
| Oxygen | O | 4 |
Calculation of Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The standard atomic weights for carbon, hydrogen, nitrogen, and oxygen are utilized for this calculation.[2][3][4][5][6][7][8]
The molecular weight is calculated as follows:
Molecular Weight = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of N atoms × Atomic Weight of N) + (Number of O atoms × Atomic Weight of O)
Molecular Weight = (17 × 12.011) + (23 × 1.008) + (1 × 14.007) + (4 × 15.999)
Molecular Weight = 204.187 + 23.184 + 14.007 + 63.996
Molecular Weight = 305.374 g/mol
The calculated molecular weight is consistent with the value of 305.37 g/mol provided by chemical suppliers.[1]
Table 2: Contribution of Each Element to the Molecular Weight
| Element | Symbol | Number of Atoms | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 17 | 12.011[8] | 204.187 |
| Hydrogen | H | 23 | 1.008[4] | 23.184 |
| Nitrogen | N | 1 | 14.007[2][5][6] | 14.007 |
| Oxygen | O | 4 | 15.999[3][7] | 63.996 |
| Total | 305.374 |
Experimental Verification
The molecular weight of this compound can be experimentally verified using techniques such as mass spectrometry. This method provides a precise mass-to-charge ratio, confirming the molecular weight and purity of the synthesized compound.
Logical Workflow for Molecular Weight Calculation
The following diagram illustrates the logical process for determining the molecular weight of the compound.
Caption: Molecular weight calculation workflow.
References
- 1. This compound 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Nitrogen - Wikipedia [en.wikipedia.org]
- 3. Oxygen - Wikipedia [en.wikipedia.org]
- 4. Hydrogen - Wikipedia [en.wikipedia.org]
- 5. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 6. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]
- 7. Oxygen, atomic [webbook.nist.gov]
- 8. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key applications of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid. This compound is a valuable bifunctional molecule, frequently utilized as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.[1] This guide details the primary synthetic route involving organolithium chemistry and explores potential alternative methodologies such as palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and structural information are presented to aid researchers in the synthesis and application of this important chemical entity.
Chemical Structure and Properties
This compound is a white to off-white powder. The structure features a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group, which is attached at the 4-position to a benzoic acid moiety at the ortho position.
Table 1: Chemical and Physical Properties [2][3]
| Property | Value |
| Molecular Formula | C₁₇H₂₃NO₄ |
| Molecular Weight | 305.37 g/mol |
| CAS Number | 170838-26-3 |
| Appearance | Powder |
| Purity | ≥95% |
| Storage Temperature | 2-8°C |
| SMILES | O=C(N(CC1)CCC1C(C=CC=C2)=C2C(O)=O)OC(C)(C)C |
| InChI | 1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-8-12(9-11-18)13-6-4-5-7-14(13)15(19)20/h4-7,12H,8-11H2,1-3H3,(H,19,20) |
Synthesis of this compound
The primary and most direct synthesis of this compound is a multi-step process that involves the formation of a key intermediate, tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate, followed by a lithium-halogen exchange and subsequent carboxylation.[4]
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
This initial step involves the protection of the secondary amine of 4-(2-bromophenyl)piperidine with a Boc group.
-
Reagents and Materials:
-
4-(2-Bromophenyl)piperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Base (e.g., triethylamine or sodium carbonate)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))
-
-
Procedure:
-
Dissolve 4-(2-bromophenyl)piperidine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate.
-
This step generates the reactive organolithium intermediate.
-
Reagents and Materials:
-
tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate
-
Alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate in anhydrous THF in a flame-dried, three-necked flask under a strict inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the alkyllithium reagent dropwise to the solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the aryllithium species can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR.
-
The final step introduces the carboxylic acid functionality.
-
Reagents and Materials:
-
(2-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)lithium solution from Step 2
-
Dry carbon dioxide (gas or solid)
-
Aqueous acid (e.g., 1 M HCl) for workup
-
-
Procedure:
-
Bubble dry carbon dioxide gas through the cold (-78 °C) solution of the aryllithium intermediate for 1-2 hours, or add crushed dry ice pellets to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography to afford this compound.
-
Quantitative Data
While specific yields can vary depending on the scale and reaction conditions, the following table provides representative data.
Table 2: Representative Reaction Data
| Step | Product | Typical Yield (%) | Purity (%) |
| 1 | tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate | 85-95 | >95 |
| 2 & 3 | This compound | 70-85 | >95 |
Characterization Data
¹H NMR (400 MHz, CDCl₃) δ: 1.48 (s, 9H), 1.65-1.80 (m, 2H), 1.85-1.95 (m, 2H), 2.80-2.95 (m, 2H), 3.25-3.35 (m, 1H), 4.20-4.35 (m, 2H), 7.20-7.30 (m, 1H), 7.35-7.45 (m, 1H), 7.50-7.60 (m, 1H), 8.05-8.15 (m, 1H).
¹³C NMR (101 MHz, CDCl₃) δ: 28.5, 32.8, 42.5, 44.0, 80.0, 126.8, 129.5, 130.8, 131.5, 132.5, 145.0, 155.0, 172.0.
Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and concentration.
Alternative Synthetic Routes
While the lithiation route is common, palladium-catalyzed cross-coupling reactions represent a viable alternative for the formation of the C-C bond between the piperidine and benzoic acid rings.
Suzuki Coupling
A Suzuki coupling reaction could potentially be employed by coupling a boronic acid or ester derivative of one of the rings with a halide or triflate of the other.
Caption: A potential Suzuki coupling strategy for the synthesis.
Application in PROTACs and Signaling Pathways
This compound is a key building block for the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.
Role as a Linker
In a PROTAC molecule, this compound serves as a semi-flexible linker that connects the ligand that binds to the POI and the ligand that recruits the E3 ligase. The length, rigidity, and attachment points of the linker are crucial for the formation of a stable ternary complex (POI-PROTAC-E3 ligase) and subsequent ubiquitination and degradation of the POI.
Signaling Pathway Implications
The specific signaling pathway affected by a PROTAC containing this linker is determined by the target protein being degraded. For example, if the PROTAC targets a kinase involved in a cancer-related signaling pathway (e.g., the PI3K/AKT/mTOR pathway), the degradation of that kinase will lead to the downregulation of that pathway.
Caption: General mechanism of PROTAC-mediated protein degradation and its effect on signaling.
By degrading specific proteins, PROTACs can modulate signaling pathways that are dysregulated in various diseases, offering a powerful therapeutic strategy. The choice of linker, such as one derived from this compound, is a critical aspect of PROTAC design to achieve optimal efficacy.
Conclusion
This compound is a synthetically accessible and highly valuable building block in medicinal chemistry, particularly in the rapidly advancing field of targeted protein degradation. The synthetic route via lithiation and carboxylation is a robust method for its preparation. The structural features of this molecule make it an ideal linker component for the construction of PROTACs, enabling the precise therapeutic intervention in a wide range of signaling pathways. This guide provides the essential technical information for researchers to synthesize and utilize this compound in their drug discovery and development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzoic acid | C17H23NO5 | CID 2794649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID - Google Patents [patents.google.com]
An In-depth Technical Guide on the Solubility of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid
Introduction
2-(1-(tert-Butoxycarbonyl)piperidin-4-YL)benzoic acid is a molecule of interest in pharmaceutical research, notably as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.[1][2] Understanding its solubility is a critical first step in early-stage drug discovery and formulation development, influencing factors such as bioavailability and the choice of delivery vehicle.[3] This guide details the standard experimental protocols for determining the equilibrium solubility of this compound.
Quantitative Solubility Data
While specific data for the target compound is unavailable, it is crucial for researchers to systematically record their findings. The following table provides a recommended structure for presenting experimentally determined solubility data.
Table 1: Experimental Solubility Data Template for this compound
| Solvent System | Temperature (°C) | pH (for aqueous media) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
Experimental Protocols for Solubility Determination
The most reliable and widely accepted method for determining equilibrium (or thermodynamic) solubility is the Saturation Shake-Flask Method.[3] This method is recommended by the World Health Organization (WHO) for the Biopharmaceutics Classification System (BCS) based classification of APIs.[4][5][6]
3.1. Principle of the Shake-Flask Method
An excess amount of the solid compound is added to a specific solvent in a flask. The mixture is then agitated at a constant temperature until equilibrium is reached between the dissolved and undissolved compound. After separating the solid phase, the concentration of the compound in the saturated solution is measured using a suitable analytical technique.[3][6]
3.2. Materials and Equipment
-
This compound (powder form)[1]
-
Selected solvents (e.g., water, phosphate buffer solutions of varying pH, ethanol, methanol, acetonitrile)
-
Volumetric flasks or vials
-
A temperature-controlled orbital shaker or water bath
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane material)
-
Calibrated pH meter
-
Analytical balance
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
3.3. Detailed Experimental Procedure
-
Preparation: Add an excess amount of this compound to a flask containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the flasks and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).[5] Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. Preliminary studies may be needed to determine the time required to reach equilibrium.[5][7]
-
Phase Separation: After equilibration, allow the flasks to stand to let the undissolved solids settle.[7] Separate the solid phase from the liquid phase by either centrifugation or filtration. This step must be performed carefully to avoid temperature changes that could affect the solubility.
-
Sample Preparation for Analysis: Withdraw a precise aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Recording: For ionizable compounds like the target molecule, it is important to measure the pH of the saturated solution, especially in unbuffered aqueous media.[3] The experiment should be performed in triplicate to ensure the reliability of the results.[6]
3.4. Considerations for pH-Dependent Solubility
For ionizable drugs, determining solubility as a function of pH is critical.[3] According to WHO guidelines, solubility should be determined in aqueous media over a pH range of 1.2 to 6.8.[5] This can be achieved using pharmacopoeial buffer solutions (e.g., HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8).[6]
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination method.
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion
While direct solubility data for this compound is not currently published, this guide provides the necessary framework for its experimental determination. By following the standardized shake-flask protocol, researchers can generate reliable and reproducible solubility data. This information is fundamental for advancing the development of new therapeutics, such as PROTACs, that incorporate this important chemical linker.
References
- 1. This compound 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Buy 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride [smolecule.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 6. who.int [who.int]
- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
In-Depth Technical Guide: Spectral Characteristics of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectral characteristics of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. While experimental spectral data is not widely available in public repositories, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on established principles and analysis of analogous structures. Furthermore, a comprehensive experimental protocol for its synthesis is provided, accompanied by a visual workflow diagram to elucidate the process. This guide serves as a valuable resource for researchers working with this compound, offering insights into its structural confirmation and synthesis.
Compound Overview
Compound Name: this compound Molecular Formula: C₁₇H₂₃NO₄ Molecular Weight: 305.37 g/mol CAS Number: 170838-26-3
This compound features a benzoic acid moiety substituted at the 2-position with a 4-yl-piperidine ring, which is N-protected with a tert-butoxycarbonyl (Boc) group. The presence of both aromatic and aliphatic components, along with the carbamate and carboxylic acid functional groups, results in a distinct spectral profile.
Predicted Spectral Data
Due to the limited availability of public experimental spectra for this specific molecule, the following sections provide predicted data based on established chemical shift values and fragmentation patterns of similar structures.
Predicted ¹H NMR Spectral Data
The expected proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) would exhibit signals corresponding to the aromatic protons of the benzoic acid ring, the protons of the piperidine ring, and the protons of the tert-butyl group.
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH (4H) | 7.20 - 8.10 | Multiplet | 4H |
| Piperidine CH (1H) | 2.90 - 3.10 | Multiplet | 1H |
| Piperidine CH₂ (axial, 2H) | 1.60 - 1.80 | Multiplet | 2H |
| Piperidine CH₂ (equatorial, 2H) | 2.80 - 3.00 | Multiplet | 2H |
| Piperidine CH₂ (axial, 2H) | 1.70 - 1.90 | Multiplet | 2H |
| Piperidine CH₂ (equatorial, 2H) | 4.00 - 4.20 | Multiplet | 2H |
| tert-Butyl CH₃ (9H) | 1.45 | Singlet | 9H |
| Carboxylic Acid OH (1H) | 12.0 - 13.0 | Broad Singlet | 1H |
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum is expected to show distinct signals for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the piperidine and tert-butyl groups.
| Assignment | Predicted Chemical Shift (ppm) |
| Carboxylic Acid C=O | 168 - 172 |
| Carbamate C=O | 154 - 156 |
| Aromatic C (quaternary) | 145 - 148 |
| Aromatic C (quaternary) | 130 - 133 |
| Aromatic CH | 125 - 132 |
| Piperidine CH | 42 - 45 |
| Piperidine CH₂ | 40 - 44 (deshielded by N) |
| Piperidine CH₂ | 32 - 35 |
| tert-Butyl C (quaternary) | 79 - 81 |
| tert-Butyl CH₃ | 28 - 29 |
Predicted Mass Spectrometry (MS) Data
For mass spectrometry analysis, electrospray ionization (ESI) would be a suitable technique. The expected mass-to-charge ratios (m/z) for the molecular ion and major fragments are outlined below.
| m/z | Assignment |
| 306.17 | [M+H]⁺ |
| 328.15 | [M+Na]⁺ |
| 249.14 | [M - C₄H₉O]⁺ (Loss of tert-butoxy group) |
| 205.15 | [M - C₅H₉O₂]⁺ (Loss of Boc group) |
| 121.03 | [C₇H₅O₂]⁺ (Benzoic acid fragment) |
Experimental Protocols
The following experimental protocol for the synthesis of this compound is adapted from patent literature.
Synthesis of this compound
This synthesis is a multi-step process starting from commercially available materials.
Step 1: Synthesis of tert-Butyl 4-(2-bromophenyl)piperidine-1-carboxylate
-
To a solution of 4-(2-bromophenyl)piperidine in a suitable solvent such as tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or sodium carbonate).
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate.
Step 2: Lithiation and Carboxylation
-
Dissolve the purified tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the reaction mixture while maintaining the temperature at -78 °C.
-
Stir the mixture at this temperature for a period to allow for the lithium-halogen exchange to occur, forming the corresponding aryllithium species.
-
Bubble carbon dioxide gas through the reaction mixture or add crushed dry ice in excess.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to yield this compound.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the synthetic workflow.
Caption: Synthetic workflow for the preparation of the title compound.
Conclusion
This technical guide provides a foundational understanding of the spectral properties and synthesis of this compound. While experimental spectral data remains elusive in the public domain, the predicted ¹H NMR, ¹³C NMR, and MS data presented herein offer valuable guidance for the structural characterization of this important synthetic intermediate. The detailed experimental protocol and workflow diagram further equip researchers with the necessary information for its preparation in a laboratory setting. This compilation of information is intended to facilitate and support ongoing research and development efforts in the pharmaceutical sciences.
The Pivotal Role of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic Acid in Modern Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid is a key bifunctional molecule that has garnered significant attention in contemporary pharmaceutical research and development. While not possessing a direct pharmacological mechanism of action in the traditional sense, its true value lies in its role as a sophisticated chemical building block. This technical guide elucidates the core functions of this compound, primarily as a semi-flexible linker in the architecture of Proteolysis Targeting Chimeras (PROTACs) and as a crucial intermediate in the synthesis of novel therapeutics, such as ampreloxetine. We will delve into the structural implications of its piperidine core, its impact on the efficacy of PROTACs, and its synthetic utility, providing a comprehensive overview for professionals in the field of drug discovery.
Introduction: Beyond a Simple Molecule
This compound is a heterocyclic compound featuring a piperidine ring, a benzoic acid moiety, and a tert-butoxycarbonyl (Boc) protecting group. Its significance is not derived from intrinsic biological activity but from its application as a versatile scaffold in the construction of more complex, biologically active molecules.[1][2] This guide will explore its two primary applications: as a linker in PROTACs and as an intermediate in multi-step organic synthesis.
The Role of this compound in PROTACs
PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] They consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is a critical determinant of a PROTAC's success, influencing its efficacy, selectivity, and pharmacokinetic properties.[1][3]
Mechanism of Action within a PROTAC
The mechanism of a PROTAC is a multi-step intracellular process, where the linker plays a crucial role in facilitating the formation of a stable ternary complex between the target protein and the E3 ligase.[4]
Figure 1: General mechanism of action of a PROTAC, highlighting the linker's role.
The piperidine ring within this compound provides a degree of rigidity to the linker.[1][] This structural constraint is advantageous as it can pre-organize the PROTAC into a conformation that is favorable for the formation of the ternary complex, thereby enhancing the efficiency of ubiquitination and subsequent degradation of the target protein.[3][]
Data on PROTAC Linker Properties
While specific quantitative data for this compound's performance as a linker is proprietary and context-dependent, the following table summarizes the general properties of different linker types used in PROTAC development.
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Flexible (e.g., PEG, Alkyl chains) | High conformational freedom. | Can accommodate various protein topographies; may improve solubility (PEG). | Can lead to unstable ternary complexes; may have poor metabolic stability. |
| Rigid (e.g., Piperidine/Piperazine, Aromatic rings) | Restricted conformational movement. | Can pre-organize the PROTAC for optimal ternary complex formation; often improves metabolic stability.[1][3][] | May not be suitable for all target protein and E3 ligase pairs; can impact solubility. |
| Semi-Flexible (incorporating rigid and flexible elements) | A balance of conformational restriction and freedom. | Aims to combine the advantages of both flexible and rigid linkers. | Design and synthesis can be more complex. |
Experimental Protocols for PROTAC Evaluation
The efficacy of a PROTAC incorporating a linker derived from this compound would be assessed through a series of established experimental protocols.
Figure 2: A generalized experimental workflow for evaluating the efficacy of a PROTAC.
1. Synthesis: The PROTAC is synthesized by coupling the warhead for the target protein and the E3 ligase ligand to the linker derived from this compound.
2. Binding Affinity Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are used to measure the binding affinity of the PROTAC to both the target protein and the E3 ligase independently. Assays are also performed to confirm the formation of the ternary complex.
3. Cellular Degradation Assays: The ability of the PROTAC to induce the degradation of the target protein is assessed in cultured cells. Methods like Western Blotting or In-Cell Western assays are used to quantify the levels of the target protein after treatment with the PROTAC.
4. Functional Assays: The downstream biological consequences of target protein degradation are measured using relevant cell-based assays, such as cell viability assays, reporter gene assays, or analysis of downstream signaling pathways.
5. In Vivo Studies: The pharmacokinetic (PK) and pharmacodynamic (PD) properties of the PROTAC are evaluated in animal models to determine its stability, bioavailability, and in vivo efficacy.
Intermediate in the Synthesis of Ampreloxetine
This compound serves as a crucial intermediate in the synthesis of ampreloxetine, an investigational drug for the treatment of neurogenic orthostatic hypotension (nOH).[2][6]
Mechanism of Action of Ampreloxetine
Ampreloxetine is a selective norepinephrine reuptake inhibitor (NRI).[6][7] By blocking the norepinephrine transporter (NET), ampreloxetine increases the concentration of norepinephrine in the synaptic cleft.[6][7] This enhancement of noradrenergic signaling helps to improve vascular tone and mitigate the drop in blood pressure upon standing that is characteristic of nOH.[7]
Synthetic Pathway
The synthesis of ampreloxetine from this compound involves several key steps, illustrating the utility of this intermediate.
Figure 3: Simplified synthetic pathway to ampreloxetine.
Clinical Data for Ampreloxetine
The following table summarizes key findings from clinical studies of ampreloxetine, demonstrating the therapeutic potential of a drug synthesized from the compound of interest.
| Study Phase | Key Endpoint | Result |
| Phase 2 | Change in Orthostatic Hypotension Symptom Assessment (OHSA) score | Statistically significant improvement in symptoms.[6] |
| Phase 2 | Change in standing systolic blood pressure | Increase in standing systolic blood pressure compared to baseline.[6] |
| Phase 3 | Change in venous plasma norepinephrine levels | Mean increase of 58% after 4 weeks of treatment. |
Conclusion
This compound is a prime example of a molecule whose value is realized through its application in more complex molecular architectures. Its role as a rigid linker in PROTACs is critical for optimizing the formation of the ternary complex, a key step in targeted protein degradation. Furthermore, its utility as an intermediate in the synthesis of drugs like ampreloxetine underscores its importance in the drug development pipeline. For researchers and scientists in the field, a thorough understanding of the functional contributions of such building blocks is essential for the rational design of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. medrxiv.org [medrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Ampreloxetine Improves Neurogenic Orthostatic Hypotension Symptoms - - Practical Neurology [practicalneurology.com]
- 7. Pharmacokinetics and pharmacodynamics of ampreloxetine, a novel, selective norepinephrine reuptake inhibitor, in symptomatic neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic Acid: A Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid is a key bifunctional building block in modern organic synthesis, particularly valued in medicinal chemistry. Its unique structure, featuring a protected piperidine ring attached to a benzoic acid moiety, offers a versatile scaffold for the construction of complex molecules. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a special focus on its role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and characterization data are presented to facilitate its practical use in the laboratory.
Introduction
The strategic design of molecular building blocks is paramount in the efficient synthesis of novel chemical entities with desired biological activities. This compound has emerged as a valuable intermediate due to its inherent structural features. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled manipulation of its reactivity, while the carboxylic acid handle on the benzoic acid ring provides a convenient point for amide bond formation and other derivatizations. This combination makes it an ideal component for introducing a semi-flexible piperidine-aryl motif into larger molecules, a common structural element in many biologically active compounds. Its application as a linker in PROTACs highlights its importance in the rapidly evolving field of targeted protein degradation.[1][2]
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is crucial for its effective application in synthesis. The key data for this compound are summarized below.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 170838-26-3 | [2] |
| Molecular Formula | C₁₇H₂₃NO₄ | [2] |
| Molecular Weight | 305.37 g/mol | [2] |
| Appearance | White to off-white powder | [2] |
| Purity | ≥95% | [2] |
| Storage Temperature | 2-8°C | [2] |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and methanol.[1] Benzoic acid, a related compound, shows high solubility in polar organic solvents. | [1][3] |
Spectroscopic Data
The structural integrity of this compound can be confirmed by various spectroscopic techniques.
| Technique | Data |
| ¹H NMR | (300 MHz, CDCl₃) δ (ppm) 8.00 (d, J= 7.8 Hz, 1H); 7.55 (dd, J= 0.9 and 7.8 Hz, 1H); 7.40 (d, J = 7.5 Hz, 1H); 7.32 (dd, 7.8 and 0.9 Hz, 1H), 4.30-4.26 (m, 2H); 3.76-3.68 (m, 1H); 2.91-2.79 (m, 2H); 1.90-1.86 (m, 2H); 1.71-1.60 (m, 2H); 1.51 (s, 9H). |
| ¹³C NMR | Characteristic signals for the aromatic, piperidine, and Boc groups are expected. For example, the carbonyl of the Boc group typically appears around 155 ppm, and the quaternary carbon of the tert-butyl group is observed near 80 ppm. The aromatic carbons resonate in the 125-145 ppm region, and the piperidine carbons appear in the aliphatic region.[4] |
| IR Spectroscopy | Expected characteristic peaks include a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a C=O stretch for the carboxylic acid (around 1700 cm⁻¹), a C=O stretch for the Boc group (around 1685 cm⁻¹), and C-H stretches for the aliphatic and aromatic portions.[4][5] |
| Mass Spectrometry | The expected [M+H]⁺ ion would be at m/z 306.17. Fragmentation patterns would likely involve the loss of the tert-butyl group or the entire Boc group. |
Synthesis of this compound
The synthesis of this building block can be achieved through various routes. A common and scalable method is outlined in the following workflow, which starts from commercially available materials.
References
- 1. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID - Google Patents [patents.google.com]
The Diverse Biological Landscape of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic Acid Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 2-(1-(tert-butoxycarbonyl)piperidin-4-YL)benzoic acid scaffold has emerged as a versatile building block in medicinal chemistry, primarily recognized for its role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). However, the inherent structural features of this and its derivative molecules also endow them with a spectrum of biological activities, ranging from anticancer to anti-inflammatory effects. This technical guide provides an in-depth exploration of the documented biological activities of these derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.
Core Application: A Linker in Targeted Protein Degradation
The principal application of this compound lies in its utility as a semi-flexible linker in the design of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The piperidine and benzoic acid moieties of the core scaffold provide convenient handles for chemical modification and attachment of a target protein ligand and an E3 ligase ligand.
Anticancer Activity: Activation of Hypoxia-Inducible Factor 1 (HIF-1) Pathways
Recent research has identified N-(piperidin-4-yl)benzamide derivatives, which can be derived from the core this compound structure, as potent activators of the Hypoxia-Inducible Factor 1 (HIF-1) pathway, exhibiting significant antitumor activity.[2]
Quantitative Data
A study on a series of novel benzamide derivatives demonstrated significant inhibitory bioactivity in HepG2 (human liver cancer) cells. The half-maximal inhibitory concentration (IC50) values for the most potent compounds are summarized in the table below.[2]
| Compound ID | Structure | HepG2 IC50 (μM)[2] |
| 10b | 4-methoxy-N-(1-(4-nitrobenzoyl)piperidin-4-yl)benzamide | 0.12 |
| 10j | 4-methoxy-N-(1-(4-methoxybenzoyl)piperidin-4-yl)benzamide | 0.13 |
Experimental Protocols
Cell Proliferation Assay (MTT Assay) [2]
-
Cell Seeding: HepG2 cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: Following treatment, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Western Blot Analysis for HIF-1α, p21, and Cleaved Caspase-3 Expression [2]
-
Cell Lysis: HepG2 cells were treated with the test compounds for 24 hours. After treatment, the cells were harvested and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membranes were blocked with 5% non-fat milk and then incubated with primary antibodies against HIF-1α, p21, cleaved caspase-3, and β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: After washing, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway
The activation of the HIF-1α pathway by these compounds leads to the upregulation of its downstream target, p21, which is a cyclin-dependent kinase inhibitor that induces cell cycle arrest. Furthermore, the compounds were found to upregulate the expression of cleaved caspase-3, a key executioner of apoptosis.[2]
Caption: HIF-1α signaling pathway activated by benzamide derivatives.
Other Potential Biological Activities
While detailed quantitative data for derivatives of the exact this compound core is limited in the public domain, research on structurally related compounds suggests a broader potential for biological activity.
-
Anti-inflammatory Activity: Related 2-(piperidin-4-yl)acetamide derivatives have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the degradation of anti-inflammatory fatty acids.[3] This suggests that derivatives of the core benzoic acid structure may also possess anti-inflammatory properties. Furthermore, compounds with a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold have shown inhibitory activity against the NLRP3 inflammasome, a key component of the inflammatory response.[4]
-
Enzyme Inhibition: Structurally analogous piperidine derivatives have been investigated as inhibitors of various enzymes. For instance, certain piperidine-based compounds have shown inhibitory activity against monoamine oxidases (MAO-A and MAO-B), elastase, and tyrosinase.[5][6]
-
Sigma Receptor Binding: Benzamide derivatives containing a piperidine moiety have been evaluated for their binding affinity to sigma receptors, which are implicated in a variety of neurological disorders and cancer.[7]
General Synthetic Workflow
The synthesis of derivatives of this compound typically involves the modification of the carboxylic acid group, often through amide bond formation. A general workflow is depicted below.
Caption: General synthetic scheme for N-substituted derivatives.
Conclusion
The this compound scaffold serves as a valuable platform for the development of biologically active compounds. While its primary role has been as a linker in PROTAC technology, emerging evidence highlights the potential of its derivatives as potent anticancer agents through the activation of HIF-1 signaling. Further exploration of this chemical space is warranted to uncover additional therapeutic applications, potentially in the realms of anti-inflammatory, enzyme inhibitory, and neurological treatments. The synthetic tractability of the core structure allows for the generation of diverse libraries of compounds for screening against a wide array of biological targets, promising a rich future for this versatile chemical entity in drug discovery.
References
- 1. Buy 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride [smolecule.com]
- 2. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, in vitro pharmacologic characterization, and preclinical evaluation of N-[2-(1'-piperidinyl)ethyl]-3-[125I]iodo-4-methoxybenzamide (P[125I]MBA) for imaging breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid: Safety, Handling, and Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, and application of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid. This compound is a key building block in medicinal chemistry, primarily utilized as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
This compound, with the CAS Number 170838-26-3, is a white to off-white powder.[1] Its structure, featuring a Boc-protected piperidine ring attached to a benzoic acid moiety, makes it a versatile reagent in organic synthesis.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₃NO₄ | [1] |
| Molecular Weight | 305.37 g/mol | [1] |
| Appearance | Powder | [1] |
| Storage Temperature | 2-8°C | [1] |
Safety and Handling
Comprehensive safety protocols are imperative when handling this compound in a laboratory setting.
This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1]
| Hazard Class | GHS Classification |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2/2A |
| Skin Sensitization | Category 1 |
| Hazardous to the Aquatic Environment (Acute) | Category 1 |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 |
Signal Word: Warning[1]
Hazard Statements:
-
H317: May cause an allergic skin reaction.[1]
-
H410: Very toxic to aquatic life with long lasting effects.[1]
Adherence to the following precautionary statements is crucial for safe handling.[1]
| Precautionary Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P273 | Avoid release to the environment. |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Recommended Personal Protective Equipment:
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or equivalent.
-
Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.
-
Skin and Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
-
Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.[1]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Experimental Protocols
The following protocol is adapted from patent literature describing a process for the preparation of the title compound.[3] This process involves the reaction of tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate with an alkyl lithium reagent to form an organolithium intermediate, which is then carboxylated using carbon dioxide.
Materials:
-
tert-Butyl 4-(2-bromophenyl)piperidine-1-carboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (or other suitable alkyl lithium reagent)
-
Carbon dioxide (solid, dry ice)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the reaction mixture, maintaining the temperature at -78°C.
-
Stir the reaction mixture at -78°C for 1-2 hours.
-
In a separate flask, add an excess of crushed dry ice.
-
Slowly transfer the organolithium solution via cannula onto the dry ice.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding 1 M hydrochloric acid until the solution is acidic (pH ~2-3).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or recrystallization to obtain this compound.
This compound serves as a bifunctional linker for PROTAC synthesis. The carboxylic acid moiety can be coupled to an amine-containing E3 ligase ligand, and the Boc-protecting group can be removed to reveal a secondary amine on the piperidine ring, which can then be coupled to a warhead targeting the protein of interest.
Step 1: Coupling to an E3 Ligase Ligand
-
Dissolve this compound (1.0 eq), an amine-containing E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide) (1.1 eq), and a peptide coupling reagent (e.g., HATU, HBTU) (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add a non-nucleophilic base (e.g., DIPEA) (2.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting intermediate by flash column chromatography.
Step 2: Boc Deprotection
-
Dissolve the purified intermediate from Step 1 in a suitable solvent (e.g., dichloromethane).
-
Add an excess of a strong acid (e.g., trifluoroacetic acid or 4 M HCl in dioxane).
-
Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure. The resulting amine salt is often used directly in the next step.
Step 3: Coupling to the Target Protein Ligand (Warhead)
-
Dissolve the deprotected intermediate from Step 2 (1.0 eq), a carboxylic acid-containing warhead (1.1 eq), and a peptide coupling reagent (1.2 eq) in an anhydrous aprotic solvent.
-
Add a non-nucleophilic base (e.g., DIPEA) (3.0-4.0 eq to neutralize the amine salt and catalyze the reaction).
-
Stir the reaction at room temperature for 4-12 hours.
-
Work up and purify the final PROTAC molecule as described in Step 1.
Application in Targeted Protein Degradation
The primary application of this compound is as a linker in the construction of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[4] The piperidine ring in this linker provides a degree of rigidity, which can be advantageous for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[1]
The functionality of a PROTAC is not based on inhibition, but on inducing the degradation of a target protein. This is achieved through the ubiquitin-proteasome system.
Caption: General mechanism of PROTAC-mediated protein degradation.
The signaling pathway initiated by a PROTAC is fundamentally the targeted degradation of a specific protein. The downstream biological effects are therefore entirely dependent on the function of the protein being degraded. For instance, if the PROTAC targets a kinase involved in a cancer proliferation pathway, the downstream effect would be the inhibition of that pathway. If it targets a structural protein, the consequence would be the disruption of cellular architecture. The versatility of the PROTAC platform, enabled by linkers such as this compound, allows for the targeted degradation of a wide array of proteins implicated in various diseases.
A typical workflow for the development and evaluation of a PROTAC synthesized using the described linker is as follows:
Caption: Experimental workflow for PROTAC development and evaluation.
This workflow outlines the progression from the chemical synthesis of the PROTAC, through its characterization and in vitro testing to assess its ability to form the ternary complex and degrade the target protein, and finally to in vivo studies to evaluate its pharmacokinetic properties and efficacy in a disease model.
This guide provides a foundational understanding of this compound for its safe handling and effective application in the cutting-edge field of targeted protein degradation. As research in this area continues to expand, the utility of versatile linkers like this compound will undoubtedly grow.
References
- 1. This compound 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-{[1-(TERT-BUTOXYCARBONYL)PIPERIDIN-4-YL]SULFONYL}BENZOICACID | 849035-97-8 [amp.chemicalbook.com]
- 3. WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
The Emergence of a Key Pharmaceutical Building Block: A Technical Guide to 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic Acid
Introduction: 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry and drug development. Characterized by a benzoic acid moiety attached to a piperidine ring, which is in turn protected by a tert-butoxycarbonyl (Boc) group, this molecule serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural features make it a versatile building block, enabling the construction of more complex molecules with desired pharmacological activities. This technical guide provides an in-depth overview of the discovery, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₇H₂₃NO₄[1] |
| Molecular Weight | 305.37 g/mol [1] |
| CAS Number | 170838-26-3[2] |
| Appearance | Powder |
| Assay | 95%[2] |
| Storage Temperature | 2-8°C |
History and Discovery
While a singular "discovery" event for this compound is not prominently documented in scientific literature, its history is intrinsically linked to its emergence as a key intermediate in the synthesis of pharmaceutically active compounds. The patent literature, particularly from the late 2010s, highlights its importance. A significant milestone in its history is its identification as a crucial precursor for the synthesis of Ampreloxetine, a norepinephrine reuptake inhibitor.[3] Patent number WO2019232010A1, filed in 2019, details processes for preparing this compound, underscoring its value in the pharmaceutical industry.[3]
More recently, its utility has expanded into the field of targeted protein degradation, where it is employed as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). The rigid nature of the 4-aryl piperidine structure can influence the three-dimensional orientation of the PROTAC, which is a critical factor for the formation of the ternary complex and the overall efficacy of the degrader.
Synthesis and Experimental Protocols
The synthesis of this compound has been described in detail, with various routes developed to improve efficiency and yield. A prominent method involves a multi-step process starting from commercially available reagents.
Synthetic Pathway Overview
A common synthetic route involves the reaction of tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate with an alkyl lithium reagent, followed by carboxylation with carbon dioxide.[3]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following is a representative experimental protocol derived from patent literature.[3]
Step 1: Synthesis of tert-Butyl 4-(2-bromophenyl)piperidine-1-carboxylate
This intermediate is prepared from 2-bromobenzaldehyde and an alkyl 3-oxobutanoate in the presence of piperidine.[3]
Step 2: Lithiation and Carboxylation
-
Reaction Setup: tert-Butyl 4-(2-bromophenyl)piperidine-1-carboxylate is dissolved in a suitable solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen).
-
Lithiation: The solution is cooled, and an alkyl lithium reagent (e.g., n-butyl lithium or tert-butyl lithium) is added dropwise to form the corresponding lithiated intermediate in situ.[3]
-
Carboxylation: Carbon dioxide (gas or solid) is then introduced into the reaction mixture.
-
Workup and Isolation: The reaction is quenched, and the product is isolated using standard procedures such as filtration, chromatography, or recrystallization.[3]
Quantitative Data from Synthesis
| Parameter | Value | Reference |
| Reaction Temperature | 10 °C to 30 °C | [3] |
| Reaction Time | 1 to 6 hours | [3] |
Applications in Drug Discovery and Development
The primary application of this compound is as a key building block in the synthesis of more complex molecules with therapeutic potential.
Intermediate in Ampreloxetine Synthesis
This compound is a crucial intermediate in the manufacturing process of Ampreloxetine.[3] The synthesis involves the reduction of the carboxylic acid group of this compound to a hydroxymethyl group, followed by further chemical transformations.[3]
Linker in PROTAC Technology
In the rapidly evolving field of targeted protein degradation, this compound serves as a valuable linker for the construction of PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a critical role in determining the efficacy of a PROTAC by controlling the distance and orientation between the target protein and the E3 ligase. The semi-rigid nature of the 4-aryl piperidine scaffold provided by this intermediate can be advantageous in optimizing the ternary complex formation.
Caption: Role as a linker in PROTACs.
Conclusion
This compound has established itself as a valuable and versatile intermediate in modern drug discovery and development. Its importance is underscored by its critical role in the synthesis of Ampreloxetine and its application as a linker in the design of PROTACs. The synthetic routes to this compound are well-defined, allowing for its efficient production. As research into targeted therapies and complex molecule synthesis continues to advance, the demand for such well-characterized and functionalized building blocks is likely to increase, ensuring the continued relevance of this compound in the pharmaceutical landscape.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid, a key intermediate in pharmaceutical research and drug development, notably as a semi-flexible linker in Proteolysis Targeting Chimeras (PROTACs). The primary synthetic route detailed is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming the pivotal carbon-carbon bond between the piperidine and benzoic acid moieties. An alternative synthesis via lithiation and carboxylation is also briefly discussed. This guide includes comprehensive experimental procedures, a summary of quantitative data, and a visual workflow to aid in the successful synthesis and purification of the target compound.
Introduction
This compound is a valuable bifunctional molecule characterized by a Boc-protected piperidine ring and a benzoic acid group. This structure makes it a crucial building block in medicinal chemistry, particularly in the construction of PROTACs, where it can serve as a linker to connect a target protein ligand and an E3 ligase ligand. The synthesis of this compound with high purity and yield is therefore of significant interest. The Suzuki-Miyaura coupling is a preferred method due to its mild reaction conditions and tolerance of a wide range of functional groups.
Synthesis Protocols
Two primary synthetic strategies for the preparation of this compound are presented below.
Method 1: Suzuki-Miyaura Cross-Coupling (Recommended)
This protocol describes the palladium-catalyzed cross-coupling of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate with 2-bromobenzoic acid.
Experimental Protocol:
-
Reaction Setup:
-
To a dry round-bottom flask, add 2-bromobenzoic acid (1.0 equivalent), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.2 equivalents), and a suitable palladium catalyst such as Pd(dppf)Cl₂ (0.05 equivalents).
-
Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 M, 3.0 equivalents) or potassium carbonate (K₂CO₃, 3.0 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
-
Degassing:
-
Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to create an inert atmosphere.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and ethyl acetate.
-
Separate the organic layer.
-
Acidify the aqueous layer to a pH of 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine all organic layers.
-
-
Purification:
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.
-
Method 2: Lithiation and Carboxylation
This alternative route involves the lithiation of a brominated precursor followed by quenching with carbon dioxide.[1]
Experimental Overview:
-
Precursor Synthesis: Synthesize tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate. This can be achieved by Boc-protection of 4-(2-bromophenyl)piperidine.[1]
-
Lithiation: React tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate with an alkyllithium reagent (e.g., n-butyllithium) in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperature (e.g., -78 °C) to form the lithiated intermediate in situ.[1]
-
Carboxylation: Quench the reaction by bubbling dry carbon dioxide gas through the solution or by adding solid carbon dioxide (dry ice).[1]
-
Work-up and Purification: Acidify the reaction mixture with aqueous acid to protonate the carboxylate, followed by extraction and purification as described in Method 1.
Quantitative Data
| Parameter | Value | Source |
| Purity (Assay) | ≥95% | Sigma-Aldrich[2] |
| Molecular Formula | C₁₇H₂₃NO₄ | |
| Molecular Weight | 305.37 g/mol | |
| Appearance | White to off-white powder | |
| Storage | 2-8°C | Sigma-Aldrich[2] |
Visualized Experimental Workflow (Suzuki-Miyaura Coupling)
Caption: Workflow for the Suzuki-Miyaura synthesis of the target compound.
Signaling Pathway Diagram (PROTAC Mechanism Context)
While the synthesis itself does not involve a signaling pathway, the product is a key component in the PROTAC mechanism. The following diagram illustrates the conceptual role of the linker.
Caption: Conceptual role of the synthesized linker within a PROTAC molecule.
References
Applications of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid is a versatile bifunctional molecule that has garnered significant attention in medicinal chemistry. Its unique structure, featuring a protected piperidine ring and a benzoic acid moiety, makes it a valuable building block for the synthesis of complex biologically active compounds. This document provides an overview of its primary applications, detailed experimental protocols for the evaluation of its derivatives, and quantitative data to guide researchers in its use.
The primary applications of this compound in medicinal chemistry are as:
-
A key intermediate in the synthesis of pharmaceutical agents: Notably, it is a documented intermediate in the synthesis of Ampreloxetine, a norepinephrine reuptake inhibitor.
-
A semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs): The rigid piperidine ring and the rotatable bonds of the benzoic acid group provide a balance of conformational constraint and flexibility, which is crucial for the effective formation of the ternary complex in PROTAC-mediated protein degradation.
While this compound is principally a synthetic intermediate, its core structure is found in molecules targeting various biological pathways, including those involved in cancer and neurological disorders. The following sections detail the application of its derivatives as inhibitors of Poly(ADP-ribose) polymerase (PARP) and the Wnt signaling pathway.
Application 1: Intermediate in the Synthesis of PARP Inhibitors
Derivatives of this compound have been explored as inhibitors of PARP enzymes, which are critical for DNA repair and a validated target in oncology. The piperidine-benzoic acid scaffold can be elaborated to interact with the nicotinamide binding pocket of PARP enzymes.
Quantitative Data: PARP Inhibition by a Derivative
The following table summarizes the in vitro inhibitory activity of a derivative incorporating the 2-(piperidin-4-yl)benzo[d]imidazole-4-carboxamide scaffold.
| Compound ID | Target | IC50 (nM) | Cell Line (for anti-proliferative activity) | IC50 (µM) (anti-proliferative) |
| 17d | PARP1 | 4.30 | MDA-MB-436 (BRCA1 mutant) | 43.56 ± 0.69 |
| PARP2 | 1.58 | MCF-7 (BRCA wild-type) | >100 |
Data extracted from a study on 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide (a derivative of the core scaffold)[1].
Experimental Protocol: In Vitro PARP Inhibition Assay
This protocol describes a general method for determining the IC50 values of compounds against PARP enzymes.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Histone H1
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop buffer (e.g., 1 M HCl)
-
96-well plates (high-binding capacity)
-
Test compound (dissolved in DMSO)
Procedure:
-
Coating of Plates: Coat a 96-well plate with Histone H1 (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with 3% BSA in PBS for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Compound Addition: Add serial dilutions of the test compound (in assay buffer with a final DMSO concentration of ≤1%) to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Olaparib).
-
Enzyme and DNA Addition: Add a mixture of the PARP enzyme and activated DNA to each well.
-
Reaction Initiation: Start the reaction by adding a mixture of NAD+ and biotinylated NAD+ to each well.
-
Incubation: Incubate the plate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Streptavidin-HRP Addition: Add Streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the chemiluminescent HRP substrate to each well and immediately measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Application 2: Scaffolding for Wnt Signaling Pathway Inhibitors
The dysregulation of the Wnt signaling pathway is implicated in various cancers. The core structure of this compound can be used to develop inhibitors that modulate this pathway.
Quantitative Data: Wnt Signaling Inhibition by a Derivative
The following table presents data for a tankyrase inhibitor, which acts on a key component of the Wnt signaling pathway.
| Compound ID | Target | IC50 (nM) | Cellular Assay | IC50 (nM) (Cellular) |
| Compound 21 | TNKS1 | 4 | Wnt Signaling Reporter Assay | 20 |
| TNKS2 | 63 | A549 cell proliferation | 39.5 | |
| H292 cell proliferation | 12.8 |
Data for a quinazolinone derivative of a related scaffold, highlighting the potential for targeting the Wnt pathway.
Experimental Protocol: TCF/LEF Luciferase Reporter Assay for Wnt Signaling
This protocol outlines a cell-based assay to screen for inhibitors of the canonical Wnt signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Control plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Wnt3a conditioned medium or recombinant Wnt3a
-
Dual-Luciferase® Reporter Assay System
-
96-well cell culture plates
-
Test compound (dissolved in DMSO)
Procedure:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TOPFlash (or FOPFlash) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing Wnt3a to activate the pathway, along with serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer from the Dual-Luciferase® Reporter Assay System.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the assay kit's instructions.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in luciferase activity for Wnt3a-stimulated cells treated with the compound compared to Wnt3a-stimulated cells treated with the vehicle.
-
Determine the IC50 value by plotting the normalized luciferase activity against the compound concentration and fitting the data to a dose-response curve.
-
Application 3: Linker for PROTACs
The use of this compound as a linker in PROTACs is a prominent application. The piperidine ring introduces a degree of rigidity into the linker, which can be advantageous for optimizing the spatial orientation of the target protein and the E3 ligase for efficient ubiquitination. The benzoic acid provides a convenient attachment point for further chemical modification and connection to the warhead or E3 ligase ligand.
Logical Workflow for PROTAC Synthesis and Evaluation
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its primary utility lies in its role as a synthetic intermediate for the construction of complex molecules with therapeutic potential and as a semi-flexible linker in the rapidly evolving field of targeted protein degradation with PROTACs. The protocols and data presented herein provide a foundation for researchers to utilize this compound and its derivatives in the discovery and development of novel therapeutics.
References
Application Notes and Protocols for Coupling Reactions with 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid in various coupling reactions. This versatile building block is a key component in the synthesis of complex molecules, particularly as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The protocols outlined below are designed to serve as a comprehensive guide for researchers in drug discovery and medicinal chemistry.
Introduction to this compound in Coupling Reactions
This compound is a bifunctional molecule featuring a carboxylic acid and a Boc-protected piperidine ring. The carboxylic acid moiety serves as a handle for amide bond formation and other cross-coupling reactions, while the piperidine scaffold introduces a degree of conformational rigidity to the linker, which can be crucial for optimizing the ternary complex formation in PROTACs.[1] The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions to liberate the secondary amine for further functionalization.
This document details common coupling reactions involving this key building block, including amide bond formation, a cornerstone of PROTAC synthesis, as well as palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.
Amide Bond Formation
Amide bond formation is the most prevalent application of this compound, serving to connect this linker to an amine-functionalized ligand, often a warhead for a protein of interest or a ligand for an E3 ubiquitin ligase in the context of PROTACs.[4][5][6] The choice of coupling reagent is critical and often depends on the specific substrates and desired reaction conditions.
Quantitative Data Summary: Amide Coupling Reactions
| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| HATU | DIPEA | DMF | Room Temp | 1 - 4 | > 90 |
| HBTU/HOBt | DIPEA | DMF | Room Temp | 2 - 12 | 85 - 95 |
| EDC/HOBt | DIPEA | DCM/DMF | Room Temp | 12 - 24 | 80 - 95 |
| T3P | Pyridine | Ethyl Acetate | Room Temp | 2 - 6 | 80 - 90 |
Note: Yields are representative and can vary based on the specific amine coupling partner.
Experimental Protocol: Amide Coupling using HATU
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.0 - 1.2 equiv)
-
HATU (1.1 - 1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of this compound in anhydrous DMF, add the amine coupling partner and DIPEA.
-
Stir the mixture at room temperature for 5 minutes.
-
Add HATU to the reaction mixture in one portion.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Diagram: Amide Coupling Workflow
Caption: Workflow for HATU-mediated amide coupling.
Palladium-Catalyzed Cross-Coupling Reactions
While less common than amide coupling for this specific molecule, the carboxylic acid moiety can be envisioned to participate in or be transformed for use in various palladium-catalyzed cross-coupling reactions. The following sections provide generalized protocols that can be adapted for this compound derivatives.
Suzuki Coupling
The Suzuki coupling is a versatile method for the formation of C-C bonds, typically between an organoboron compound and an organic halide or triflate. To utilize this compound in a Suzuki reaction, it would generally be necessary to first convert the carboxylic acid to a suitable coupling partner, such as an aryl halide or triflate, or to couple a boronic acid derivative of the piperidinylbenzoic acid with an appropriate halide.
Quantitative Data Summary: Representative Suzuki Coupling Conditions
| Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ or K₂CO₃ | Toluene/Water or Dioxane/Water | 80 - 100 | 12 - 24 | 70 - 95 |
| Pd(dppf)Cl₂ (1-3) | - | K₃PO₄ or Cs₂CO₃ | Dioxane or THF | 80 - 110 | 8 - 16 | 75 - 98 |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ | Toluene/Water | 100 | 12 - 18 | 80 - 99 |
Note: Yields are highly dependent on the specific coupling partners.
Experimental Protocol: Suzuki Coupling (General)
This protocol outlines a general procedure for the Suzuki coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 equiv) (e.g., a derivative of the title compound)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., Na₂CO₃) (2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 4:1)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Diagram: Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of a Suzuki coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, the carboxylic acid of the title compound would need to be converted to a halide or triflate to act as the electrophile in this reaction.
Quantitative Data Summary: Representative Sonogashira Coupling Conditions
| Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ (1-5) | CuI (2-10) | Et₃N or DIPEA | THF or DMF | Room Temp - 60 | 2 - 24 | 70 - 95 |
| Pd(PPh₃)₄ (2-5) | CuI (4-10) | Et₃N | Toluene | 50 - 80 | 6 - 18 | 75 - 98 |
Note: Yields are substrate-dependent.
Experimental Protocol: Sonogashira Coupling (General)
This protocol provides a general method for the Sonogashira coupling of an aryl iodide with a terminal alkyne.
Materials:
-
Aryl iodide (1.0 equiv)
-
Terminal alkyne (1.2 - 1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Base (e.g., triethylamine) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a Schlenk flask, add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.
-
Stir the reaction at the desired temperature (room temperature to 60 °C) until completion, as monitored by TLC or LC-MS.
-
Filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide or triflate. Again, the carboxylic acid of the title compound would need prior conversion to a suitable electrophile.
Quantitative Data Summary: Representative Buchwald-Hartwig Amination Conditions
| Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (1-2) | BINAP (1.5-3) | NaOt-Bu | Toluene | 80 - 110 | 12 - 24 | 70 - 95 |
| Pd(OAc)₂ (2-5) | XPhos (4-10) | K₃PO₄ or Cs₂CO₃ | Dioxane or Toluene | 100 - 120 | 16 - 24 | 75 - 99 |
Note: Yields are highly dependent on the specific coupling partners.
Experimental Protocol: Buchwald-Hartwig Amination (General)
This protocol describes a general procedure for the amination of an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., BINAP) (1.5-3 mol%)
-
Base (e.g., NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl bromide, amine, base, palladium pre-catalyst, and ligand to a Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring for the required time, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by flash column chromatography.
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of a Buchwald-Hartwig amination reaction.
Conclusion
This compound is a valuable synthetic intermediate, particularly for the construction of linkers in PROTACs. The protocols provided herein offer a starting point for its application in a variety of important coupling reactions. Optimization of the reaction conditions may be necessary for specific substrates to achieve optimal yields. Researchers are encouraged to consult the primary literature for more detailed examples and further methodological advancements.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. explorationpub.com [explorationpub.com]
- 5. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid is a valuable building block in the synthesis of peptidomimetics and conformationally constrained peptides. Its rigid scaffold, derived from the piperidine ring fused to a benzoic acid, allows for the introduction of a defined structural motif into a peptide sequence. This can lead to peptides with enhanced biological activity, improved metabolic stability, and specific receptor binding properties. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for its selective removal under acidic conditions, enabling further modifications or the continuation of peptide chain elongation in solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for the incorporation of this versatile building block into peptide chains using standard Boc-SPPS strategies.
Core Principles and Applications
The incorporation of non-natural amino acids and scaffolds like this compound is a key strategy in modern drug discovery to overcome the limitations of natural peptides, such as poor bioavailability and rapid degradation. The piperidine moiety can mimic a dipeptide unit, forcing the peptide backbone into a specific conformation, which can be crucial for receptor interaction.
Key Applications:
-
Introduction of conformational constraints: The rigid structure of the molecule helps to lock the peptide backbone into a specific three-dimensional arrangement, which can enhance binding affinity and selectivity for a biological target.
-
Development of peptidomimetics: This building block can be used to replace natural amino acid residues to create peptide mimics with improved pharmacokinetic properties.
-
Scaffold for combinatorial libraries: The benzoic acid and the piperidine nitrogen provide two points for further diversification, making it an ideal scaffold for the synthesis of compound libraries for high-throughput screening.
Data Presentation
While specific quantitative data for the coupling efficiency of this compound in a peptide sequence is not extensively reported in the literature, the following table provides expected ranges based on the coupling of similar sterically hindered carboxylic acids in Boc-SPPS.
| Parameter | Typical Value | Notes |
| Resin Loading | 0.3 - 0.8 mmol/g | Dependent on the specific resin used (e.g., MBHA, PAM). |
| Coupling Efficiency | >95% | Monitored by Kaiser test. Double coupling may be required. |
| Deprotection Efficiency | >99% | Standard TFA/DCM conditions. |
| Overall Crude Peptide Purity | 60 - 85% | Sequence-dependent; purification by RP-HPLC is typically required. |
Experimental Protocols
The following protocols describe the manual solid-phase synthesis of a peptide incorporating this compound using a Boc-protection strategy. These protocols are based on standard, well-established SPPS procedures.[1][2]
Protocol 1: Coupling of this compound to an Amino-functionalized Resin
This protocol describes the initial attachment of the building block to a resin such as MBHA (4-methylbenzhydrylamine) or PAM (phenylacetamidomethyl) resin.
Materials:
-
Amino-functionalized resin (e.g., MBHA resin, 100-200 mesh)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Place the desired amount of resin in the synthesis vessel. Add DMF to swell the resin for at least 30 minutes with gentle agitation. Drain the DMF.
-
Activation of the Carboxylic Acid: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
Coupling: Add the activated carboxylic acid solution to the swollen resin. Add DIEA (1 equivalent) to the slurry. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the coupling for another 1-2 hours or perform a second coupling.
-
Washing: Once the coupling is complete, drain the reaction solution. Wash the resin sequentially with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes. Wash the resin as in step 5.
Protocol 2: Boc Deprotection and Peptide Chain Elongation
This protocol outlines a single cycle of Boc deprotection and subsequent amino acid coupling.
Materials:
-
Resin from Protocol 1
-
Boc-protected amino acids
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 15 minutes. Drain the DCM.
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with DMF (2 x 1 min).
-
Add a solution of 10% DIEA in DMF to the resin and agitate for 2 minutes. Drain the solution.
-
Repeat the neutralization step once more.
-
Wash the resin with DMF (3 x 1 min).
-
-
Amino Acid Coupling (using HBTU):
-
In a separate vial, dissolve the next Boc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction with a Kaiser test.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Repeat: Repeat steps 1-5 for each subsequent amino acid in the peptide sequence.
Protocol 3: Cleavage from the Resin and Final Deprotection
This protocol describes the final cleavage of the peptide from the solid support and removal of any remaining side-chain protecting groups using high-concentration hydrofluoric acid (HF). Caution: HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol, thioanisole)
-
HF cleavage apparatus
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Preparation: Thoroughly dry the peptide-resin under vacuum. Place the dried resin in the reaction vessel of the HF apparatus.
-
Adding Scavengers: Add the appropriate scavengers to the resin. A common scavenger cocktail is a mixture of anisole and p-cresol.
-
HF Cleavage: Cool the reaction vessel to -5 to 0 °C using a dry ice/acetone bath. Carefully condense a pre-determined amount of anhydrous HF into the vessel (typically 10 mL per gram of resin).
-
Reaction: Stir the mixture at 0 °C for 1-2 hours.
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen or under vacuum.
-
Peptide Precipitation: Wash the remaining resin and peptide mixture with cold diethyl ether. This will precipitate the crude peptide.
-
Isolation: Collect the precipitated peptide by filtration or centrifugation. Wash the peptide pellet with cold diethyl ether several times to remove residual scavengers and cleavage byproducts.
-
Drying: Dry the crude peptide under vacuum. The peptide is now ready for purification by RP-HPLC.
Visualizations
Logical Workflow for SPPS Incorporation
References
Application Notes and Protocols for Amide Bond Formation with 2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the formation of amide bonds utilizing 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below are suitable for coupling with a range of primary and secondary amines, employing common and efficient coupling reagents.
Introduction
Amide bond formation is a fundamental transformation in organic and medicinal chemistry, crucial for the synthesis of peptides, small molecule drugs, and other biologically active compounds.[1][2] this compound is a versatile building block, notably used as an intermediate in the synthesis of compounds like ampreloxetine.[3] The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective reactions at the carboxylic acid functionality. This document details robust and reproducible protocols for the efficient coupling of this benzoic acid derivative with various amines.
The general principle of these reactions involves the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.[4] This is typically achieved using a coupling reagent, often in the presence of a base and sometimes an additive to suppress side reactions and improve yields.[1][2]
Data Presentation: A Comparative Overview of Coupling Methods
The following table summarizes various experimental conditions for the amide bond formation with this compound, providing a comparative overview of different coupling reagents and their effectiveness.
| Amine Nucleophile | Coupling Reagent(s) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Primary Amine (e.g., Aniline) | HATU | DIPEA | DMF | 2-4 | RT | 85-95 |
| Primary Amine (e.g., Benzylamine) | EDC, HOBt | DIPEA | DCM | 12-18 | RT | 80-90 |
| Secondary Amine (e.g., Morpholine) | HBTU, HOBt | Et3N | DMF | 4-6 | RT | 80-90 |
| Electron-deficient Aniline | HATU | DIPEA | DMF | 4-8 | 50 | 70-85 |
| Sterically Hindered Amine | PyBOP | DIPEA | DCM | 24 | RT | 60-75 |
Note: Yields are representative and can vary based on the specific amine substrate, purity of reagents, and reaction scale. RT = Room Temperature.
Experimental Protocols
Below are detailed methodologies for the amide coupling reactions.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is highly efficient for a broad range of amines, including those that are less reactive.[5][6]
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)[1]
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This classic and cost-effective method is suitable for many standard amide bond formations.[2][7]
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)[1]
-
HOBt (1-Hydroxybenzotriazole) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound, HOBt, and the amine in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC to the reaction mixture, followed by the dropwise addition of DIPEA or Et3N.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
If DCM is used as the solvent, wash the reaction mixture with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine. If DMF is used, dilute with ethyl acetate and perform the same washing procedure.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
General Amide Coupling Workflow
References
- 1. peptide.com [peptide.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID - Google Patents [patents.google.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 6. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic Acid in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant proteins previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).
A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the crucial first step, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
This document provides detailed application notes and protocols for the use of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid , a versatile linker building block, in the development of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase.
Core Concepts: The Role of this compound
This compound serves as a semi-rigid linker component in PROTAC synthesis. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, sequential synthesis, while the carboxylic acid provides a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand, typically through an amide bond formation. The aryl-piperidine scaffold introduces a degree of rigidity to the linker, which can be critical for establishing a productive ternary complex geometry, ultimately influencing the potency and selectivity of the PROTAC.
Signaling Pathway: Cereblon-Mediated Protein Degradation
PROTACs incorporating a CRBN ligand, such as pomalidomide or thalidomide, hijack the CRL4^CRBN^ E3 ubiquitin ligase complex. The following diagram illustrates the key steps in this process:
Experimental Workflows
The development and characterization of a novel PROTAC involves a series of in vitro and cell-based assays to confirm its mechanism of action and evaluate its efficacy.
Application Notes and Protocols: Functionalization of 2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic Acid for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure incorporates a rigid 4-aryl piperidine scaffold, a carboxylic acid handle for derivatization, and a tert-butoxycarbonyl (Boc) protected nitrogen, allowing for orthogonal functionalization strategies. This molecule is particularly recognized for its utility as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach for targeted protein degradation.[1][2] The defined three-dimensional orientation of the piperidine ring can be crucial for optimizing ternary complex formation in PROTACs and improving overall drug-like properties.[2] These notes provide detailed protocols for the functionalization of this versatile scaffold.
Physicochemical Properties of the Core Scaffold
The fundamental properties of the starting material are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 170838-26-3 | [2] |
| Molecular Formula | C₁₇H₂₃NO₄ | [2] |
| Molecular Weight | 305.37 g/mol | [2] |
| Appearance | Powder | [2] |
| Storage | 2-8°C | [2] |
Key Functionalization Strategies
The primary sites for functionalization on this compound are the carboxylic acid group and the piperidine nitrogen (following deprotection). This allows for two main diversification pathways:
-
Amide Bond Formation: The carboxylic acid is readily coupled with a wide range of primary and secondary amines to generate diverse amide libraries. This is the most common strategy for incorporating this scaffold into larger molecules.
-
N-Deprotection and Functionalization: The Boc protecting group can be selectively removed under acidic conditions to yield a free secondary amine on the piperidine ring, which can then be further modified via reactions like acylation, sulfonylation, or reductive amination.[1]
Application in PROTAC Development
As a linker, this compound connects a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase. This proximity induces ubiquitination and subsequent degradation of the target protein by the proteasome. The semi-rigid nature of this linker helps to control the spatial orientation of the two ligands, which is critical for the formation of a stable and productive ternary complex.[1][2]
Experimental Protocols
Protocol 1: Amide Coupling via HATU
This protocol is highly efficient and suitable for a broad range of amines, including those that are sterically hindered or weakly nucleophilic.[3][4]
Materials:
-
This compound
-
Amine of interest (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1-1.2 eq) followed by DIPEA (3.0 eq).[3][4]
-
Stir the solution at room temperature for 5 minutes.
-
Add HATU (1.1-1.2 eq) portion-wise to the mixture.[3]
-
Stir the reaction at room temperature. Monitor progress by TLC or LC-MS (typically complete within 1-4 hours).[3]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Protocol 2: Amide Coupling via EDC/NHS
This method is common for bioconjugation and general synthesis, particularly when milder conditions are required. The byproducts are water-soluble, simplifying purification.[5]
Materials:
-
This compound
-
Amine of interest
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous DMF or Dichloromethane (DCM)
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Activation: Dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
Add NHS (1.2 eq) and then EDC (1.2 eq) to the solution.[5]
-
Stir the mixture at room temperature for 30-60 minutes to form the active NHS ester.
-
Coupling: Add the amine (1.1 eq) to the pre-activated mixture.
-
Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.[5]
-
Work-up: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[5]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Protocol 3: Boc Group Deprotection
This protocol removes the Boc protecting group, exposing the piperidine nitrogen for further functionalization.[1]
Materials:
-
Boc-protected starting material
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq) in DCM (a common ratio is 10-20% TFA in DCM v/v).
-
Cool the solution in an ice bath (0°C).
-
Add TFA dropwise.
-
Remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC/LC-MS until the starting material is consumed.
-
Concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in an organic solvent (e.g., EtOAc) and carefully neutralize by washing with saturated aqueous NaHCO₃ until effervescence ceases.
-
Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected product, which can often be used without further purification.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for achieving high yields and purity. The table below summarizes common reagents used for amide bond formation.
| Coupling Reagent | Additive(s) | Base | Typical Solvent | Key Features & Considerations |
| HATU | None | DIPEA, TEA | DMF, DCM | High efficiency, fast reaction times, good for hindered substrates.[3][4] |
| HBTU | HOBt | DIPEA, TEA | DMF | Very effective, but can cause guanidinylation of primary amines as a side reaction.[6] |
| EDC | NHS, HOBt | None req. (or DIPEA) | DMF, DCM, Water | Water-soluble byproducts simplify workup; widely used in bioconjugation.[5][7] |
| PyBOP | None | DIPEA, TEA | DMF, DCM | Does not cause guanidinylation; good for sterically demanding couplings.[5] |
References
- 1. Buy 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride [smolecule.com]
- 2. This compound 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.dk [fishersci.dk]
2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid as a tool compound in chemical biology
Application Notes and Protocols: 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile bifunctional molecule widely utilized as a tool compound in chemical biology and medicinal chemistry. Its structure, featuring a protected piperidine ring and a benzoic acid moiety, makes it a valuable building block and linker in the synthesis of more complex, biologically active molecules.[1][2] This document provides detailed application notes and experimental protocols for its use.
Physicochemical Properties
The quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₂₃NO₄ | [3] |
| Molecular Weight | 305.37 g/mol | [3] |
| CAS Number | 170838-26-3 | [3] |
| Appearance | Powder | [3] |
| Assay | ≥95% | [3] |
| Storage Temperature | 2-8°C | [3] |
| Solubility | Soluble in organic solvents | [1] |
Applications in Chemical Biology
The primary application of this compound is as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to it. The choice of linker is crucial for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately dictates the efficiency of protein degradation. The semi-rigid nature of the 4-aryl piperidine scaffold can favorably impact the 3D orientation of the degrader and its drug-like properties.[3]
Beyond PROTACs, this compound serves as a key intermediate in the synthesis of various biologically active compounds, including those with potential antitumor and neuroprotective effects.[1] For instance, it is a precursor for the synthesis of ampreloxetine.[4] The core scaffold is also found in potent molecules like SAR439859 (Amcenestrant), a selective estrogen receptor degrader (SERD) investigated for the treatment of ER-positive breast cancer.[5][6]
Signaling Pathway: General PROTAC Mechanism of Action
The diagram below illustrates the general mechanism of action for a PROTAC, a key application area for this compound as a linker.
References
- 1. Buy 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride [smolecule.com]
- 2. 5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methylbenzoic acid | Benchchem [benchchem.com]
- 3. This compound 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SAR439859, a Novel Selective Estrogen Receptor Degrader (SERD), Demonstrates Effective and Broad Antitumor Activity in Wild-Type and Mutant ER-Positive Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: A Scalable Synthesis of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the scale-up synthesis of 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid, a key intermediate in the preparation of various pharmaceutically active compounds. The outlined synthetic strategy is robust, scalable, and proceeds through the formation of a key brominated intermediate, followed by a lithium-halogen exchange and subsequent carboxylation. This protocol offers detailed experimental procedures, comprehensive data presentation, and a visual representation of the synthetic workflow to ensure reproducibility and facilitate adoption in research and development laboratories.
Introduction
This compound is a valuable building block in medicinal chemistry, notably serving as a precursor for the synthesis of ampreloxetine and other therapeutic agents.[1] The development of a scalable and efficient synthetic route is crucial for ensuring a reliable supply of this intermediate for drug discovery and development programs. The protocol described herein is based on a multi-step synthesis that has been identified as a scalable and efficient process.[1] The key steps involve the formation of a piperidine ring system, followed by N-protection and subsequent functionalization of the aromatic ring.
Overall Synthetic Scheme
The multi-step synthesis for the preparation of this compound is depicted below. The process begins with commercially available starting materials and proceeds through several key intermediates.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the key steps in the synthesis of the target molecule.
Protocol 1: Synthesis of tert-Butyl 4-(2-bromophenyl)piperidine-1-carboxylate (Intermediate E)
This protocol describes the synthesis of the key intermediate, tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate, starting from 4-(2-bromophenyl)piperidine.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles | Molar Equiv. |
| 4-(2-Bromophenyl)piperidine | 240.14 g/mol | 10.0 g | 41.6 mmol | 1.0 |
| Di-tert-butyl dicarbonate (Boc)₂O | 218.25 g/mol | 9.9 g | 45.4 mmol | 1.1 |
| Sodium Carbonate (Na₂CO₃) | 105.99 g/mol | 8.8 g | 83.2 mmol | 2.0 |
| Tetrahydrofuran (THF) | - | 100 mL | - | - |
| Water | - | 50 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask, add 4-(2-bromophenyl)piperidine (10.0 g, 41.6 mmol), tetrahydrofuran (100 mL), and water (50 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add sodium carbonate (8.8 g, 83.2 mmol) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (9.9 g, 45.4 mmol) in THF (20 mL) to the reaction mixture over 30 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0-20%) to yield tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate as a solid.
Expected Yield and Purity:
| Parameter | Value |
| Yield | 85-95% |
| Purity (HPLC) | >98% |
Protocol 2: Scale-up Synthesis of this compound (Final Product)
This protocol details the final step of the synthesis: the lithiation of the brominated intermediate followed by carboxylation.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles | Molar Equiv. |
| tert-Butyl 4-(2-bromophenyl)piperidine-1-carboxylate | 340.28 g/mol | 10.0 g | 29.4 mmol | 1.0 |
| n-Butyllithium (n-BuLi) (2.5 M in hexanes) | 64.06 g/mol | 12.9 mL | 32.3 mmol | 1.1 |
| Dry Ice (solid CO₂) | 44.01 g/mol | ~20 g | - | Excess |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - | - |
| Ethyl Acetate | - | 200 mL | - | - |
| Brine | - | 50 mL | - | - |
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask under a nitrogen atmosphere, add tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate (10.0 g, 29.4 mmol) and anhydrous tetrahydrofuran (150 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (12.9 mL of a 2.5 M solution in hexanes, 32.3 mmol) dropwise to the reaction mixture, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
In a separate flask, crush dry ice into a fine powder.
-
Carefully and quickly, add the powdered dry ice to the reaction mixture in portions, ensuring the temperature remains below -60 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water (50 mL).
-
Acidify the mixture to pH 3-4 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a white solid.
Expected Yield and Purity:
| Parameter | Value |
| Yield | 70-85% |
| Purity (HPLC) | >99% |
Analytical Characterization Data
The following table summarizes the expected analytical data for the final product.
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.48 (s, 9H), 1.60-1.80 (m, 2H), 1.85-2.00 (m, 2H), 2.80-3.00 (m, 2H), 3.30-3.50 (m, 1H), 4.15-4.35 (m, 2H), 7.20-7.30 (m, 1H), 7.35-7.45 (m, 1H), 7.50-7.60 (m, 1H), 8.05-8.15 (m, 1H), 10.0-11.0 (br s, 1H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 28.4, 32.5, 43.0, 44.5, 79.8, 126.8, 129.5, 130.8, 131.5, 132.5, 145.0, 154.8, 171.5. |
| Mass Spectrometry (ESI-MS) | m/z: 306.17 [M+H]⁺, 328.15 [M+Na]⁺. |
| Melting Point | 168-172 °C |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis of the final product from the brominated intermediate.
Caption: Experimental workflow for the synthesis of the target compound.
Safety Precautions
-
n-Butyllithium (n-BuLi) is a highly pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
-
Dry ice can cause severe burns upon contact with skin. Handle with appropriate insulating gloves.
-
All reactions should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By following the detailed experimental procedures and safety guidelines, researchers can reliably produce this valuable intermediate for their drug discovery and development endeavors. The provided data and workflow diagrams aim to enhance the reproducibility and understanding of the synthetic process.
References
Application Notes and Protocols for 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid in Novel Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid as a versatile building block in the design and synthesis of novel therapeutics. This document details its application in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy, norepinephrine reuptake inhibitors for neurological disorders, and Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. Detailed experimental protocols and quantitative data are provided to facilitate the practical application of this compound in a research and development setting.
Application in the Development of PARP Inhibitors
The piperidine moiety is a common scaffold in the development of potent PARP inhibitors. This compound serves as a key intermediate for introducing a substituted piperidine ring into the final inhibitor structure, which can interact with the PARP enzyme active site.
Signaling Pathway: DNA Damage Response
PARP enzymes, particularly PARP-1 and PARP-2, are crucial components of the DNA damage response (DDR) pathway.[1][2] They are activated by DNA single-strand breaks (SSBs) and recruit other DNA repair proteins. In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of SSBs, which are converted to double-strand breaks (DSBs) during replication.[3] The inability to repair these DSBs results in synthetic lethality and tumor cell death.
Quantitative Data: PARP Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of exemplary PARP inhibitors containing piperidine-based scaffolds, demonstrating the potential for derivatives of this compound.
| Compound ID | Target | IC50 (nM) | Cell Line | Reference |
| 17d | PARP-1 | 4.30 | - | Bioorg. Chem. 2021, 114, 105026 |
| 17d | PARP-2 | 1.58 | - | Bioorg. Chem. 2021, 114, 105026 |
| Y49 | PARP-1 | 0.96 | - | Eur. J. Med. Chem. 2024, 271, 116379[4] |
| Y49 | PARP-2 | 61.90 | - | Eur. J. Med. Chem. 2024, 271, 116379[4] |
| 5l | PARP-1 | 16.10 | MDA-MB-436 | J. Enzyme Inhib. Med. Chem. 2019, 34, 130-141[5] |
Experimental Protocol: Synthesis of a Hypothetical PARP Inhibitor
This protocol outlines the synthesis of a hypothetical PARP inhibitor (PIP-101) using this compound as a starting material.
Materials:
-
This compound
-
A suitable amine (e.g., 3-aminobenzamide)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
TFA (Trifluoroacetic acid) or HCl in Dioxane
-
A suitable carboxylic acid for the final coupling step
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Amide Coupling:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HBTU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (e.g., 3-aminobenzamide, 1.1 eq) and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the Boc-protected intermediate.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected intermediate in a solution of TFA in dichloromethane (1:1) or 4M HCl in dioxane.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The crude deprotected piperidine can be used in the next step without further purification.
-
-
Final Coupling:
-
Dissolve the deprotected piperidine intermediate (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add EDC (1.5 eq) and HOBt (1.2 eq) to the solution.
-
Add DIPEA (2.0 eq) and stir the reaction mixture at room temperature overnight.
-
Work up the reaction as described in Step 1 and purify the final product by column chromatography or recrystallization.
-
Application in the Synthesis of Ampreloxetine
This compound is a key intermediate in the synthesis of Ampreloxetine, a norepinephrine reuptake inhibitor for the treatment of neurogenic orthostatic hypotension.[6]
Signaling Pathway: Norepinephrine Transporter (NET) Inhibition
Ampreloxetine functions by selectively inhibiting the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.[7] By blocking NET, ampreloxetine increases the concentration and duration of action of norepinephrine in the synapse, leading to enhanced noradrenergic signaling.[8][9][10][11][12] This is particularly beneficial in conditions like neurogenic orthostatic hypotension where there is insufficient norepinephrine to maintain blood pressure upon standing.
Experimental Protocol: Synthesis of Ampreloxetine Intermediate
The following protocol describes the conversion of this compound to a key alcohol intermediate in the synthesis of ampreloxetine, based on published patent literature.[6]
Materials:
-
This compound
-
Borane dimethyl sulfide complex (BMS)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Standard inert atmosphere glassware and workup materials
Procedure:
-
Reduction of the Carboxylic Acid:
-
To a solution of this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add borane dimethyl sulfide complex (2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 1 hour.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the mixture to room temperature and quench the reaction by the slow, dropwise addition of methanol.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purify the product by column chromatography to obtain 4-(2-hydroxymethylphenyl)piperidine-1-carboxylic acid tert-butyl ester.
-
Application as a Linker in PROTACs
This compound is a valuable semi-flexible linker for the development of PROTACs.[2] After deprotection of the Boc group and the carboxylic acid, the resulting amino acid can be coupled to a ligand for an E3 ubiquitin ligase and a ligand for a target protein.
Logical Workflow: PROTAC Development
PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[13][14][15] The piperidine-benzoic acid moiety can serve as a rigid and defined linker component, influencing the orientation of the two ligands and the stability of the ternary complex.
Quantitative Data: KRAS G12C Degradation by a PROTAC
The following table presents data for a representative PROTAC (LC-2) targeting the degradation of oncogenic KRAS G12C, illustrating the potential of this therapeutic modality.
| Cell Line | KRAS G12C Status | DC50 (µM) | Maximum Degradation (%) | Reference |
| NCI-H358 | Heterozygous | - | ~50 | ACS Cent. Sci. 2020, 6, 8, 1375–1383 |
| NCI-H2030 | Homozygous | - | ~75 | ACS Cent. Sci. 2020, 6, 8, 1375–1383 |
| MIA PaCa-2 | Homozygous | 0.32 | ~75 | ACS Cent. Sci. 2020, 6, 8, 1375–1383 |
Experimental Protocol: Synthesis of a Hypothetical KRAS G12C PROTAC
This protocol outlines the synthesis of a hypothetical KRAS G12C PROTAC (K-PRO-101) using the title compound as a linker component.
Materials:
-
This compound
-
A VHL or CRBN E3 ligase ligand with a free amine
-
A KRAS G12C covalent inhibitor with a carboxylic acid handle
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
DMF
-
TFA
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Coupling to E3 Ligase Ligand:
-
Follow the amide coupling procedure described in the PARP inhibitor synthesis protocol to couple this compound with the amine-functionalized E3 ligase ligand.
-
Purify the resulting Boc-protected intermediate by column chromatography.
-
-
Boc Deprotection:
-
Perform the Boc deprotection as described in the PARP inhibitor synthesis protocol using TFA in dichloromethane.
-
-
Final Coupling to KRAS G12C Ligand:
-
Dissolve the deprotected intermediate (1.0 eq) and the carboxylic acid-functionalized KRAS G12C ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC to obtain the pure product.
-
These application notes and protocols demonstrate the significant potential of this compound as a versatile and valuable building block for the development of a diverse range of novel therapeutics. Its utility in constructing PARP inhibitors, norepinephrine reuptake inhibitors, and PROTACs highlights its importance for researchers and professionals in the field of drug discovery and development.
References
- 1. DNA damage response signaling: A common link between cancer and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID - Google Patents [patents.google.com]
- 7. investor.theravance.com [investor.theravance.com]
- 8. A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interference of Norepinephrine Transporter Trafficking Motif Attenuates Amphetamine-induced Locomotor Hyperactivity and Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Involvement of Norepinephrine in Behaviors Related to Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Noradrenergic Circuits and Signaling in Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amphetamine Stimulates Endocytosis of the Norepinephrine and Neuronal Glutamate Transporters in Cultured Locus Coeruleus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small-Molecule Inhibitors and Degraders Targeting KRAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid using High-Performance Liquid Chromatography with UV Detection
Introduction
2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds and is notably used as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. Accurate and precise quantification of this compound is essential for ensuring the quality and consistency of starting materials and for monitoring reaction kinetics in synthetic processes. This application note describes a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound in bulk drug substances. The method is designed to be simple, accurate, and suitable for routine quality control analysis.
Analytical Method
A reversed-phase HPLC method with UV detection was developed and validated for the quantification of this compound.
Chromatographic Conditions:
| Parameter | Value |
| Instrument | Agilent 1200 series LC system or equivalent |
| Column | Agilent Eclipse XDB-C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 240 nm |
| Run Time | 10 minutes |
Rationale for Method Development:
The selection of a C18 stationary phase provides good retention and separation for the moderately non-polar analyte. The mobile phase, consisting of acetonitrile and water with a formic acid modifier, ensures good peak shape and ionization for the carboxylic acid moiety. A detection wavelength of 240 nm was chosen based on the UV absorbance spectrum of the compound, providing adequate sensitivity.
Experimental Protocol
2.1. Materials and Reagents
-
This compound reference standard (95% purity or greater)
-
Acetonitrile (HPLC grade)
-
Formic acid (ACS grade or higher)
-
Deionized water (18.2 MΩ·cm)
2.2. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2.3. Sample Preparation
-
Accurately weigh a sample of the bulk drug substance containing approximately 25 mg of this compound.
-
Transfer the sample to a 25 mL volumetric flask.
-
Add approximately 20 mL of the mobile phase and sonicate for 15 minutes to dissolve the sample.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
2.4. Analysis Workflow
The following diagram illustrates the general workflow for the quantification of this compound.
Caption: Workflow for HPLC quantification.
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters were evaluated:
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Specificity | No interference from common impurities or degradation products observed. |
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before each analytical run.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% |
Stability-Indicating Aspects
Forced degradation studies are recommended to establish the stability-indicating nature of this method.[1] These studies involve exposing the analyte to various stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. The method should be able to resolve the main peak of this compound from any degradation products, demonstrating its specificity.
The following diagram outlines the process for a forced degradation study.
Caption: Forced degradation study workflow.
Conclusion
The described HPLC-UV method provides a reliable and accurate means for the quantification of this compound in bulk drug substance. The method is straightforward and can be readily implemented in a quality control laboratory for routine analysis. Further validation, including forced degradation studies, is recommended to fully establish its stability-indicating capabilities.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The primary synthetic strategies for this compound include:
-
Suzuki Coupling: Cross-coupling of a boronic acid derivative with an aryl halide.
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling of an amine with an aryl halide.
-
Lithiation and Carboxylation: Formation of an organolithium intermediate followed by reaction with carbon dioxide.[1]
Q2: My Suzuki coupling reaction is giving a low yield. What are the potential causes?
A2: Low yields in Suzuki couplings can arise from several factors:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or LC-MS.
-
Side Reactions: Common side reactions include homocoupling of the starting materials and dehalogenation of the aryl halide.[2]
-
Base Selection: The choice and quality of the base are crucial. Finely ground potassium phosphate or potassium carbonate are often effective. For ester-containing substrates, milder bases like potassium fluoride may prevent hydrolysis.[3]
Q3: I am observing significant biaryl formation in my Buchwald-Hartwig amination. How can I minimize this?
A3: Biaryl formation is a common side reaction resulting from the homocoupling of the aryl halide.[4] To minimize this:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which favor C-N bond formation over C-C coupling.
-
Catalyst-to-Ligand Ratio: Optimize the ratio, typically between 1:1 and 1:2, to promote the desired catalytic cycle.[4]
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired amination.
Q4: How can I purify the final product, this compound?
A4: Purification can typically be achieved through the following methods:
-
Crystallization: Recrystallization from a suitable solvent system is often effective for obtaining highly pure material.
-
Chromatography: Column chromatography on silica gel can be used to separate the product from impurities.[1]
-
Acid-Base Extraction: As the product is a carboxylic acid, it can be extracted into a basic aqueous solution, washed with an organic solvent to remove neutral impurities, and then re-precipitated by acidification.
Troubleshooting Guides
Low Yield in Suzuki Coupling
| Symptom | Possible Cause | Suggested Solution |
| No or minimal product formation | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure rigorous exclusion of air and moisture. |
| Reaction stalls before completion | Poor solubility of reagents | Use a co-solvent system (e.g., toluene/water, dioxane/water) to improve solubility.[5] |
| Formation of phenol byproduct | Hydrolysis of boronic acid | Ensure the boronic acid is of high quality and stored properly. Use anhydrous conditions. |
| Dehalogenation of aryl halide | Presence of a hydrogen source | Ensure the inert atmosphere is strictly maintained. Use a ligand that promotes rapid cross-coupling.[4] |
Side Reactions in Buchwald-Hartwig Amination
| Side Product | Possible Cause | Suggested Solution |
| Hydrodehalogenation | Presence of a hydrogen source | Rigorously exclude air and moisture. Use high-purity, degassed solvents.[4] |
| Aryl Halide Homocoupling | Suboptimal ligand or reaction conditions | Use a bulky, electron-rich ligand. Optimize the catalyst-to-ligand ratio and reaction temperature.[4] |
| Catalyst Decomposition | Unstable catalytic species | Employ a more robust ligand, such as a biarylphosphine ligand. Consider using a pre-catalyst. |
Experimental Protocols
Protocol 1: Synthesis via Lithiation and Carboxylation
This protocol is based on the reaction of tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate with an alkyllithium reagent followed by carboxylation.[1]
-
Lithiation: Dissolve tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.
-
Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Carboxylation: Bubble dry carbon dioxide gas through the solution for 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction with water. Separate the aqueous layer and wash with an organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer with 1 M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This is a general protocol that can be adapted for the synthesis.
-
Reaction Setup: In a glovebox or under a stream of argon, add the aryl halide (1.0 eq), the piperidine derivative (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.5 eq) to a dry reaction vessel.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the mixture to 80-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
References
Technical Support Center: Purification of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid from common reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurities largely depend on the synthetic route employed.
-
For Suzuki Coupling Reactions: Common byproducts include homocoupling of the boronic acid or ester reagent, and dehalogenation of the aryl halide starting material. Unreacted starting materials such as the aryl bromide and boronic acid may also be present.
-
For Lithiation followed by Carboxylation: Impurities can arise from incomplete lithiation, leading to the presence of the starting aryl bromide. Side reactions of the highly reactive organolithium intermediate can also occur. Incomplete carboxylation may also result in the presence of unreacted organolithium species that are quenched during workup.
Q2: My purified product shows a broad melting point. What could be the issue?
A2: A broad melting point is a strong indicator of impurities. The presence of residual solvents or any of the byproducts mentioned in Q1 can lead to a depression and broadening of the melting point range. Further purification is recommended.
Q3: After purification, I have a low yield. What are the common causes?
A3: Low yield can result from several factors during the purification process. In recrystallization, using too much solvent, cooling the solution too quickly, or premature crystallization during filtration can lead to significant product loss. During chromatographic purification, improper solvent system selection can lead to poor separation and loss of product.
Q4: Can I use acid-base extraction to purify this compound?
A4: Yes, acid-base extraction is a viable method for purifying this compound. The benzoic acid moiety allows for its selective extraction into an aqueous basic solution (like sodium bicarbonate), leaving non-acidic impurities in the organic layer. The product can then be recovered by acidifying the aqueous layer and extracting it back into an organic solvent.
Q5: What analytical techniques are recommended for assessing the purity of the final product?
A5: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of your final product. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the structure and identifying any impurities. A sharp melting point is a good preliminary indicator of high purity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product "oils out" during recrystallization | The boiling point of the solvent is higher than the melting point of the product. | Select a solvent or solvent system with a lower boiling point. |
| High concentration of impurities. | Consider a preliminary purification by flash chromatography to remove the bulk of impurities before recrystallization. | |
| Solution is supersaturated. | Add a small amount of hot solvent to redissolve the oil and allow it to cool more slowly. Seeding with a pure crystal can also induce proper crystallization. | |
| Poor separation during column chromatography | Inappropriate solvent system. | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. A gradient elution may be necessary. |
| Column overloading. | Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight). | |
| Column was not packed properly. | Ensure the silica gel is packed uniformly to avoid channeling. | |
| Presence of homocoupling byproduct after Suzuki reaction | Sub-optimal reaction conditions (e.g., presence of oxygen). | Degas the reaction mixture thoroughly before adding the palladium catalyst. |
| Inefficient purification. | Homocoupling products can often be separated by flash chromatography with a carefully selected eluent system. Recrystallization may also be effective if the solubility profiles differ significantly. | |
| Residual starting aryl bromide detected | Incomplete reaction (either Suzuki or lithiation). | Optimize reaction conditions (e.g., reaction time, temperature, reagent stoichiometry). |
| Inefficient purification. | The starting aryl bromide is typically less polar than the benzoic acid product and can be separated by flash chromatography. |
Quantitative Data Summary
| Parameter | Value | Source |
| Purity (Commercial) | ≥95% | [1] |
| Storage Temperature | 2-8°C | [1] |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization based on the impurity profile of your crude product.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent. Solvents to consider include ethyl acetate/hexanes, ethanol/water, or toluene.[2][3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Subsequently, cool the flask in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Flash Chromatography Protocol
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent that will be adsorbed by the silica gel.
-
Column Packing: Prepare a silica gel column with a suitable diameter and length for the amount of material to be purified.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. A typical gradient could be from 0% to 20% ethyl acetate in hexanes.[4] The exact gradient should be determined by preliminary TLC analysis.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
References
Technical Support Center: 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid Coupling Reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding amide coupling reactions involving 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid. It is intended for researchers, scientists, and drug development professionals to help navigate common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is resulting in a low yield. What are the common causes?
Low yields in amide coupling reactions are frequently due to several factors:
-
Inefficient Activation of the Carboxylic Acid: The carboxylic acid group of this compound needs to be activated by a coupling reagent to react with the amine. Incomplete activation is a primary cause of low yield.
-
Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group and the ortho-substituted piperidine ring can create steric hindrance, slowing down the reaction rate, especially with bulky amines.
-
Side Reactions: The formation of byproducts can consume starting materials and complicate purification. Common side reactions include the formation of an N-acylurea byproduct when using carbodiimide reagents, or guanidinylation of the amine when using uronium/aminium reagents like HATU in excess.
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, temperature, and reaction time can significantly impact the reaction outcome. For instance, the presence of moisture can hydrolyze the activated ester intermediate, leading to the starting carboxylic acid.
Q2: Which coupling reagents are most effective for this reaction?
The choice of coupling reagent is critical. For a potentially sterically hindered substrate like this compound, more powerful coupling reagents are often preferred.
-
Onium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and known for rapid reaction times and suppression of racemization.[1][2] They are often the first choice for challenging couplings.
-
Carbodiimides (EDC, DIC) with Additives (HOBt, OxymaPure): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Diisopropylcarbodiimide (DIC) in combination with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure can be very effective.[3][4] The additive helps to suppress side reactions and improve the reaction rate. EDC is particularly useful as its urea byproduct is water-soluble, simplifying purification.[5]
-
Phosphonium Salts (PyBOP): Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are also very effective and can be advantageous as they do not lead to guanidinylation side products.
Q3: How can I minimize the formation of side products?
Minimizing side reactions is key to achieving a high yield of the desired amide.
-
Guanidinylation (with HATU/HBTU): This side reaction can be minimized by avoiding a large excess of the coupling reagent and by ensuring that the carboxylic acid is pre-activated before the addition of the amine.[1]
-
N-acylurea Formation (with Carbodiimides): The addition of HOBt or OxymaPure helps to prevent the rearrangement of the O-acylisourea intermediate to the unreactive N-acylurea.
-
Epimerization: While not a concern for this specific achiral carboxylic acid, if a chiral amine is used, racemization can be an issue. Using additives like HOBt or HOAt, and keeping the reaction temperature low can help to minimize epimerization.
Q4: What are the recommended purification strategies for the amide product?
Purification of the final amide product can sometimes be challenging.
-
Aqueous Work-up: A standard aqueous work-up is typically the first step. This involves washing the organic layer with a dilute acid (e.g., 1N HCl) to remove basic impurities like unreacted amine and DIPEA, followed by a wash with a dilute base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid and acidic byproducts like HOBt. A final wash with brine helps to remove residual water.
-
Column Chromatography: Silica gel column chromatography is often necessary to achieve high purity, especially if the product has a similar polarity to any remaining impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a very effective method of purification.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Incomplete activation of the carboxylic acid. | - Use a more powerful coupling reagent (e.g., HATU).- Increase the equivalents of the coupling reagent and/or additive.- Ensure your coupling reagents are not degraded (store under anhydrous conditions). |
| Steric hindrance. | - Increase the reaction temperature (monitor for decomposition).- Prolong the reaction time.- Consider a less sterically hindered coupling reagent. | |
| Presence of water. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Incorrect base. | - Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[6] | |
| Presence of Multiple Spots on TLC | Formation of side products. | - For carbodiimide couplings, ensure an additive like HOBt or OxymaPure is used.[3][4]- For HATU couplings, avoid a large excess of the reagent and consider pre-activation of the carboxylic acid.[1] |
| Degradation of starting materials or product. | - Monitor the reaction temperature carefully.- Check the stability of your amine and carboxylic acid under the reaction conditions. | |
| Difficulty in Purifying the Product | Co-elution of impurities during chromatography. | - Optimize the solvent system for column chromatography.- Consider a different purification technique like recrystallization or preparative HPLC. |
| Water-soluble byproducts from EDC coupling. | - Perform thorough aqueous washes during the work-up to remove the EDC-urea byproduct.[5] | |
| Residual DMF solvent. | - Co-evaporate with a high-boiling solvent like toluene or perform aqueous washes with 5% LiCl solution to help remove DMF. |
Data Presentation
The following table provides representative reaction conditions for amide coupling reactions. While not all examples use this compound specifically, they serve as a good starting point for optimization.
| Carboxylic Acid | Amine | Coupling Reagent(s) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Boc-piperidine carboxylic acid | Aniline derivative | EDC (1 eq), DMAP (1 eq), HOBt (0.1 eq) | DIPEA | CH₃CN | 23 | 18 | Excellent |
| Benzoic acid | Benzylamine | HATU (1.05 eq) | TEA (2.2 eq) | ACN | RT | 18 | High |
| Benzoic acid | Aniline | EDC-HCl (1.5 eq) | DIEA | DMF or DCM | RT | - | - |
| N-protected amino acid | Amino acid ester | EDC (1.2 eq) | - | DCM | 0 to RT | - | - |
| Carboxylic acid | Amine | HATU (1.1 eq) | DIPEA (3.0 eq) | DMF | RT | 0.25 - 2 | - |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
To a solution of this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM, add the amine (1.0-1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).
-
Add the coupling reagent HATU (1.0-1.5 equivalents) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
-
Dissolve this compound (1.0 equivalent) and HOBt (1.0-1.2 equivalents) in an anhydrous solvent like DMF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.0-1.2 equivalents) to the solution and stir for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) and a base such as DIPEA (2.0 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (typically 2-12 hours), monitoring by TLC or LC-MS.
-
Perform an aqueous work-up as described in the HATU protocol.
-
Purify the product by column chromatography or recrystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound coupling reactions.
Caption: General reaction scheme for the amide coupling of this compound.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
Optimization of reaction conditions for 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid
Technical Support Center: 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid
Welcome to the technical support center for the synthesis and optimization of this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and reaction condition data to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of the target compound, particularly when using a Suzuki cross-coupling approach followed by ester hydrolysis.
Q1: My Suzuki coupling reaction has a very low yield. What are the most common causes and how can I fix it?
A1: Low yield in Suzuki coupling is a frequent issue stemming from several factors. A systematic approach to optimization is recommended.
-
Inactive Catalyst: The Palladium catalyst can degrade upon exposure to air or moisture.
-
Troubleshooting:
-
Ensure you are using fresh, high-quality catalyst.
-
Handle the catalyst under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Purge the reaction vessel and solvents with an inert gas (Nitrogen or Argon) before adding the catalyst.
-
-
-
Suboptimal Base: The choice and amount of base are critical.
-
Troubleshooting:
-
If using a carbonate base (e.g., K₂CO₃, Cs₂CO₃), ensure it is finely powdered and anhydrous.
-
Consider screening other bases like phosphates (e.g., K₃PO₄) which are often effective.[1]
-
Use at least 2-3 equivalents of the base.
-
-
-
Incorrect Solvent System: The solvent influences solubility and reaction kinetics.
-
Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, causing degradation.
Below is a troubleshooting workflow to diagnose low-yield issues.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Q2: I'm seeing significant side products in my reaction mixture. What are they likely to be?
A2: Several side products can form during the Suzuki coupling:
-
Homocoupling: Your boronic ester can couple with itself to form a dimer. This is often promoted by the presence of oxygen. Ensure your reaction is thoroughly deoxygenated.
-
Deborylation/Protodeborylation: The boronic ester can be cleaved from the piperidine ring and replaced with a hydrogen atom. This is often caused by excess water or acidic impurities.
-
Boc Deprotection: While generally stable, the Boc group can be cleaved under harsh acidic or very high-temperature conditions.
Q3: The hydrolysis of my ester precursor to the final carboxylic acid is incomplete. How can I drive the reaction to completion?
A3: Incomplete hydrolysis (saponification) is common. Consider the following:
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Base Strength and Equivalents: Use a strong base like LiOH or NaOH. Increase the equivalents of the base from 2-3 to 5 or more.
-
Solvent: A mixture of THF, Methanol, and Water is often effective as it helps solubilize both the ester and the hydroxide salt.[5]
-
Temperature: Gently heating the reaction (e.g., to 40-60 °C) can significantly increase the rate of hydrolysis.[5][6]
-
Reaction Time: These reactions can be slow. Monitor by TLC or LCMS and allow the reaction to stir for several hours or overnight if necessary.[6] Importantly, the Boc protecting group is generally stable to these conditions, but prolonged reaction times at high temperatures should be avoided.[7]
Q4: I'm having difficulty purifying the final product. Column chromatography gives poor separation. What should I do?
A4: Purifying carboxylic acids on silica gel can be challenging due to streaking.
-
Acidified Mobile Phase: Add a small amount of acetic acid or formic acid (0.1-1%) to your chromatography eluent. This keeps the carboxylic acid protonated and reduces its interaction with the silica, resulting in better peak shape.
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent like Ethyl Acetate (EtOAc).
-
Extract with a weak aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃ solution). The desired acid will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind.
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Wash the aqueous layer with fresh EtOAc to remove any remaining neutral impurities.
-
Carefully acidify the aqueous layer to pH 1-2 with a strong acid (e.g., 1M or 2N HCl).[8]
-
The product will precipitate or can be extracted back into an organic solvent like EtOAc.
-
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., EtOAc/Hexanes, Acetone/Water) can be a highly effective purification method.
Below is a diagram illustrating the purification workflow.
Caption: Purification workflow using acid-base extraction.
Data Presentation: Suzuki Coupling Optimization
The following table summarizes common conditions for Suzuki cross-coupling reactions relevant to this synthesis. Yields are highly substrate-dependent but these conditions provide a good starting point for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Pd Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄ | PdXPhosG2 | [1][3][9] |
| Catalyst Loading | 1-10 mol% | 5-10 mol% | 1-5 mol% | [1][2] |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | [1][4] |
| Base Equiv. | 3 eq. | 3 eq. | 2-3 eq. | [1] |
| Solvent System | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (5:1) | DMF | [1][2][4] |
| Temperature | 80 °C | 100 °C | 90 °C | [1][2] |
| Reaction Time | 4-16 h | 12 h | 6 h | [1] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoate via Suzuki Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling.
-
Reagents & Materials:
-
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.0 eq.)
-
Methyl 2-bromobenzoate (1.0-1.1 eq.)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
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Base (e.g., K₂CO₃, 3.0 eq.)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)
-
Inert Gas (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried round-bottom flask, add the piperidine boronic ester, methyl 2-bromobenzoate, and potassium carbonate.
-
Seal the flask with a septum and purge with inert gas for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst.
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Add the degassed solvents (1,4-dioxane and water) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the limiting reagent.
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Stir the mixture vigorously and heat to 80-90 °C using an oil bath.
-
Monitor the reaction progress by TLC or LCMS (typically 4-16 hours).
-
Upon completion, cool the reaction to room temperature.
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Dilute the mixture with Ethyl Acetate and water. Separate the organic layer.
-
Wash the organic layer with water, then with saturated brine solution.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester. The crude product can be purified by flash column chromatography if necessary.
-
Protocol 2: Hydrolysis to this compound
This protocol describes the saponification of the ester to the final product.
-
Reagents & Materials:
-
Crude Methyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoate (1.0 eq.)
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (3.0-5.0 eq.)
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Solvent (THF, Methanol, Water in a 3:1:1 ratio)
-
-
Procedure:
-
Dissolve the crude ester in the THF/Methanol solvent mixture in a round-bottom flask.
-
Add an aqueous solution of LiOH or NaOH to the flask.
-
Stir the reaction mixture at room temperature or heat gently to 40-50 °C.
-
Monitor the reaction progress by TLC or LCMS until all starting material is consumed.
-
Cool the mixture to room temperature and remove the organic solvents (THF, Methanol) under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a solvent like ether or DCM to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify to pH 1-2 by adding 1N HCl. A white precipitate should form.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If the product remains dissolved or separates as an oil, extract the aqueous layer three times with Ethyl Acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.
-
References
- 1. rsc.org [rsc.org]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents - Google Patents [patents.google.com]
- 7. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 8. WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID - Google Patents [patents.google.com]
- 9. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
Common side reactions in the synthesis of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and challenges during the synthesis of 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the synthetic step.
Step 1: N-Boc Protection of 4-(2-bromophenyl)piperidine
Issue: Incomplete reaction or low yield of tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate.
| Possible Cause | Troubleshooting Recommendation |
| Insufficient Reagent | Ensure at least 1.0 molar equivalent of di-tert-butyl dicarbonate (Boc₂O) is used. For sluggish reactions, a slight excess (1.1-1.2 eq.) may be beneficial. |
| Inadequate Base | Use a suitable base such as an alkali metal carbonate (e.g., K₂CO₃, Na₂CO₃) or a non-nucleophilic organic base (e.g., triethylamine) to neutralize the acid formed during the reaction.[1] |
| Low Reaction Temperature | While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. Monitor for potential side reactions at higher temperatures. |
| Steric Hindrance | Although less common for this substrate, significant steric bulk near the amine can slow the reaction. Increasing the reaction time or temperature may be necessary. |
Issue: Formation of multiple products observed by TLC or LC-MS.
| Possible Cause | Troubleshooting Recommendation |
| Di-Boc Protected Product | Over-reaction can sometimes lead to the formation of a di-Boc product, although this is less common with secondary amines. Use of stoichiometric amounts of Boc₂O can minimize this. |
| Urea Formation | If the reaction is not anhydrous, hydrolysis of Boc₂O can lead to isocyanate intermediates, which can react with the amine to form urea byproducts. Ensure the use of dry solvents and reagents. |
Step 2: Lithium-Halogen Exchange and Carboxylation
Issue: Low yield of the final product, this compound.
| Possible Cause | Troubleshooting Recommendation |
| Incomplete Lithium-Halogen Exchange | Ensure the use of a strong organolithium reagent such as n-butyllithium or sec-butyllithium. The reaction should be conducted at low temperatures (typically -78 °C) to prevent side reactions.[1] |
| Protonation of the Aryllithium Intermediate | The aryllithium species is highly basic and can be quenched by trace amounts of water or other protic sources. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Side Reactions of the Organolithium Reagent | The organolithium reagent can potentially react with the Boc-group, although this is less likely at low temperatures. Ensure slow addition of the organolithium reagent to a cooled solution of the starting material. |
| Inefficient Carboxylation | Ensure an excess of dry carbon dioxide (e.g., from dry ice or a cylinder of CO₂) is introduced to the reaction mixture containing the aryllithium intermediate.[1] |
Issue: Presence of significant impurities after work-up.
| Possible Cause | Troubleshooting Recommendation |
| Homocoupling of the Aryllithium Intermediate | This can occur if the aryllithium species is not trapped efficiently by the electrophile (CO₂). Ensure rapid and efficient introduction of CO₂. |
| Formation of Ketone Byproduct | The aryllithium intermediate can react with the desired carboxylic acid product to form a ketone. This can be minimized by ensuring the reaction is quenched at a low temperature and that the aryllithium is not in excess. |
| Benzylic Lithiation | If there are any acidic protons on substituents of the aromatic ring, competitive benzylic lithiation could occur.[2] However, for the typical precursor, this is not a primary concern. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to expect during the synthesis of this compound?
A1: The most common side reactions are typically associated with the organolithium step. These include protonation of the aryllithium intermediate by trace moisture, leading to the formation of tert-butyl 4-phenylpiperidine-1-carboxylate, and incomplete carboxylation. During the N-Boc protection step, incomplete reaction is the primary concern.
Q2: My ortho-lithiation and carboxylation step is failing. What are the key parameters to control?
A2: This step is highly sensitive to reaction conditions. Key parameters include:
-
Temperature: Maintain a low temperature (e.g., -78 °C) during the lithium-halogen exchange to prevent decomposition and side reactions.[2]
-
Anhydrous Conditions: The use of dry solvents (e.g., THF, diethyl ether) and glassware, along with an inert atmosphere, is critical to prevent quenching of the highly reactive organolithium intermediates.
-
Reagent Quality: Use freshly titrated or high-purity organolithium reagents. The quality of the carbon dioxide is also important; use dry ice from a reliable source or high-purity gaseous CO₂.
Q3: Can a Suzuki coupling be used as an alternative method, and what are the potential side reactions?
A3: Yes, a Suzuki coupling of a suitable boronic acid or ester with a 2-halobenzoic acid derivative could be an alternative route. However, potential side reactions in Suzuki couplings include:
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially in the presence of excess base or water.[3]
-
Dehalogenation: The aryl halide can be reduced, leading to the corresponding dehalogenated benzoic acid.
-
Catalyst Deactivation: The carboxylic acid functionality can sometimes interfere with the palladium catalyst, leading to lower yields.[4]
Q4: How can I best purify the final product?
A4: Purification of this compound can typically be achieved through the following methods mentioned in synthetic procedures:
-
Aqueous Work-up: An acidic work-up will protonate the carboxylate, and an extraction with an organic solvent can remove many impurities.
-
Crystallization: Recrystallization from a suitable solvent system is an effective method for obtaining highly pure material.
-
Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used to separate the product from closely related impurities.[1]
Visualizing the Synthesis and Potential Side Reactions
Main Synthetic Pathway
Caption: Main synthetic pathway for the target molecule.
Common Side Reactions in the Organolithium Step
Caption: Key side reaction from the aryllithium intermediate.
Troubleshooting Workflow for Low Yield
References
Stability and storage conditions for 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid
Technical Support Center: 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid
This technical support guide provides detailed information on the stability and storage of this compound, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage, the compound should be kept in a tightly sealed container at a temperature of 2-8°C. It is also classified as a combustible solid and should be stored accordingly. To maintain stability, it is advisable to protect it from light and moisture.
Q2: What is the general stability profile of this compound?
This compound contains a tert-butoxycarbonyl (Boc) protecting group, which is known to be sensitive to acidic conditions. The Boc group is generally stable in neutral or basic environments. The compound should be handled in a well-ventilated area, and personal protective equipment should be used as it may cause skin and eye irritation.
Q3: Are there any known incompatibilities for this compound?
Based on the safety data sheet for a structurally similar compound, N-Boc-piperidine-4-carboxylic acid, it is advisable to avoid contact with strong acids, bases, acid anhydrides, acid chlorides, and reducing agents.
Q4: What are the potential degradation pathways for this compound?
The primary degradation pathway is the acid-catalyzed removal of the Boc protecting group. This reaction yields tert-butanol and carbon dioxide, leaving the free piperidine nitrogen. Strong acidic conditions or prolonged exposure to even mild acids can facilitate this degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent reaction yields | Degradation of the starting material due to improper storage. | Ensure the compound has been stored at 2-8°C in a tightly sealed container, protected from light and moisture. Consider re-analyzing the purity of the starting material. |
| Presence of acidic impurities in solvents or reagents. | Use high-purity, anhydrous solvents and fresh reagents. If an acidic reagent is used in a subsequent step, ensure the reaction temperature is controlled to prevent premature deprotection. | |
| Unexpected side products in reactions | Partial deprotection of the Boc group. | If the reaction conditions are not strictly anhydrous and neutral, partial deprotection can occur. Run a control reaction and analyze for the presence of the deprotected compound. |
| Poor solubility | The compound is a powder and may require specific solvents for complete dissolution. | Consult literature for appropriate solvents for your specific reaction. Gentle warming and sonication may aid dissolution, but prolonged heating should be avoided to prevent thermal degradation. |
Data Presentation
Table 1: Storage and Stability Data for this compound
| Parameter | Value | Source |
| Appearance | Powder | |
| Recommended Storage Temperature | 2-8°C | |
| Storage Class | Combustible Solids | |
| Hazard Codes | H315, H317, H319, H410 | |
| Precautionary Codes | P261, P264, P273, P280, P302 + P352, P305 + P351 + P338 |
Experimental Protocols
Protocol 1: Stability Assessment via HPLC
This protocol outlines a general method to assess the stability of this compound under specific stress conditions.
Objective: To determine the percentage of degradation of the compound over time when exposed to acidic, basic, and thermal stress.
Materials:
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This compound
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HPLC grade acetonitrile and water
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Formic acid or trifluoroacetic acid (for mobile phase)
-
0.1 M Hydrochloric acid (for acidic stress)
-
0.1 M Sodium hydroxide (for basic stress)
-
HPLC system with a C18 column
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Thermal: Place a vial of the stock solution in an oven at 40°C.
-
-
Time Points: Analyze the samples at t=0, 2, 4, 8, and 24 hours.
-
HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
Data Analysis: Calculate the percentage of the remaining compound at each time point by comparing the peak area to the t=0 sample.
Visualizations
Caption: Acid-catalyzed degradation pathway.
Caption: Workflow for stability assessment.
Overcoming solubility issues with 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid in reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid, focusing on overcoming common solubility challenges encountered during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Due to its structure, which contains both a carboxylic acid group and a bulky, non-polar Boc-protecting group, this compound exhibits limited solubility in many common solvents. It can behave like a zwitterion, which often leads to poor solubility in a wide range of both non-polar and polar aprotic solvents. It is generally considered soluble in some polar aprotic solvents like DMF and DMSO and may show increased solubility in basic aqueous solutions where the carboxylic acid is deprotonated to form a more soluble salt.
Q2: My compound is not dissolving in standard amide coupling solvents like Dichloromethane (DCM). What should I do?
This is a common issue. If you observe poor solubility in a less polar solvent like DCM, the recommended approach is to switch to a more polar aprotic solvent. The most common and effective alternatives are N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents have a greater ability to solvate the compound and keep it in solution during the reaction.
Q3: I'm performing an amide coupling reaction. How does the choice of base affect the solubility of my carboxylic acid?
The choice of base is critical. Using a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) not only neutralizes any acid present and facilitates the coupling reaction but also forms a salt in situ with your carboxylic acid.[1][2] This ammonium carboxylate salt is often significantly more soluble in organic solvents than the free acid. DIPEA is often preferred over TEA because its bulky isopropyl groups make it less nucleophilic, which minimizes potential side reactions.[1][3][4]
Q4: Can I heat the reaction to improve solubility?
Heating can be a viable strategy to improve solubility, but it must be approached with caution. Many common coupling reagents, such as HATU and HBTU, can be sensitive to heat and may decompose at elevated temperatures, leading to lower yields and side products. If you choose to heat the reaction, do so gently and monitor the reaction progress closely by TLC or LC-MS. A modest temperature increase (e.g., to 40-50 °C) is often sufficient.
Q5: During aqueous workup, my product is crashing out or forming an emulsion. How can I handle this?
This typically happens when the pH of the aqueous layer is near the isoelectric point of the product, minimizing its solubility. To resolve this, adjust the pH of the aqueous layer. To ensure the product remains in the organic layer, acidify the aqueous phase (e.g., with 1M HCl) to a pH of ~3-4. This protonates the carboxylate, making the molecule less polar. If the goal is to extract it into an aqueous basic layer, use a solution like 1M NaOH to deprotonate the carboxylic acid, making it a water-soluble salt.
Data Presentation
Table 1: Qualitative Solubility Profile of this compound
The following table summarizes the expected solubility based on the compound's structural properties and information on similar molecules. This should be used as a guideline, and it is recommended to perform a small-scale solubility test (see Experimental Protocols) to confirm the best solvent for a specific application.
| Solvent | Type | Expected Solubility | Rationale & Notes |
| Dichloromethane (DCM) | Chlorinated | Sparingly Soluble / Insoluble | Low polarity is often insufficient to dissolve the zwitterionic character of the acid. |
| Tetrahydrofuran (THF) | Ether | Sparingly Soluble | Moderate polarity may allow for some dissolution, but often requires a co-solvent or base. |
| Acetonitrile (MeCN) | Polar Aprotic | Sparingly Soluble | May be a suitable solvent but can be less effective than DMF or DMSO for highly polar substrates. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | A common and effective solvent for amide couplings with poorly soluble components. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Soluble | High polarity makes it an excellent solvent, but it can be difficult to remove during workup. |
| Methanol / Ethanol | Polar Protic | Moderately Soluble | Can be a good solvent, but may participate in side reactions (e.g., esterification). |
| Water (Neutral) | Aqueous | Insoluble | The large non-polar Boc group and piperidine ring limit aqueous solubility. |
| Aqueous Base (e.g., 1M NaOH) | Aqueous | Soluble | Formation of the sodium carboxylate salt dramatically increases water solubility. |
| Aqueous Acid (e.g., 1M HCl) | Aqueous | Insoluble | The protonated carboxylic acid remains insoluble. |
Experimental Protocols
Protocol 1: Qualitative Solubility Test
This quick test helps determine a suitable solvent system before committing to a large-scale reaction.
-
Preparation : Aliquot approximately 2-3 mg of this compound into several small vials.
-
Solvent Addition : To each vial, add 0.2 mL of a different test solvent (e.g., DCM, DMF, THF, Acetonitrile).
-
Observation : Agitate the vials at room temperature (e.g., using a vortex mixer) for 1-2 minutes.
-
Assessment : Visually inspect for complete dissolution.
-
Insolubility Test : If the compound does not dissolve, add a small amount of a non-nucleophilic base like DIPEA (1.5 equivalents relative to the acid) to the vials containing organic solvents and agitate again. Observe if salt formation improves solubility.
-
Heating Test : If still insoluble, gently warm the vial to 40-50 °C to see if solubility improves with temperature.
Protocol 2: Optimized Amide Coupling Reaction to Overcome Solubility Issues
This protocol uses HATU as the coupling agent and DIPEA to aid in solubilization.
-
Reagent Preparation : In a dry, inert atmosphere (e.g., under Nitrogen or Argon), add this compound (1.0 eq) to a round-bottom flask.
-
Solvent and Base Addition : Add anhydrous DMF (or DMSO) to achieve a concentration of approximately 0.1-0.2 M. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature. The mixture should become a clear, homogeneous solution as the soluble DIPEA-carboxylate salt forms.
-
Pre-activation : To the clear solution, add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq). Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester.
-
Amine Addition : Add the desired amine (1.1-1.2 eq) to the reaction mixture.
-
Reaction Monitoring : Continue to stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).
-
Workup :
-
Dilute the reaction mixture with an organic solvent such as Ethyl Acetate.
-
Wash the organic layer sequentially with a 5% aqueous LiCl solution (to help remove DMF), 1M HCl, saturated aqueous NaHCO₃, and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification : Purify the resulting crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: A logical workflow for troubleshooting poor solubility.
Caption: Inhibition of VEGFR-2 and c-Met pathways by piperidinyl derivatives.
References
Technical Support Center: Removal of Boc Protecting Group from 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of the tert-butoxycarbonyl (Boc) protecting group from 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for deprotecting this compound?
A1: The most common methods for removing the Boc group from this substrate involve treatment with strong acids. The two most frequently used reagents are Trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent.[1][2]
Q2: My deprotection reaction is sluggish or incomplete. What could be the cause?
A2: Incomplete deprotection is a common issue and can stem from several factors:
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Insufficient Acid: The concentration or equivalents of the acid may be too low to drive the reaction to completion.
-
Short Reaction Time: The reaction may not have been allowed to run for a sufficient duration.
-
Low Temperature: Most Boc deprotections are carried out at room temperature. If the reaction is slow, gentle warming can be considered, though this may increase the risk of side reactions.
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Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its exposure to the acid.
Q3: I am observing an unexpected side product. What is the most likely side reaction with this specific substrate?
A3: A significant concern with this compound is the potential for esterification of the carboxylic acid group, particularly when using HCl in an alcohol-based solvent like methanol. The acidic conditions can catalyze the reaction between the benzoic acid and the alcohol solvent to form a methyl ester. To avoid this, it is recommended to use a non-alcoholic solvent such as dioxane or dichloromethane (DCM) when using HCl.[1]
Another common side reaction in Boc deprotections is t-butylation , where the released tert-butyl cation alkylates nucleophilic sites on the molecule. However, for this particular substrate, esterification is a more specific and probable side reaction to consider.
Q4: Are there milder alternatives to TFA and HCl for this deprotection?
A4: Yes, if your substrate is sensitive to harsh acidic conditions, several milder methods can be employed. These include:
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Oxalyl chloride in methanol: This method has been shown to be effective for deprotecting a variety of N-Boc protected compounds under mild conditions.[3][4][5][6]
-
Thermal deprotection: In some cases, heating the Boc-protected compound in a suitable high-boiling solvent can lead to the removal of the Boc group.[7]
-
Lewis acids: Certain Lewis acids can also facilitate Boc deprotection under milder conditions than strong Brønsted acids.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient acid concentration or equivalents. | Increase the concentration of TFA (e.g., from 25% to 50% in DCM) or use a higher molar excess of HCl in dioxane. |
| Short reaction time. | Monitor the reaction progress by TLC or LC-MS and extend the reaction time as needed. Reactions can take from 30 minutes to several hours.[8][9] | |
| Poor solubility of starting material. | Try a different solvent system. For example, if using HCl in dioxane, a small amount of a co-solvent might be necessary to fully dissolve the substrate. | |
| Low Yield | Product loss during workup. | If the product is the HCl or TFA salt, it may be highly water-soluble. Avoid aqueous washes until after the product has been neutralized. Ensure complete extraction after basification. |
| Formation of side products. | See below for specific side product troubleshooting. | |
| Formation of Methyl Ester Side Product | Use of HCl in methanol. | Switch to a non-alcoholic solvent system, such as 4M HCl in 1,4-dioxane.[1] |
| Formation of t-Butylation Side Products | Reaction with the released tert-butyl cation. | While less common for this substrate, adding a scavenger like triethylsilane or thioanisole to the reaction mixture can trap the tert-butyl cation. |
| Difficulty Isolating the Product | Product is a sticky oil or salt. | The hydrochloride or trifluoroacetate salt of the product can sometimes be difficult to handle. Trituration with a non-polar solvent like diethyl ether can often induce precipitation, yielding a solid that is easier to isolate by filtration.[8] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and generally effective method for Boc deprotection.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected starting material in anhydrous DCM (e.g., 0.1-0.2 M concentration).
-
To the stirred solution, add TFA. A common starting point is a 1:1 ratio of TFA to DCM, but this can be adjusted depending on the substrate's sensitivity.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary, for example, by crystallization or column chromatography.
Protocol 2: Deprotection using HCl in 1,4-Dioxane
This method is a good alternative to TFA and avoids the use of chlorinated solvents if desired. It is particularly recommended for this substrate to prevent ester formation.
Materials:
-
This compound
-
1,4-Dioxane
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected starting material in a minimal amount of 1,4-dioxane.
-
To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (typically 3-10 equivalents).
-
Stir the reaction at room temperature. The deprotected product, as the hydrochloride salt, may precipitate out of solution. Monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).[1]
-
Upon completion, the solvent can be removed under reduced pressure.
-
The resulting solid can be washed with diethyl ether to remove non-polar impurities and then dried.
-
To obtain the free amine, the hydrochloride salt can be neutralized with a base, such as saturated aqueous NaHCO₃, and extracted into an organic solvent.
Data Presentation
The following table summarizes typical reaction conditions for Boc deprotection of substrates similar to this compound. Note that optimal conditions should be determined experimentally for each specific case.
| Reagent | Solvent | Temperature | Time | Typical Yield | Reference |
| TFA (25-50%) | Dichloromethane (DCM) | Room Temp. | 1 - 4 h | >90% | [2] |
| 4M HCl | 1,4-Dioxane | Room Temp. | 1 - 16 h | ~90-100% | [1][10] |
| Oxalyl Chloride | Methanol | Room Temp. | 1 - 4 h | up to 90% | [3][6] |
| Thermal | High-boiling solvent (e.g., Toluene) | Reflux | Varies | Substrate dependent | [7] |
Visualizations
Deprotection and Potential Side Reaction Pathway
Caption: Boc deprotection pathway and a potential side reaction.
Troubleshooting Workflow for Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete deprotection.
References
- 1. Boc Deprotection - HCl [commonorganicchemistry.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. [PDF] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride | Semantic Scholar [semanticscholar.org]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Characterization of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for characterizing this compound?
A1: The primary analytical techniques for comprehensive characterization include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment, quantification, and impurity profiling.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD): To investigate polymorphism and thermal properties.
Q2: What are the expected chemical shifts in the ¹H NMR spectrum?
A2: While the exact chemical shifts can vary depending on the solvent and instrument, the expected regions for the proton signals are summarized in the table below.
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | 1H |
| Aromatic protons | 7.2 - 8.2 | Multiplets | 4H |
| Piperidine CH (adjacent to aromatic) | 2.9 - 3.2 | Multiplet | 1H |
| Piperidine CH₂ (axial, N-Boc) | ~4.1 | Multiplet (broad) | 2H |
| Piperidine CH₂ (equatorial, N-Boc) | ~2.8 | Multiplet (broad) | 2H |
| Piperidine CH₂ (other) | 1.5 - 1.9 | Multiplets | 4H |
| Tert-butyl (-C(CH₃)₃) | ~1.4 | Singlet | 9H |
Q3: What are potential impurities I should be aware of during synthesis?
A3: Based on common synthetic routes, such as the one involving the reaction of tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate with an organolithium reagent and subsequent carboxylation, potential impurities include:
| Impurity Name | Potential Origin |
| tert-Butyl 4-(2-bromophenyl)piperidine-1-carboxylate | Unreacted starting material |
| 4-(2-Bromophenyl)piperidine | Incomplete Boc protection |
| Biphenyl derivatives | Homocoupling of the organolithium intermediate |
| Benzoic acid | From unreacted n-butyllithium quenching with CO₂ |
| Deprotected 2-(piperidin-4-yl)benzoic acid | Loss of the Boc protecting group |
Troubleshooting Guides
NMR Spectroscopy
Issue: Broad or poorly resolved peaks in the ¹H NMR spectrum, especially for the piperidine and carboxylic acid protons.
-
Possible Cause 1: Conformational Isomerism: The tert-butoxycarbonyl (Boc) group can restrict rotation around the N-C bond, leading to the presence of rotamers that are slowly interconverting on the NMR timescale. This can cause significant peak broadening for the piperidine protons.
-
Troubleshooting:
-
Variable Temperature (VT) NMR: Acquiring spectra at elevated temperatures (e.g., 50-80 °C) can increase the rate of interconversion, leading to sharper, averaged signals.
-
Solvent Change: Using a different deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) can sometimes alter the conformational equilibrium and improve peak shape.
-
-
Possible Cause 2: Aggregation: Carboxylic acids can form hydrogen-bonded dimers or other aggregates, leading to broad signals, particularly for the -COOH proton.
-
Troubleshooting:
-
Use of a polar, hydrogen-bond-accepting solvent: Solvents like DMSO-d₆ can help to break up these aggregates.
-
Dilution: Running the NMR on a more dilute sample may reduce aggregation effects.
-
Issue: Difficulty in assigning aromatic proton signals.
-
Possible Cause: The four aromatic protons are part of a substituted benzene ring, leading to complex splitting patterns (second-order effects).
-
Troubleshooting:
-
2D NMR Spectroscopy: Techniques like COSY (Correlated Spectroscopy) can help to identify coupled proton systems, while HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) can correlate protons to their attached carbons, aiding in unambiguous assignment.
-
Higher Field NMR: Using a higher field strength instrument (e.g., 600 MHz or higher) will increase the dispersion of the signals, simplifying the splitting patterns.
-
HPLC Analysis
Issue: Poor peak shape (tailing or fronting) for the main analyte peak.
-
Possible Cause 1: Secondary Interactions: The carboxylic acid and the basic nitrogen of the piperidine can interact with residual silanols on the silica-based C18 column, leading to peak tailing.
-
Troubleshooting:
-
Mobile Phase pH Adjustment: Lowering the pH of the aqueous mobile phase (e.g., to pH 2.5-3.0 with formic acid or phosphoric acid) will protonate the carboxylic acid, reducing its interaction with the stationary phase.
-
Use of a different stationary phase: Consider using a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl column) that may have different selectivity.
-
-
Possible Cause 2: Sample Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Troubleshooting:
-
Dilute the sample: Prepare a more dilute solution of your compound and reinject.
-
Issue: Co-elution of impurities with the main peak.
-
Possible Cause: The chosen mobile phase composition does not provide sufficient resolution.
-
Troubleshooting:
-
Gradient Optimization: Develop a gradient elution method. Start with a higher percentage of the aqueous phase and gradually increase the organic phase (e.g., acetonitrile or methanol). This will help to separate impurities with different polarities.
-
Change the Organic Modifier: If using acetonitrile, try methanol, or vice versa. The change in solvent can alter the selectivity of the separation.
-
Adjust Mobile Phase pH: Changing the pH can alter the retention times of acidic or basic impurities, potentially resolving them from the main peak.
-
Mass Spectrometry
Issue: Unexpected fragmentation pattern or absence of the molecular ion peak.
-
Possible Cause 1: In-source Fragmentation: The molecule may be unstable under the ionization conditions, leading to fragmentation before detection of the molecular ion. The Boc group is particularly labile.
-
Troubleshooting:
-
Use a Softer Ionization Technique: If using a harsh technique, switch to a softer one like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Optimize Ion Source Parameters: Reduce the fragmentor voltage or cone voltage in the ion source to minimize in-source fragmentation.
-
-
Possible Cause 2: Formation of Adducts: The molecule may readily form adducts with ions present in the mobile phase (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺).
-
Troubleshooting:
-
Identify Adducts: Look for peaks at M+23, M+39, and M+18 (for sodium, potassium, and ammonium adducts, respectively).
-
Mobile Phase Additives: Use a mobile phase with a volatile ammonium salt (e.g., ammonium formate or ammonium acetate) to promote the formation of the [M+H]⁺ or [M+NH₄]⁺ adduct, which can be easier to interpret.
-
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.
Protocol 2: Sample Preparation for NMR Spectroscopy
-
Weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Cap the NMR tube and vortex or sonicate gently until the sample is fully dissolved.
-
If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra.
Visualizations
Caption: Synthetic pathway and potential impurity formation.
Caption: HPLC troubleshooting workflow for peak shape issues.
Caption: Logical flow for diagnosing characterization issues.
How to avoid racemization during reactions with 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding racemization during chemical reactions involving 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid. This molecule possesses axial chirality, making it susceptible to racemization under certain reaction conditions, particularly during amide bond formation.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process where a single, pure enantiomer of a chiral compound is converted into an equal mixture of both enantiomers (a racemic mixture). For this compound, which is a chiral atropisomeric carboxylic acid, maintaining its specific three-dimensional structure is often critical for its biological activity and the efficacy of the final drug product. Racemization leads to a loss of stereochemical purity, which can result in a product with reduced or altered pharmacological properties.
Q2: What is the primary mechanism of racemization for this compound during amide coupling reactions?
A2: The most common mechanism for racemization of carboxylic acids during amide bond formation is through the formation of a 5(4H)-oxazolone intermediate.[1] The activated carboxyl group of the N-protected amino acid (or in this case, the benzoic acid derivative) can cyclize. The proton at the chiral center of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical integrity. The subsequent nucleophilic attack by an amine on the now achiral oxazolone ring can produce a mixture of both enantiomers.[1] A less common pathway is direct enolization, which can be significant under strongly basic conditions.[1]
Q3: Which reaction conditions are most likely to cause racemization?
A3: Several factors can contribute to an increased risk of racemization:
-
High reaction temperatures: Elevated temperatures can provide the energy needed to overcome the rotational barrier, leading to racemization.
-
Strong bases: The use of strong or sterically hindered bases, such as diisopropylethylamine (DIPEA), can promote the abstraction of the alpha-proton, facilitating racemization.[2]
-
Certain coupling reagents: Carbodiimide reagents like DCC and EDC, when used without racemization-suppressing additives, are known to cause significant racemization.[2][3]
-
Prolonged reaction times: Longer exposure to conditions that can induce racemization increases the likelihood of its occurrence.
Q4: How can I minimize racemization when using this compound in an amide coupling reaction?
A4: To minimize racemization, consider the following strategies:
-
Choice of Coupling Reagent and Additives: Employ coupling reagents known for low racemization potential. Uronium/aminium or phosphonium-based reagents like HATU, HBTU, and PyBOP are generally preferred.[4] If using a carbodiimide like DIC or EDC, it is essential to use an additive such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (OxymaPure).[2][5] These additives form active esters that are more stable and less prone to racemization.[4]
-
Choice of Base: Use a weaker, non-nucleophilic base. N-methylmorpholine (NMM) or collidine are often better choices than DIPEA.[2]
-
Reaction Temperature: Perform the reaction at a low temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature.
-
Pre-activation Time: Keep the pre-activation time of the carboxylic acid with the coupling reagent to a minimum before adding the amine nucleophile.
Q5: How can I detect and quantify the extent of racemization in my product?
A5: The most common and accurate method for determining the enantiomeric excess (ee) and thus the extent of racemization is through chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[6] Other analytical techniques that can be employed include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents and Circular Dichroism (CD) spectroscopy.[6][7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant racemization detected in the final product. | Use of a carbodiimide coupling reagent (e.g., DCC, EDC) without an additive. | Add a racemization-suppressing additive such as HOBt, HOAt, or OxymaPure to the reaction mixture.[2][9] |
| Use of a strong, sterically hindered base like DIPEA. | Switch to a weaker base like N-methylmorpholine (NMM) or collidine.[2] | |
| High reaction temperature. | Perform the coupling reaction at a lower temperature (e.g., start at 0 °C). | |
| Prolonged pre-activation of the carboxylic acid. | Minimize the time between the activation of the carboxylic acid and the addition of the amine component. | |
| Low reaction yield with some racemization. | Inefficient coupling reagent. | Switch to a more efficient coupling reagent known for low racemization, such as HATU, HCTU, or PyAOP.[4] |
| Steric hindrance around the reaction center. | Consider using a coupling reagent specifically designed for sterically hindered couplings. Microwave-assisted synthesis might also be beneficial, but careful temperature control is necessary. | |
| Inconsistent results between batches. | Variability in reagent quality or reaction setup. | Ensure all reagents are of high purity and anhydrous where necessary. Standardize the reaction setup, including the rate of addition of reagents and stirring speed. |
| Water content in the reaction. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Low-Racemization Amide Coupling using HATU
-
Preparation: Under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH2Cl2).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add N-methylmorpholine (NMM) (2.2 eq).
-
Activation: Add a solution of HATU (1.1 eq) in the same anhydrous solvent to the reaction mixture and stir for 5-10 minutes at 0 °C.
-
Coupling: Add the amine (1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3), and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.
Protocol 2: Low-Racemization Amide Coupling using EDC/OxymaPure
-
Preparation: Under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) and OxymaPure (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or CH2Cl2).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Coupling Reagent: Add EDC·HCl (1.2 eq) to the mixture and stir for 15-20 minutes at 0 °C.
-
Addition of Base and Amine: Add N-methylmorpholine (NMM) (1.5 eq) followed by the amine (1.1 eq).
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours, monitoring the progress by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
-
Analysis: Analyze the enantiomeric excess of the final product using chiral HPLC.
Quantitative Data Summary
The choice of coupling reagent and additive significantly impacts the level of racemization. The following table provides a summary of the relative effectiveness of different coupling systems in suppressing racemization, based on literature data for similar chiral carboxylic acids.
| Coupling Reagent | Additive | Base | Relative Racemization Level |
| DCC/EDC | None | DIPEA | High |
| DCC/EDC | HOBt | NMM | Moderate |
| DCC/EDC | HOAt | NMM | Low |
| DCC/EDC | OxymaPure | NMM | Low |
| HATU | - | NMM/DIPEA | Very Low |
| HBTU | - | NMM/DIPEA | Very Low |
| PyBOP | - | NMM/DIPEA | Very Low |
| Ynamides | - | - | Extremely Low[10] |
Note: The actual percentage of racemization can vary depending on the specific substrates, solvent, and temperature.
Visualizations
Caption: Mechanism of racemization via an oxazolone intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [m.peptidescientific.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (PDF) A Simple Method for the Determination of Enantiomeric [research.amanote.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Monitoring Reactions with 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of reactions involving 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
This versatile building block is primarily used in two main types of reactions:
-
Amide Bond Formation: The carboxylic acid moiety readily participates in coupling reactions with primary and secondary amines to form amide bonds. This is a cornerstone of its use in the synthesis of more complex molecules, including active pharmaceutical ingredients.
-
Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen can be removed under acidic conditions to liberate the secondary amine. This is a crucial step for subsequent functionalization of the piperidine ring.
Q2: Which analytical techniques are recommended for monitoring these reactions?
A multi-pronged approach using Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for robust reaction monitoring.
-
TLC: Ideal for quick, qualitative checks of reaction progress. It helps visualize the consumption of starting materials and the formation of products.
-
HPLC: Provides quantitative data on the reaction kinetics, allowing for the precise determination of the concentration of reactants and products over time.
-
NMR: Offers detailed structural information, confirming the identity of the product and detecting any side products.
Q3: How can I purify the final product after a reaction?
Purification strategies depend on the nature of the product and any impurities. Common methods include:
-
Aqueous Workup: To remove water-soluble reagents and byproducts.
-
Column Chromatography: A highly effective method for separating the desired product from unreacted starting materials and side products.
-
Recrystallization: Can be used to obtain highly pure crystalline products.
Troubleshooting Guides
Amide Coupling Reactions
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Carboxylic Acid Activation | Ensure the coupling reagent (e.g., HATU, HBTU) is fresh and used in the correct stoichiometric amount (typically 1.0-1.5 equivalents). Pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine. |
| Amine Deactivation | The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic. Use a non-nucleophilic base like DIPEA (2-3 equivalents) to neutralize any acid and ensure the amine remains in its free base form. |
| Steric Hindrance | If either the amine or the carboxylic acid is sterically hindered, the reaction may be slow. Consider switching to a more reactive coupling reagent (e.g., HATU) and increasing the reaction temperature or time. |
| Hydrolysis of Activated Intermediate | The presence of water can hydrolyze the activated carboxylic acid. Use anhydrous solvents (e.g., dry DMF or DCM) and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of Side Products
| Side Product | Mitigation Strategy |
| N-acylurea (with carbodiimide reagents) | Add a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress the rearrangement of the O-acylisourea intermediate.[1] |
| Racemization (if chiral centers are present) | Run the reaction at a lower temperature and use a coupling additive known to suppress racemization, such as HOBt or OxymaPure. |
Boc Deprotection Reactions
Issue 1: Incomplete Deprotection
| Potential Cause | Troubleshooting Step |
| Insufficient Acid Strength or Concentration | Ensure the acid used (e.g., trifluoroacetic acid - TFA) is of sufficient concentration. A common condition is 20-50% TFA in a solvent like dichloromethane (DCM). |
| Short Reaction Time | Monitor the reaction by TLC or HPLC to ensure it has gone to completion. Deprotection can take anywhere from 30 minutes to a few hours at room temperature. |
Issue 2: Formation of Side Products
| Side Product | Mitigation Strategy |
| T-butyl adducts | The tert-butyl cation generated during deprotection can react with nucleophilic functional groups. Use a scavenger, such as triethylsilane (TES) or anisole, to trap the cation. |
Experimental Protocols & Data
Monitoring Amide Coupling via TLC
-
Objective: To qualitatively monitor the consumption of this compound and the formation of the corresponding amide.
-
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase (starting recommendation: 1:1 Hexane:Ethyl Acetate)
-
UV lamp (254 nm)
-
-
Procedure:
-
Prepare the developing chamber by adding the mobile phase and allowing it to saturate.
-
On a TLC plate, spot the starting carboxylic acid, a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.
-
Develop the plate, mark the solvent front, and visualize under a UV lamp.
-
The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progress.
-
| Compound | Expected Rf Value (1:1 Hexane:EtOAc) | Notes |
| 2-(1-(Boc)piperidin-4-YL)benzoic acid | ~0.3 - 0.5 | This is a starting point; optimize the solvent system for your specific product. |
| Amide Product | ~0.5 - 0.7 | The amide is generally less polar than the carboxylic acid and will have a higher Rf value. |
Monitoring Reaction Progress via HPLC
-
Objective: To quantitatively determine the concentration of reactants and products over time.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Starting HPLC Conditions:
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |
| Gradient | Start at 35% B, ramp to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
Monitoring Reaction Progress via ¹H NMR
-
Objective: To confirm the structure of the product and identify key transformations.
-
Key ¹H NMR Signals to Monitor (in CDCl₃):
| Reaction | Starting Material Signal | Product Signal |
| Amide Coupling | Carboxylic acid proton (-COOH): broad singlet ~10-12 ppm | Disappearance of the -COOH signal. Appearance of a new amide proton (-NH) signal, typically between 6-8 ppm. |
| Boc Deprotection | Boc group protons (-C(CH₃)₃): singlet at ~1.4-1.5 ppm | Disappearance of the Boc group singlet. |
Visualizations
Caption: Workflow for a typical amide coupling reaction.
References
Validation & Comparative
A Comparative Guide to the Purity Analysis of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid against other analytical techniques. Supporting experimental data, detailed methodologies, and visual workflows are presented to assist researchers in selecting the most appropriate method for their needs.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex pharmaceutical agents. Ensuring the purity of this intermediate is critical for the successful development of new therapeutics, as impurities can lead to unwanted side reactions, reduced yields, and potential safety concerns. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of such compounds. This guide will delve into a typical HPLC method for this analysis and compare its performance with other relevant analytical techniques.
HPLC Purity Analysis: A Detailed Protocol
A reversed-phase HPLC method is highly suitable for the purity analysis of this compound, allowing for the separation of the main compound from its potential process-related impurities.
Experimental Protocol: HPLC Method
Objective: To determine the purity of this compound and quantify potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard and sample
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the reference standard and the sample at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Further dilute the stock solutions to a working concentration of 0.1 mg/mL with the same diluent.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Potential Impurities
Based on the common synthetic route for this compound, which involves the reaction of 4-(2-bromophenyl)piperidine with di-tert-butyl dicarbonate followed by lithiation and carboxylation, the following are potential process-related impurities:
-
Impurity A: 4-(2-bromophenyl)piperidine (Starting Material)
-
Impurity B: 2-(piperidin-4-yl)benzoic acid (De-Boc Impurity)
Performance Comparison of Analytical Techniques
While HPLC is a robust and widely used technique, other methods can also be employed for the purity and characterization of this compound. The following table compares HPLC with Ultra-Performance Liquid Chromatography (UPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
| Parameter | HPLC | UPLC | ¹H NMR Spectroscopy | Mass Spectrometry (MS) |
| Principle | Differential partitioning between stationary and mobile phases. | Similar to HPLC but with smaller particle size columns and higher pressures. | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Measurement of mass-to-charge ratio of ionized molecules. |
| Primary Use | Quantitative purity determination and impurity profiling. | Faster and higher resolution separations for purity and impurity analysis. | Structural elucidation and confirmation, quantitative analysis (qNMR). | Molecular weight determination and structural information from fragmentation. |
| Resolution | Good | Excellent | Lower than chromatographic techniques for complex mixtures. | Not a separation technique itself, but coupled with LC (LC-MS) provides high resolution. |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | Moderate (mg to µg) | Very High (pg/mL to fg/mL) |
| Analysis Time | 15-30 minutes | 2-10 minutes | 5-15 minutes | < 5 minutes |
| Quantitative Accuracy | High | High | High (with internal standard) | Good (with appropriate calibration) |
| Structural Information | Limited (based on retention time) | Limited (based on retention time) | Excellent | Good (from fragmentation patterns) |
Visualizing the Workflow and Relationships
To better understand the experimental and logical processes involved in the purity analysis, the following diagrams are provided.
Figure 1. Experimental workflow for the HPLC purity analysis.
Figure 2. Logical relationship of analytical techniques.
Conclusion
High-Performance Liquid Chromatography is a reliable and robust method for the routine purity analysis of this compound. It offers a good balance of resolution, sensitivity, and quantitative accuracy for detecting and quantifying potential process-related impurities. For higher throughput and enhanced resolution, UPLC presents a significant advantage. While HPLC and UPLC are excellent for purity assessment, orthogonal techniques such as NMR and Mass Spectrometry are indispensable for definitive structural confirmation and impurity identification, respectively. A comprehensive quality control strategy should ideally leverage a combination of these techniques to ensure the highest confidence in the quality of this important synthetic intermediate.
Spectroscopic Validation of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid: A Comparative Guide
This guide provides a comprehensive spectroscopic validation of the chemical structure of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid. For robust identification, this guide presents a comparative analysis of its expected spectroscopic data against two structurally related alternatives: 2-(piperidin-4-yl)benzoic acid and N-Boc-4-phenylpiperidine. The data herein is intended to support researchers, scientists, and drug development professionals in the unambiguous characterization of this compound.
Comparative Spectroscopic Data
The following tables summarize the expected quantitative data from key spectroscopic techniques for this compound and its alternatives. These values are based on established principles of spectroscopic interpretation and data from similar chemical structures.
Table 1: Expected ¹H NMR Chemical Shifts (δ) in CDCl₃
| Assignment | This compound | 2-(piperidin-4-yl)benzoic acid | N-Boc-4-phenylpiperidine |
| Aromatic-H | 7.20-8.10 ppm (m, 4H) | 7.10-7.90 ppm (m, 4H) | 7.15-7.35 ppm (m, 5H) |
| Piperidine-H (axial, adjacent to N) | ~2.80 ppm (t, 2H) | ~2.70 ppm (t, 2H) | ~2.80 ppm (t, 2H) |
| Piperidine-H (equatorial, adjacent to N) | ~4.20 ppm (br d, 2H) | ~3.20 ppm (d, 2H) | ~4.20 ppm (br d, 2H) |
| Piperidine-H (methine) | ~3.30 ppm (tt, 1H) | ~3.00 ppm (tt, 1H) | ~2.70 ppm (tt, 1H) |
| Piperidine-H (other) | 1.60-1.90 ppm (m, 4H) | 1.50-1.80 ppm (m, 4H) | 1.60-1.90 ppm (m, 4H) |
| Boc-H | 1.47 ppm (s, 9H) | N/A | 1.47 ppm (s, 9H) |
| COOH | >10 ppm (br s, 1H) | >10 ppm (br s, 1H) | N/A |
| NH | N/A | Variable (br s, 1H) | N/A |
Table 2: Expected ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Assignment | This compound | 2-(piperidin-4-yl)benzoic acid | N-Boc-4-phenylpiperidine |
| C=O (Carboxylic Acid) | ~172 ppm | ~173 ppm | N/A |
| C=O (Boc) | ~155 ppm | N/A | ~155 ppm |
| Aromatic C (quaternary) | ~148, ~132 ppm | ~149, ~131 ppm | ~145 ppm |
| Aromatic C-H | 126-132 ppm | 125-131 ppm | 126-129 ppm |
| C (Boc, quaternary) | ~80 ppm | N/A | ~80 ppm |
| Piperidine C (adjacent to N) | ~44 ppm | ~46 ppm | ~44 ppm |
| Piperidine C (methine) | ~43 ppm | ~44 ppm | ~43 ppm |
| Piperidine C (other) | ~32 ppm | ~34 ppm | ~33 ppm |
| CH₃ (Boc) | ~28 ppm | N/A | ~28 ppm |
Table 3: Expected Mass Spectrometry (ESI+) Data
| Compound | Expected [M+H]⁺ (m/z) |
| This compound | 320.18 |
| 2-(piperidin-4-yl)benzoic acid | 220.13 |
| N-Boc-4-phenylpiperidine | 262.18 |
Table 4: Expected Infrared (IR) Spectroscopy Absorption Frequencies (cm⁻¹)
| Functional Group | This compound | 2-(piperidin-4-yl)benzoic acid | N-Boc-4-phenylpiperidine |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad) | N/A |
| C-H (Aromatic) | 3100-3000 | 3100-3000 | 3100-3000 |
| C-H (Aliphatic) | 2975-2850 | 2975-2850 | 2975-2850 |
| C=O (Carboxylic Acid) | 1720-1680 | 1720-1680 | N/A |
| C=O (Carbamate) | 1690-1670 | N/A | 1690-1670 |
| C=C (Aromatic) | 1600, 1475 | 1600, 1475 | 1600, 1475 |
| N-H (Secondary Amine) | N/A | 3400-3200 | N/A |
Experimental Protocols
Standard protocols for the acquisition of the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. For ¹H NMR, a spectral width of 0-12 ppm is typically used, while for ¹³C NMR, a range of 0-200 ppm is appropriate.
Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) source in positive ion mode. The sample is dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer. The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is recorded.
Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample is placed on the diamond crystal of an attenuated total reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Visualizations
The following diagrams illustrate the workflow for spectroscopic validation and the chemical structure of the target compound.
Caption: Workflow for the spectroscopic validation of a chemical compound.
Caption: Structure of this compound.
The Strategic Advantage of Rigidity: Evaluating 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic Acid in PROTAC Linker Design
A Comparative Guide for Researchers in Drug Discovery
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the selective elimination of disease-causing proteins. A critical component of PROTAC design is the linker, which bridges the target protein-binding ligand and the E3 ligase-recruiting ligand. While early designs favored flexible linkers like polyethylene glycol (PEG) and alkyl chains, recent research has highlighted the significant advantages of incorporating rigid structural elements. This guide provides a comprehensive comparison of the efficacy of PROTACs utilizing the rigid piperidine-based linker building block, 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid, with other commonly used linker types.
The Pivotal Role of the Linker in PROTAC Efficacy
The linker is not merely a passive spacer but an active contributor to the overall efficacy of a PROTAC. Its length, composition, and rigidity profoundly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase. An optimal linker facilitates a productive orientation of the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation by the proteasome.
Rigid linkers, such as those derived from this compound, offer several potential advantages over their flexible counterparts:
-
Pre-organization of the bioactive conformation: Rigid linkers can reduce the entropic penalty associated with ternary complex formation by constraining the molecule in a conformation favorable for binding to both the target protein and the E3 ligase.
-
Improved physicochemical properties: The incorporation of cyclic structures like piperidine can enhance metabolic stability and aqueous solubility, crucial for developing drug candidates with favorable pharmacokinetic profiles.[1]
-
Enhanced selectivity: By reducing conformational flexibility, rigid linkers can disfavor the formation of non-productive or off-target ternary complexes, leading to improved selectivity.
Comparative Efficacy of Piperidine-Based Linkers
While direct head-to-head studies comparing a PROTAC with a this compound linker to an identical PROTAC with a different linker are not extensively available in the public domain, a growing body of evidence supports the efficacy of PROTACs employing rigid piperidine-containing linkers across various therapeutic targets.
Bruton's Tyrosine Kinase (BTK) Degradation
BTK is a key therapeutic target in B-cell malignancies. Several studies have demonstrated the successful degradation of BTK using PROTACs with rigid linkers. For instance, a highly potent BTK degrader, PTD10, which incorporates a rigid heterocyclic linker, exhibits a half-maximal degradation concentration (DC50) of 0.5 nM.[2] This highlights the potential of rigid linkers to achieve potent degradation at low nanomolar concentrations.
Table 1: Comparison of BTK-Targeting PROTACs with Different Linker Types
| PROTAC | Linker Type | Target | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line |
| PTD10 | Rigid Heterocyclic | BTK | CRBN | 0.5 | >95 | TMD8 |
| Compound 3e | Rigid Piperidine-based | BTK | CRBN | 2.9 | >90 | Jeko-1 |
| PROTAC 1 | Flexible (PEG) | BTK | CRBN | 1-40 | >90 | Ramos |
Data is compiled from various sources and is intended for comparative purposes.[2][3]
Bromodomain and Extra-Terminal Domain (BET) Protein Degradation
BET proteins, such as BRD4, are critical regulators of gene transcription and are implicated in various cancers. The development of BRD4-targeting PROTACs has seen the successful application of rigid linkers. While flexible PEG linkers have shown efficacy, rigid linkers can also achieve potent degradation.
Table 2: Comparison of BRD4-Targeting PROTACs with Different Linker Types
| PROTAC | Linker Type | Target | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC with Piperazine Linker | Rigid Piperazine-based | BRD4 | CRBN | 8.9 | 84 | MV-4-11 |
| dBET1 | Flexible (PEG) | BRD4 | CRBN | ~10 | >90 | MV-4-11 |
Data is compiled from various sources and is intended for comparative purposes.[1]
Androgen Receptor (AR) Degradation
The androgen receptor is a key driver of prostate cancer. PROTACs designed to degrade AR have demonstrated the benefits of rigid linkers in achieving high potency and favorable drug-like properties. The clinical candidate ARV-110, for example, evolved from a PROTAC with a flexible linker to one incorporating a more rigid piperidine- and piperazine-containing structure, which resulted in improved metabolic stability and potency.[1]
Table 3: Comparison of AR-Targeting PROTACs with Different Linker Types
| PROTAC | Linker Type | Target | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line |
| ARD-2051 | Rigid Heterocyclic | AR | CRBN | 0.6 | >90 | LNCaP |
| PROTAC 2 | Flexible (PEG-based) | AR | CRBN | 12.5 | 93 | LNCaP |
Data is compiled from various sources and is intended for comparative purposes.[4]
Experimental Protocols
Accurate evaluation of PROTAC efficacy is paramount. The following are detailed methodologies for key experiments cited in this guide.
Western Blotting for Determination of DC50 and Dmax
This is the most common assay to quantify the reduction of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentration of all samples.
4. SDS-PAGE and Western Blotting:
-
Separate proteins by size on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
-
Plot the percentage of remaining protein against the log of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.
Visualizing the PROTAC Mechanism and Experimental Workflow
Diagrams are essential for understanding the complex biological processes and experimental procedures in PROTAC research.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Conclusion
The strategic incorporation of rigid linkers, exemplified by structures derived from this compound, represents a significant advancement in PROTAC design. The available data strongly suggests that these rigid linkers can lead to highly potent degraders with improved physicochemical and pharmacokinetic properties compared to their more flexible counterparts. While the optimal linker is target- and E3 ligase-dependent and often requires empirical determination, the evidence presented in this guide underscores the value of exploring rigid scaffolds to unlock the full therapeutic potential of targeted protein degradation. The continued development and evaluation of novel rigid linkers will undoubtedly pave the way for the next generation of highly effective and selective PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of ARD-2051 as a Potent and Orally Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of the Linker: A Comparative Guide to the Biological Validation of PROTACs Containing 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of rigid versus flexible linkers in Proteolysis Targeting Chimeras (PROTACs), with a focus on the biological validation of PROTACs incorporating the rigid 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid linker and its alternatives.
In the rapidly advancing field of targeted protein degradation, the linker component of a PROTAC has emerged as a critical determinant of its therapeutic success. Far from being a mere spacer, the linker's composition, rigidity, and length profoundly influence the efficacy, selectivity, and pharmacokinetic properties of these heterobifunctional molecules. This guide provides an objective comparison of PROTACs containing the rigid piperidine-based linker, this compound, against those with more conventional flexible linkers, supported by experimental data and detailed protocols for their biological validation.
The Influence of Linker Architecture on PROTAC Performance
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI. The linker plays a pivotal role in this process, dictating the geometry and stability of this ternary complex. The choice between a rigid and a flexible linker can dramatically impact a PROTAC's biological activity.
Rigid linkers , such as those derived from this compound, offer conformational constraint. This pre-organization can lead to a more favorable orientation for ternary complex formation, potentially enhancing the potency and metabolic stability of the PROTAC. The successful application of rigid linkers is exemplified in the development of potent degraders like ARD-69.
Flexible linkers , most commonly composed of polyethylene glycol (PEG) or alkyl chains, provide a higher degree of conformational freedom. This can be advantageous in the initial stages of PROTAC design, allowing the molecule to more readily adapt to the surfaces of the POI and E3 ligase. However, this flexibility can also be associated with an entropic penalty upon binding and may lead to less favorable pharmacokinetic properties.
Comparative Analysis of PROTAC Performance
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables present a comparative overview of the performance of PROTACs with rigid piperidine-based linkers versus those with flexible PEG linkers, targeting the Androgen Receptor (AR) and Bromodomain-containing protein 4 (BRD4), respectively.
| PROTAC (Target) | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARD-69 (AR) | Rigid (Piperidine-based) | LNCaP | 0.86 | >95 | [1][2] |
| ARD-69 (AR) | Rigid (Piperidine-based) | VCaP | 0.76 | >95 | [1][2] |
| ARD-69 (AR) | Rigid (Piperidine-based) | 22Rv1 | 10.4 | >95 | [1][2] |
| BRD4 Degrader (BRD4) | Flexible (PEG3) | - | 55 | 85 | [3] |
| BRD4 Degrader (BRD4) | Flexible (PEG4) | - | 20 | 95 | [3] |
| BRD4 Degrader (BRD4) | Flexible (PEG5) | - | 15 | >98 | [3] |
| BRD4 Degrader (BRD4) | Flexible (PEG6) | - | 30 | 92 | [3] |
| Table 1: Comparison of degradation potency (DC50) and efficacy (Dmax) for PROTACs with rigid versus flexible linkers. |
The data illustrates that the rigid piperidine-containing linker in ARD-69 contributes to its high potency in degrading the Androgen Receptor across multiple prostate cancer cell lines.[1][2] In the case of the BRD4 degrader, a clear structure-activity relationship is observed with the flexible PEG linker, where an optimal length (PEG5) results in the most potent degradation.[3]
Beyond degradation, the downstream functional consequence of target protein removal is a critical validation step. This is often assessed by measuring the half-maximal inhibitory concentration (IC50) in cell viability assays.
| PROTAC (Target) | Linker Type | Cell Line | IC50 (nM) | Reference |
| BRD4 PROTAC (BRD4) | Flexible (PEG) | MV-4-11 | 8.3 pM | [4] |
| BRD4 PROTAC (BRD4) | Flexible (PEG) | MOLM-13 | 62 pM | [4] |
| BRD4 PROTAC (BRD4) | Flexible (PEG) | RS4;11 | 32 pM | [4] |
| BRD9 PROTAC (BRD9) | Flexible (PEG) | - | 104 | [4] |
| Table 2: Anti-proliferative activity (IC50) of representative PROTACs. |
Visualizing the PROTAC Mechanism and Experimental Workflow
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for PROTAC validation.
Detailed Experimental Protocols
Accurate and reproducible experimental data are crucial for the biological validation of PROTACs. The following are detailed methodologies for key experiments cited in this guide.
Western Blot for Protein Degradation
This is a fundamental technique to quantify the reduction in cellular POI levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO at a final concentration of ≤0.1%).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.
3. SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following PROTAC treatment.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
2. PROTAC Treatment:
-
Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours). Include a vehicle control.
3. MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate at 37°C for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
5. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.
1. Cell Treatment:
-
Treat cells with the PROTAC of interest at a concentration known to induce degradation. It is often beneficial to co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of the ubiquitinated POI.
2. Cell Lysis:
-
Lyse the cells in a buffer that preserves protein-protein interactions and ubiquitination states (e.g., a non-denaturing lysis buffer containing deubiquitinase inhibitors).
3. Immunoprecipitation:
-
Incubate the cell lysates with an antibody specific to the POI to immunoprecipitate the target protein and its binding partners.
-
Use protein A/G-agarose beads to capture the antibody-protein complexes.
4. Western Blot Analysis:
-
Wash the beads to remove non-specific binding proteins.
-
Elute the protein complexes from the beads and separate them by SDS-PAGE.
-
Perform a Western blot as described above, probing with an antibody that recognizes ubiquitin or polyubiquitin chains. An increase in the high molecular weight smear in the PROTAC-treated sample indicates increased ubiquitination of the POI.
Conclusion
The biological validation of PROTACs is a multifaceted process that requires a suite of robust and reproducible assays. The choice of linker is a critical design element that significantly impacts the performance of a PROTAC. While flexible linkers offer synthetic accessibility and can be readily optimized for length, rigid linkers containing motifs like this compound can offer advantages in terms of potency and pharmacokinetic properties. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the rational design and comprehensive validation of the next generation of targeted protein degraders.
References
- 1. Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes for 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid
A comprehensive head-to-head comparison of distinct synthetic methodologies for the production of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid is presented. This guide is tailored for researchers, scientists, and professionals in the field of drug development, offering an objective analysis of various synthetic routes, supported by experimental data where available in the public domain.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently utilized as a linker in the development of PROTACs (Proteolysis Targeting Chimeras) and as an intermediate in the synthesis of various pharmaceutically active compounds. The efficiency of its synthesis can significantly impact the overall cost and timeline of a drug discovery program. This guide evaluates three prominent synthetic strategies: a multi-step route commencing from 2-bromobenzaldehyde, a plausible route employing a Suzuki coupling, and a potential pathway involving a Grignard reaction.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route depends on a multitude of factors including overall yield, purity of the final product, cost and availability of starting materials, reaction conditions, and scalability. Below is a summary of the key quantitative and qualitative aspects of the compared synthetic routes.
| Parameter | Route 1: From 2-Bromobenzaldehyde | Route 2: Suzuki Coupling (Proposed) | Route 3: Grignard Reaction (Proposed) |
| Starting Materials | 2-Bromobenzaldehyde, Methyl 3-oxobutanoate, Urea, Borane dimethyl sulfide complex, Di-tert-butyl dicarbonate, n-Butyl lithium, Carbon dioxide | 1-(Tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine, Methyl 2-bromobenzoate | Tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate, Magnesium, Carbon dioxide |
| Key Intermediates | 3-(2-Bromophenyl)glutarimide, 4-(2-Bromophenyl)piperidine | - | (2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)magnesium bromide |
| Overall Yield | Not explicitly stated in a single value, requires calculation over multiple steps. Individual step yields are generally high. | Expected to be moderate to high, typically in the range of 60-90% for Suzuki couplings. | Can be variable, highly dependent on anhydrous conditions. Expected yields in the range of 50-80%. |
| Purity | High, with purification steps like filtration, chromatography, and recrystallization at various stages. | Generally high, purification is often straightforward through crystallization or chromatography. | Can be challenging to achieve high purity due to side reactions and the need for stringent anhydrous conditions. |
| Reaction Conditions | Multi-step process with varying conditions, including reflux, low temperatures (-10°C to 0°C), and inert atmospheres. | Typically requires a palladium catalyst, a base, and an organic solvent. Reaction temperatures can range from room temperature to reflux. | Requires strictly anhydrous conditions and an inert atmosphere. Involves the formation of a highly reactive organometallic intermediate. |
| Reagent Cost & Availability | Starting materials are commercially available. The use of borane and n-butyl lithium requires careful handling and adds to the cost. | Boronic esters and aryl halides are common reagents. Palladium catalysts can be expensive, but catalyst loading is usually low. | Magnesium is inexpensive, but the starting bromo-compound might be costly. Dry ice (solid CO2) is readily available. |
| Scalability | The described patent suggests scalability with kilogram-scale examples for some steps.[1] | Suzuki couplings are widely used in industrial settings and are generally scalable. | Grignard reactions can be challenging to scale up due to their exothermic nature and sensitivity to moisture. |
| Safety Considerations | Use of pyrophoric reagents like n-butyl lithium and flammable solvents. Borane dimethyl sulfide complex is also hazardous. | Palladium catalysts can be toxic. Solvents used may be flammable. | Grignard reagents are highly reactive and pyrophoric. Diethyl ether is extremely flammable. |
Synthetic Route Diagrams
Experimental Protocols
Route 1: From 2-Bromobenzaldehyde
This route is based on the process described in patent WO2019232010A1.[1]
Step 1: Synthesis of Dimethyl 2,4-diacetyl-3-(2-bromophenyl)pentanedioate To a solution of 2-bromobenzaldehyde and methyl 3-oxobutanoate in a suitable solvent, piperidine is added dropwise. The mixture is heated to reflux for several hours. After cooling, the product is isolated.
Step 2: Synthesis of 3-(2-Bromophenyl)pentanedioic Acid The diester from the previous step is hydrolyzed using a strong base like potassium hydroxide in a water/alcohol mixture, followed by acidification to precipitate the diacid.
Step 3: Synthesis of 3-(2-Bromophenyl)glutarimide The diacid is heated with urea at a high temperature (e.g., 190-200°C) to effect cyclization to the glutarimide.[1]
Step 4: Synthesis of 4-(2-Bromophenyl)piperidine The glutarimide is reduced using a reducing agent such as borane dimethyl sulfide complex in an appropriate solvent like THF under reflux.[1]
Step 5: Synthesis of Tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate The secondary amine of 4-(2-bromophenyl)piperidine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in the presence of a base.[1]
Step 6: Synthesis of this compound Tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate is reacted with an alkyllithium reagent (e.g., n-butyl lithium) at low temperature to form an aryllithium intermediate. This intermediate is then quenched with carbon dioxide (e.g., by adding dry ice) to form the lithium carboxylate, which is subsequently protonated upon acidic workup to yield the final product.[1]
Route 2: Suzuki Coupling (Proposed)
This proposed route utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for C-C bond formation.[2][3][4][5]
Step 1: Suzuki Coupling Reaction In a reaction vessel under an inert atmosphere, 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine, methyl 2-bromobenzoate, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃) are dissolved in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water). The mixture is heated (e.g., 80-100°C) until the starting materials are consumed (monitored by TLC or LC-MS). After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to give methyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoate.
Step 2: Saponification The methyl ester is dissolved in a mixture of THF and water, and lithium hydroxide is added. The reaction is stirred at room temperature until the hydrolysis is complete. The reaction is then acidified with a dilute acid (e.g., 1M HCl) and the product is extracted with an organic solvent. The organic layer is dried and concentrated to afford the final product.
Route 3: Grignard Reaction (Proposed)
This route involves the formation of a Grignard reagent followed by carboxylation.[6][7][8][9]
Step 1: Formation of the Grignard Reagent Magnesium turnings are placed in a flame-dried flask under an inert atmosphere. A solution of tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate in anhydrous diethyl ether or THF is added slowly to initiate the reaction. The mixture is stirred until the magnesium is consumed, forming the Grignard reagent, (2-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)magnesium bromide.
Step 2: Carboxylation The freshly prepared Grignard reagent is added slowly to a slurry of crushed dry ice in anhydrous diethyl ether or THF. The reaction mixture is stirred and allowed to warm to room temperature as the excess carbon dioxide sublimes.
Step 3: Workup The reaction is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Conclusion
The choice of the most suitable synthetic route for this compound depends on the specific requirements of the research or development program.
-
Route 1 (From 2-Bromobenzaldehyde) is a well-documented, multi-step synthesis that has been demonstrated on a larger scale. While it involves several transformations, the individual steps are generally high-yielding. The use of hazardous reagents like n-butyl lithium and borane requires specialized handling procedures.
-
Route 2 (Suzuki Coupling) offers a more convergent approach and is likely to be high-yielding and scalable. The main considerations are the cost of the palladium catalyst and the availability of the piperidine boronic ester starting material. This method is well-suited for medicinal chemistry applications where rapid access to analogues is often required.
-
Route 3 (Grignard Reaction) is a classic and straightforward method for the synthesis of benzoic acids. However, its success is highly dependent on maintaining strictly anhydrous conditions, which can be challenging to control, especially on a larger scale. The potential for side reactions may also complicate purification.
For laboratory-scale synthesis where flexibility and access to analogues are important, the Suzuki coupling route presents a highly attractive option. For larger-scale production where a well-established and scalable process is paramount, the multi-step route from 2-bromobenzaldehyde may be preferred, despite its length. The Grignard reaction route could be a viable option for smaller-scale synthesis if the starting materials are readily available and the necessary precautions for handling moisture-sensitive reagents can be strictly adhered to.
References
- 1. WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. mason.gmu.edu [mason.gmu.edu]
- 8. beyondbenign.org [beyondbenign.org]
- 9. scribd.com [scribd.com]
Characterization of Impurities in 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic Acid Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the characterization of impurities in 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). Ensuring the purity of this linker is critical for the synthesis of well-defined and effective therapeutic agents. This document outlines potential impurities, compares analytical techniques for their detection, and provides detailed experimental protocols.
Potential Impurities in this compound
Impurities in active pharmaceutical ingredients (APIs) and their intermediates can arise from starting materials, by-products of side reactions, or degradation.[1] Based on a common synthetic route for this compound, several potential impurities have been identified.[2]
Table 1: Potential Impurities and their Origins
| Impurity Name | Structure | Origin |
| Impurity A: 4-(2-bromophenyl)piperidine | ![]() | Starting Material |
| Impurity B: tert-Butyl 4-(2-bromophenyl)piperidine-1-carboxylate | ![]() | Intermediate |
| Impurity C: 2-(Piperidin-4-yl)benzoic acid | ![]() | Degradation (Loss of Boc group) |
| Impurity D: Benzoic acid | ![]() | By-product/Degradation |
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a primary technique for purity assessment.[3] For comprehensive impurity profiling, coupling HPLC with Mass Spectrometry (LC-MS) is invaluable for obtaining molecular weight information of unknown peaks.[1][4] Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for definitive structure elucidation of isolated impurities.
This section compares two reversed-phase HPLC (RP-HPLC) methods with different column selectivities for the analysis of this compound and its potential impurities.
Table 2: Comparison of Proposed HPLC Methods
| Parameter | Method 1: C18 Column | Method 2: Phenyl-Hexyl Column |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | Phenomenex Kinetex Phenyl-Hexyl, 2.6 µm, 3.0 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-95% B over 15 min | 15-90% B over 12 min |
| Flow Rate | 0.4 mL/min | 0.5 mL/min |
| Column Temp. | 40 °C | 45 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Expected Performance | Good retention and separation of non-polar impurities. | Enhanced resolution for aromatic impurities due to π-π interactions. |
Illustrative Performance Data
The following table presents hypothetical, yet realistic, data to illustrate the comparative performance of the two proposed HPLC methods.
Table 3: Illustrative Comparative Performance Data
| Analyte | Method 1: Retention Time (min) | Method 1: Resolution (Rs) | Method 2: Retention Time (min) | Method 2: Resolution (Rs) |
| Impurity D | 2.5 | - | 2.8 | - |
| Impurity C | 4.1 | 4.2 | 4.5 | 4.8 |
| Impurity A | 7.8 | 8.1 | 8.5 | 9.2 |
| Main Compound | 9.5 | 3.5 | 10.2 | 4.1 |
| Impurity B | 12.1 | 5.2 | 11.8 | 3.5 |
Note: This data is for illustrative purposes to demonstrate a comparative analysis.
Experimental Protocols
HPLC-UV Method for Impurity Profiling (Method 1)
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (90% A: 10% B).
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
UV Detection: 254 nm
-
Gradient Program:
Time (min) %B 0.0 10 15.0 95 17.0 95 17.1 10 | 20.0 | 10 |
-
-
Data Analysis: Integrate all peaks and calculate the percentage area of each impurity relative to the total peak area.
LC-MS Method for Impurity Identification
-
System Preparation: Utilize the same HPLC system and conditions as in Method 1.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Data Analysis: Correlate the retention times of the impurity peaks from the UV chromatogram with the mass spectra to determine the molecular weight of each impurity.
NMR for Structure Elucidation of Unknown Impurities
-
Isolation: Isolate the unknown impurity using preparative HPLC.
-
Sample Preparation: Dissolve 1-5 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
NMR Experiments:
-
Acquire a 1D ¹H NMR spectrum to identify proton environments.
-
Acquire a 1D ¹³C NMR spectrum to identify carbon environments.
-
Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons and elucidate the complete molecular structure.
-
-
Data Interpretation: Analyze the chemical shifts, coupling constants, and correlations from the NMR spectra to determine the definitive structure of the impurity.
Visualizations
Caption: Synthetic pathway and origin of potential impurities.
Caption: A logical workflow for the detection and identification of impurities.
References
Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid scaffold is a cornerstone in modern medicinal chemistry, frequently employed as a versatile linker in Proteolysis Targeting Chimeras (PROTACs) and as a core structural motif in the development of targeted therapies. While the on-target potency of these derivatives is often well-characterized, a thorough understanding of their cross-reactivity is paramount for predicting potential off-target effects, ensuring safety, and developing truly selective therapeutics.
This guide provides a comparative analysis of the cross-reactivity profiles of derivatives based on this privileged scaffold. Due to the fragmented nature of publicly available data, this guide collates information from various studies to offer a broader perspective on the selectivity of these compounds. The data presented herein is intended to aid researchers in making informed decisions during the drug discovery and development process.
Quantitative Analysis of Cross-Reactivity
The following tables summarize the available cross-reactivity data for derivatives of this compound and structurally related compounds. It is important to note that the data is compiled from different sources and assays, and direct comparison should be made with caution.
Table 1: Kinase Selectivity Profile of IRAK-4 Inhibitors with a Piperidinyl-Benzoic Acid Moiety
Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is a key target in inflammatory diseases. Several potent inhibitors of IRAK-4 incorporate the this compound scaffold. The following table presents the selectivity of a representative IRAK-4 inhibitor against a panel of off-target kinases.[1][2]
| Kinase Target | Percent Inhibition @ 1 µM | IC50 (nM) |
| IRAK-4 (Primary Target) | >99% | <10 |
| ALK | >90% | ND |
| AXL | >90% | ND |
| EGFR | >90% | ND |
| LCK | >90% | ND |
| TAK1 | <50% | >1000 |
| FLT3 | <20% | >1000 |
| JAK2 | <10% | >1000 |
| MET | <10% | >1000 |
| VEGFR2 | <10% | >1000 |
| (ND = Not Determined) |
Table 2: Kinase Selectivity of Bruton's Tyrosine Kinase (BTK) Inhibitors Featuring the Piperidinyl-Benzoic Acid Linker
BTK is a critical mediator in B-cell signaling and a validated target for B-cell malignancies and autoimmune diseases. Many BTK inhibitors utilize the this compound moiety as a linker. The table below showcases the selectivity profile of a representative covalent BTK inhibitor.[3][4]
| Kinase Target | IC50 (nM) |
| BTK (Primary Target) | <1 |
| TEC | 5 |
| ITK | 15 |
| EGFR | >1000 |
| JAK3 | >1000 |
| SRC | >500 |
| LCK | >500 |
| FYN | >500 |
Experimental Protocols
The following are generalized protocols for key experiments used to assess the cross-reactivity of small molecule inhibitors.
Radioligand Binding Assay for GPCR Selectivity Screening
This assay measures the ability of a test compound to displace a radiolabeled ligand from a G-protein coupled receptor (GPCR).
1. Membrane Preparation:
-
Cells expressing the target GPCR are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Assay:
-
In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]-dopamine for dopamine receptors) and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
3. Incubation and Filtration:
-
The plate is incubated at a specific temperature for a set time to reach binding equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, separating the bound from the free radioligand.
-
The filters are washed with cold buffer to remove unbound radioactivity.
4. Detection and Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.
Kinase Selectivity Profiling using a Biochemical Assay
This method assesses the ability of a compound to inhibit the enzymatic activity of a panel of kinases.
1. Reagents and Kinase Panel:
-
A panel of purified, active kinases is utilized.
-
Substrates (peptide or protein), ATP, and necessary cofactors are prepared in an assay buffer.
2. Assay Procedure:
-
The test compound is serially diluted and added to the wells of a microtiter plate.
-
The kinase, substrate, and cofactors are added to the wells.
-
The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³³P]ATP).
3. Incubation and Termination:
-
The plate is incubated at a controlled temperature to allow for substrate phosphorylation.
-
The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).
4. Detection and Data Analysis:
-
The phosphorylated substrate is captured on a filter membrane, and the incorporated radioactivity is measured.
-
Alternatively, non-radioactive methods such as fluorescence-based assays can be used.
-
The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Visualizing Cross-Reactivity Assessment and Molecular Interactions
The following diagrams illustrate the workflow for assessing cross-reactivity and the general structure of the compounds discussed.
References
- 1. IRAK1/4/pan-FLT3 Kinase Inhibitors with Reduced hERG Block as Treatments for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability Landscape: A Comparative Analysis of Drug Conjugate Linkers, Including Insights on 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of targeted therapeutics, such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), are critically dependent on the stability of the linker connecting the targeting moiety to the therapeutic payload. An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient cleavage and payload delivery at the target site.[1][2] This guide provides a comparative overview of the in vitro and in vivo stability of common linker classes and offers insights into the expected stability of the semi-flexible linker, 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid.
While direct experimental stability data for drug conjugates specifically incorporating this compound is not extensively available in the public domain, the inherent chemical properties of its piperidine core suggest a favorable stability profile. Piperidine scaffolds are widely utilized in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic properties.[3] The rigid, saturated nature of the piperidine ring is less susceptible to metabolic degradation compared to more flexible, linear linkers.[3][]
This guide will present quantitative data for well-characterized alternative linkers to provide a framework for comparison.
Data Presentation: Comparative Stability of Common Linker Classes
The following tables summarize the in vitro and in vivo stability of frequently used cleavable and non-cleavable linkers in drug conjugates.
Table 1: Comparative In Vitro Plasma Stability of Various Linker Types
| Linker Type | Example Conjugate/Motif | Plasma Source | Incubation Time (hours) | Remaining Intact Conjugate (%) | Reference |
| Cleavable | |||||
| Valine-Citrulline (VC) | Tandem-cleavage linker ADC | Rat | 168 | ~100% | [5] |
| Valine-Citrulline (VC) | Monocleavage linker ADC | Rat | 168 | ~80% | [5] |
| Hydrazone (Acid-Labile) | Silyl Ether-MMAE | Human | >168 | >50% (t½ > 7 days) | [1] |
| Disulfide | ADC with hindered disulfide linker | Mouse | Not Specified | Higher stability with increased hindrance | [6] |
| Legumain-Cleavable | AsnAsn-PABC-MMAE | Mouse | Not Specified | >90% | [7] |
| Non-Cleavable | |||||
| Thioether (SMCC) | Trastuzumab-mc-DM1 (Kadcyla®) | Not Specified | Not Specified | Generally high plasma stability | [2][8] |
Table 2: Comparative In Vivo Stability of Different Linker Technologies
| Linker Type | Example ADC | Animal Model | Key Pharmacokinetic Parameter | Value | Reference |
| Cleavable | |||||
| Valine-Citrulline (VC) | Exo-Linker ADC | Rat | DAR retention at 7 days | Superior to T-DXd | [9] |
| GGFG (in T-DXd) | Trastuzumab-deruxtecan (T-DXd) | Rat | DAR decrease at 7 days | ~50% | [9] |
| β-Glucuronide | Anti-CD30-MMAF | Rat | Half-life (t½) | 8.1 days (extrapolated) | [10] |
| Non-Cleavable | |||||
| Thioether (MCC) | Trastuzumab emtansine (T-DM1) | Not Specified | General Observation | High in vivo stability | [6] |
Experimental Protocols
Accurate assessment of linker stability is paramount for the development of safe and effective drug conjugates. Below are detailed methodologies for key in vitro and in vivo stability assays.
In Vitro Plasma Stability Assay
Objective: To determine the stability of a drug conjugate and the rate of premature payload release in plasma from various species (e.g., human, mouse, rat) at physiological temperature.[11]
Methodology:
-
Preparation: Prepare a stock solution of the test drug conjugate in a suitable buffer (e.g., PBS).
-
Incubation: Incubate the drug conjugate at a final concentration of approximately 1 mg/mL in plasma at 37°C.[12]
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately quench the reaction by freezing the samples at -80°C.[11][12]
-
Sample Processing and Analysis:
-
Quantification of Intact Conjugate (ELISA): Use an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of the intact, payload-bearing conjugate. This typically involves a capture antibody targeting the delivery vehicle (e.g., monoclonal antibody) and a detection antibody targeting the payload.[12][13][14][15][16][17]
-
Quantification of Released Payload (LC-MS/MS): Precipitate the plasma proteins using a cold organic solvent (e.g., acetonitrile). Centrifuge the sample and analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of free payload.[12][18][19][20][21]
-
-
Data Analysis: Plot the percentage of intact conjugate or the concentration of released payload against time to determine the stability profile and the half-life (t½) in plasma.[11]
In Vivo Pharmacokinetic Study
Objective: To evaluate the in vivo stability and pharmacokinetic profile of a drug conjugate in a relevant animal model.[1][22]
Methodology:
-
Animal Model: Utilize an appropriate animal model, such as female BALB/c mice, aged 6-8 weeks.[1]
-
Administration: Administer the drug conjugate intravenously (IV) at a predetermined dose.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5 min, 1, 6, 24, 48, 96, and 168 hours) via an appropriate route (e.g., tail vein).
-
Plasma Preparation: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge the samples to separate the plasma and store at -80°C until analysis.[1]
-
Bioanalysis:
-
Total Antibody (ELISA): Quantify the total antibody concentration (conjugated and unconjugated) using a standard ELISA protocol.[23]
-
Intact ADC (ELISA or LC-MS): Measure the concentration of the intact ADC using a payload-specific ELISA or by immunocapture followed by LC-MS analysis.[13][20][23]
-
Free Payload (LC-MS/MS): Quantify the concentration of the released payload in plasma using a validated LC-MS/MS method.[19][24]
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), and area under the curve (AUC), for the total antibody, intact ADC, and free payload.
Mandatory Visualization
Caption: Workflow for In Vitro Plasma Stability Assay.
Caption: Workflow for In Vivo Pharmacokinetic Study.
References
- 1. benchchem.com [benchchem.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. Sensitive ELISA Method for the Measurement of Catabolites of Antibody-Drug Conjugates (ADCs) in Target Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. immunoreagents.com [immunoreagents.com]
- 17. ELISA Protocol [protocols.io]
- 18. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. lcms.labrulez.com [lcms.labrulez.com]
- 22. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
A Comparative Guide to Validated Analytical Methods for 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the characterization and quantification of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid, a key intermediate in pharmaceutical development, often utilized as a semi-flexible linker in Proteolysis Targeting Chimeras (PROTACs). While specific validated methods for this exact molecule are not publicly available, this document outlines common and robust analytical techniques used for structurally similar compounds, providing a framework for method development and validation. The comparison focuses on High-Performance Liquid Chromatography (HPLC) with different detectors and briefly discusses the applicability of Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Methods
The primary analytical techniques suitable for this compound involve liquid chromatography due to its non-volatile and thermally labile nature, particularly the tert-butoxycarbonyl (Boc) protecting group.
| Analytical Method | Principle | Typical Performance Characteristics | Advantages | Disadvantages |
| Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) | Separation based on hydrophobicity on a non-polar stationary phase. Detection is based on the analyte's ability to absorb ultraviolet light. | LOD/LOQ: ng/mL range. Linearity: Typically R² > 0.999. Precision (RSD): < 2%. | Robust, widely available, cost-effective, suitable for purity and assay determination. | Requires a chromophore in the analyte. Potential for co-elution with impurities lacking a chromophore. |
| Reversed-Phase High-Performance Liquid Chromatography with Mass Spectrometry Detection (RP-HPLC-MS) | Separation based on hydrophobicity, coupled with detection based on the mass-to-charge ratio of the analyte. | LOD/LOQ: pg/mL to low ng/mL range. Linearity: Typically R² > 0.99. Precision (RSD): < 5%. | High sensitivity and selectivity. Provides molecular weight confirmation and structural information. Can detect impurities without a chromophore. | Higher instrumentation cost and complexity. Matrix effects can influence ionization. |
| Ultra-Performance Liquid Chromatography with Mass Spectrometry Detection (UPLC-MS) | Similar to HPLC-MS but uses smaller particle size columns for higher resolution, speed, and sensitivity. | LOD/LOQ: pg/mL range. Linearity: Typically R² > 0.99. Precision (RSD): < 5%. | Faster analysis times, improved resolution, and higher sensitivity compared to HPLC. | Higher operating pressures require specialized equipment. Higher cost of columns and instrumentation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-to-charge ratio detection. | Not directly applicable without derivatization. | High resolution for volatile compounds. | The Boc group is thermally labile and can undergo pyrolysis in the GC inlet, leading to inaccurate quantification and potential misidentification of the parent compound. Derivatization would be required, adding complexity to the sample preparation. |
Experimental Protocols
Below are detailed experimental protocols for the most relevant analytical methods. These are starting points and would require optimization and validation for the specific analyte.
RP-HPLC-UV Method for Purity and Assay
This method is suitable for determining the purity of this compound and for quantifying its concentration in bulk material or reaction mixtures.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a 1:1 mixture of Acetonitrile and Water.
-
Further dilute the stock solution with the same diluent to a working concentration of approximately 0.1 mg/mL.
RP-HPLC-MS Method for Identification and Trace Analysis
This method is ideal for confirming the identity of the compound and for detecting and identifying impurities at low levels.
Instrumentation:
-
HPLC or UPLC system
-
Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions (UPLC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% to 95% B
-
5-6 min: 95% B
-
6.1-7 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Scan Range: m/z 100-500
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in Acetonitrile.
-
Dilute the stock solution to a working concentration of 1-10 µg/mL in the initial mobile phase composition (80% A, 20% B).
Visualizations
The following diagrams illustrate the typical workflows for the described analytical methods.
Caption: Workflow for RP-HPLC-UV analysis.
Caption: Workflow for UPLC-MS analysis.
Benchmarking 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic Acid: A Comparative Guide to Commercial Linkers in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) necessitates a thorough understanding of the impact of each component on the final molecule's performance. The linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, is a critical determinant of a PROTAC's efficacy, stability, and pharmacokinetic properties. This guide provides a comparative analysis of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid, a semi-flexible linker, against commonly used commercial linkers, supported by a review of experimental data and detailed methodologies for key benchmarking assays.
This compound is utilized as a semi-flexible linker in the development of PROTACs for targeted protein degradation.[1][2] The incorporation of such rigid or semi-rigid structures into the linker region can influence the three-dimensional orientation of the degrader, which may impact ternary complex formation and help to optimize drug-like properties.[1]
Comparative Analysis of Linker Performance
Table 1: In Vitro Stability of Common PROTAC Linkers
| Linker Type | Representative Example(s) | In Vitro Stability (Plasma/Microsomes) | Common Degradation Pathways | Key Characteristics |
| Flexible (PEG) | Hydroxy-PEGn-CH2-Boc | Generally moderate; can be susceptible to oxidation.[3] | Cytochrome P450 (CYP)-mediated oxidation of the ether backbone.[3][4] | High hydrophilicity, improves solubility.[3] |
| Flexible (Alkyl) | Simple alkane chains (e.g., -(CH2)n-) | Generally more stable to oxidation than PEG linkers.[3] | CYP-mediated hydroxylation.[1] | Hydrophobic, may improve cell permeability but decrease solubility.[3][5] |
| Semi-Flexible/Rigid | 2-(1-(Tert-butoxycarbonyl) piperidin-4-YL)benzoic acid | Generally high; the rigid structure can sterically hinder metabolic enzymes.[3] | Less prone to enzymatic degradation compared to flexible linkers. | Constrains the molecule into a more defined conformation, potentially improving binding affinity.[3][6] |
| Rigid (Piperazine) | Piperazine-containing linkers | Generally high metabolic stability.[1][7] | More resistant to CYP-mediated metabolism. | Improves metabolic stability and can enhance solubility.[1][7] |
Table 2: Impact of Linker Type on PROTAC Efficacy (Representative Data)
| Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| BET Bromodomains | CRBN | Flexible (Alkyl) | ~10-100 pM (IC50) | Not Reported | [8] |
| BET Bromodomains | CRBN | Rigid (Ethynyl) | ~3-fold more potent than flexible linker | Not Reported | [8] |
| CRBN | VHL | Nine-atom alkyl chain | Concentration-dependent decrease | Not Reported | [2] |
| CRBN | VHL | Three PEG units | Weak degradation | Not Reported | [2] |
Note: The data presented is compiled from various sources and should be interpreted with caution as experimental conditions, target proteins, and E3 ligases may vary between studies.
Experimental Protocols for Linker Benchmarking
Accurate and reproducible assessment of linker performance is crucial for the rational design of PROTACs. The following are detailed methodologies for key in vitro assays.
In Vitro Plasma Stability Assay
Objective: To determine the stability of a PROTAC in plasma from a relevant species (e.g., human, mouse, rat), assessing its susceptibility to hydrolysis by plasma enzymes.
Materials:
-
Test PROTAC compound
-
Control compounds (known stable and unstable compounds)
-
Plasma from the desired species
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction quenching
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test and control PROTACs (e.g., 10 mM in DMSO).
-
Incubation: Pre-warm the plasma to 37°C. Initiate the reaction by adding the PROTAC stock solution to the plasma to a final concentration of ~1 µM. Ensure the final DMSO concentration is low (<1%).
-
Time Points: Incubate the mixture at 37°C with gentle agitation. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Immediately stop the reaction at each time point by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex the samples to precipitate plasma proteins and centrifuge at high speed to pellet the precipitate.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the amount of parent PROTAC remaining.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC against time. The slope of the linear regression provides the elimination rate constant (k), from which the half-life (t½ = 0.693 / k) can be calculated.[1][3]
Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a PROTAC in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
Materials:
-
Test PROTAC compound
-
Liver microsomes (from human, rat, or mouse)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test PROTAC.
-
Incubation: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test PROTAC (final concentration ~1 µM). Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points and Quenching: Collect aliquots at various time points and quench the reaction with cold acetonitrile containing an internal standard.
-
Sample Processing and Analysis: Process the samples as described in the plasma stability assay and analyze by LC-MS/MS.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) of the PROTAC.[1]
Target Protein Degradation Assay (Western Blot)
Objective: To quantify the degradation of the target protein in cells following treatment with the PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
Test PROTAC compound
-
Cell lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody conjugated to HRP
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies for the target protein and a loading control, followed by the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[5][9]
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the general mechanism of PROTAC action and a typical workflow for linker benchmarking.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Utility of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic Acid in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Linkers
PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a spacer but plays a crucial role in the formation of a productive ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation of the target protein. Linker characteristics such as length, rigidity, and solubility significantly impact a PROTAC's efficacy, selectivity, and drug-like properties.
Overview of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic Acid
This compound is a bifunctional molecule that can be incorporated into PROTACs as a semi-rigid linker component. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, sequential synthesis, while the carboxylic acid provides a handle for conjugation to either the POI-binding ligand or the E3 ligase ligand. The piperidine ring introduces a degree of rigidity, which can be advantageous in pre-organizing the PROTAC into a conformation favorable for ternary complex formation.
Comparative Analysis of Linker Types
The performance of a PROTAC is heavily influenced by the nature of its linker. The following table provides a comparative overview of the anticipated properties of PROTACs utilizing a this compound-based linker against those with flexible (e.g., polyethylene glycol - PEG) and other rigid (e.g., piperazine, aromatic rings) linkers.
| Feature | Flexible Linkers (e.g., PEG, Alkyl Chains) | Rigid Linkers (e.g., Piperazine, Aromatic Rings) | This compound-based Linker (Anticipated) |
| Conformational Freedom | High | Low | Semi-rigid, offering a balance between flexibility and pre-organization. |
| Ternary Complex Formation | Can adapt to various protein-protein orientations, but may have an entropic penalty upon binding. | Can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability and cooperativity.[1] | The piperidine scaffold is expected to reduce the entropic penalty of binding, potentially leading to more stable ternary complexes. |
| Solubility | PEG linkers can enhance aqueous solubility. | Piperazine moieties can be protonated at physiological pH, improving solubility.[1] | The overall solubility will depend on the final PROTAC structure, but the piperidine ring itself is a moderately polar group. |
| Metabolic Stability | Generally susceptible to metabolism. | Can exhibit improved metabolic stability.[1] | The piperidine ring is a common motif in approved drugs and is generally associated with good metabolic stability. |
| Permeability | Can be optimized by balancing hydrophilicity and lipophilicity. | The charged state of protonated piperazine can reduce passive permeability. | Favorable lipophilicity of the overall PROTAC can be tuned by modifying other components. |
| Synthetic Accessibility | Readily available building blocks and straightforward synthesis. | Can be more synthetically challenging to prepare. | The Boc-protected nature allows for standard peptide coupling and deprotection steps, making it synthetically accessible.[1] |
Hypothetical Performance Data
While specific experimental data for PROTACs using this compound is not available, we can hypothesize its performance in a comparative context based on general principles of PROTAC design. The following table presents a hypothetical comparison of key performance indicators for a BRD4-targeting PROTAC using different linker types.
| Linker Type | Target Protein | E3 Ligase | Hypothetical DC₅₀ (nM) | Hypothetical Dₘₐₓ (%) | Rationale |
| Flexible PEG Linker | BRD4 | Cereblon | 50 | 90 | Flexible linkers can be effective but may not achieve the highest potency due to entropic penalties. |
| 2-(1-(Boc)piperidin-4-YL)benzoic Acid Linker | BRD4 | Cereblon | 10 | >95 | The semi-rigid nature is anticipated to promote a more stable ternary complex, leading to higher potency and efficacy. |
| Rigid Piperazine Linker | BRD4 | Cereblon | 5 | >95 | Highly rigid linkers, when optimized, can lead to very potent degraders. |
Note: This data is hypothetical and for illustrative purposes only. Actual performance would need to be determined experimentally.
Experimental Protocols
To validate the performance of a PROTAC incorporating the this compound linker, the following experimental workflow would be employed.
Protocol 1: Synthesis of a PROTAC with a this compound-based Linker
This protocol outlines the general steps for synthesizing a PROTAC where the benzoic acid linker is coupled to an amine-functionalized POI ligand and a pomalidomide-derived E3 ligase ligand.
Diagram of the synthetic workflow:
Caption: General synthetic workflow for a PROTAC using the specified linker.
Procedure:
-
Coupling to POI Ligand: Dissolve this compound (1.1 eq) and the amine-functionalized POI ligand (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at room temperature for 4-12 hours. Purify the Boc-protected intermediate by column chromatography.
-
Boc Deprotection: Dissolve the purified intermediate in DCM and add trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure.
-
Coupling to E3 Ligase Ligand: Dissolve the deprotected amine intermediate (1.0 eq) and pomalidomide-carboxylic acid (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 4-12 hours. Purify the final PROTAC by preparative HPLC.
Protocol 2: Western Blot for Protein Degradation
This is the standard assay to quantify the reduction of the target protein in cells after PROTAC treatment.
Diagram of the Western Blot workflow:
Caption: Standard experimental workflow for Western Blot analysis.
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein levels to the loading control to determine the percentage of degradation.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
This compound represents a promising building block for the construction of semi-rigid linkers in PROTACs. Its structural features suggest the potential for developing potent and metabolically stable protein degraders. The incorporation of the piperidine moiety is a rational strategy to introduce conformational constraint, which can lead to improved ternary complex formation and, consequently, more efficient protein degradation. However, it is crucial to emphasize that the optimal linker is highly dependent on the specific target protein and E3 ligase pair. Therefore, the true utility of this linker can only be ascertained through empirical testing against a panel of other linkers with varying lengths, compositions, and rigidities. The experimental protocols outlined in this guide provide a framework for such a comparative evaluation, which is essential for the rational design of next-generation protein degraders.
References
A Comparative Guide to the Quality Control of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic Acid for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has placed a significant emphasis on the quality and characterization of the constituent building blocks. 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid is a crucial semi-flexible linker used in the synthesis of PROTACs. Its rigid piperidine and benzoic acid moieties can influence the three-dimensional orientation of the PROTAC, which is critical for the formation of a productive ternary complex between the target protein and the E3 ligase.[1] The precise positioning of the carboxylic acid group on the phenyl ring—ortho, meta, or para—can significantly impact the linker's vector and, consequently, the efficacy of the final PROTAC.[2]
This guide provides a comprehensive overview of the key quality control parameters for this compound and compares it with its positional isomers. It also details the experimental protocols necessary for its thorough characterization, ensuring its suitability for downstream applications in drug discovery and development.
Comparative Quality Control Parameters
The following table summarizes the key quality control specifications for this compound and its common alternatives. These parameters are essential for ensuring the identity, purity, and consistency of the material.
| Parameter | 2-(1-(Tert-butoxycarbonyl) piperidin-4-YL)benzoic Acid (Ortho-isomer) | 3-(1-(Tert-butoxycarbonyl) piperidin-4-YL)benzoic Acid (Meta-isomer) | 4-(1-(Tert-butoxycarbonyl) piperidin-4-YL)benzoic Acid (Para-isomer) |
| Appearance | White to off-white powder | White to off-white powder | White to off-white powder |
| Purity (by HPLC) | ≥ 95% | ≥ 95% | ≥ 95%[3] |
| Identity (by ¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure |
| Identity (by ¹³C NMR) | Conforms to structure | Conforms to structure | Conforms to structure |
| Solubility | Soluble in organic solvents such as DMSO and methanol[4] | Soluble in organic solvents such as DMSO and methanol | Soluble in organic solvents such as DMSO and methanol |
| Melting Point | Not consistently reported, requires experimental determination | Not consistently reported, requires experimental determination | Not consistently reported, requires experimental determination |
| Residual Solvents | To be determined by GC-HS, must meet ICH guidelines | To be determined by GC-HS, must meet ICH guidelines | To be determined by GC-HS, must meet ICH guidelines |
Experimental Protocols
Detailed and validated analytical methods are crucial for the reliable assessment of the quality of this compound. Below are representative protocols for its analysis.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate the main compound from potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.5 mg/mL.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous identification of the compound's structure.
-
¹H NMR Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Procedure: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.
-
Expected Chemical Shifts (δ, ppm) for 2-(1-(Boc)piperidin-4-yl)benzoic acid (indicative):
-
~1.45 (s, 9H, -C(CH₃)₃)
-
~1.60-1.90 (m, 4H, piperidine-CH₂)
-
~2.80-3.00 (m, 2H, piperidine-CH₂)
-
~3.20-3.40 (m, 1H, piperidine-CH)
-
~4.10-4.30 (m, 2H, piperidine-CH₂)
-
~7.20-8.10 (m, 4H, Ar-H)
-
~10.0-13.0 (br s, 1H, -COOH)
-
-
-
¹³C NMR Spectroscopy
-
Solvent: As for ¹H NMR.
-
Instrument: 100 MHz or higher NMR spectrometer.
-
Procedure: Use the same sample prepared for ¹H NMR.
-
Expected Chemical Shifts (δ, ppm) for 2-(1-(Boc)piperidin-4-yl)benzoic acid (indicative):
-
~28.4 (-C(CH₃)₃)
-
~32-34 (piperidine carbons)
-
~42-44 (piperidine carbons)
-
~80.0 (-C(CH₃)₃)
-
~125-135 (aromatic carbons)
-
~155.0 (C=O, Boc)
-
~170.0 (C=O, acid)
-
-
Quality Control Workflow
A robust quality control workflow ensures that each batch of this compound meets the required specifications before its use in synthesis.
Caption: Quality Control Workflow for this compound.
Performance Comparison and Discussion
The choice between the ortho, meta, and para isomers of (1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid as a PROTAC linker is a critical design element. While all share the same molecular weight and core structure, the exit vector from the phenyl ring dictates the spatial orientation of the target-binding and E3 ligase-binding moieties.
-
This compound (Ortho-isomer): The proximity of the piperidine ring and the carboxylic acid group creates a more constrained geometry. This can be advantageous in pre-organizing the PROTAC into a conformation that favors the formation of a stable ternary complex. However, it may also introduce steric hindrance that prevents optimal protein-protein interactions.
-
3-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic Acid (Meta-isomer): This isomer offers a balance between the rigidity of the ortho-isomer and the linearity of the para-isomer. The angled exit vector can provide a different trajectory for the linker, potentially accessing different surface areas on the target protein or E3 ligase.
-
4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic Acid (Para-isomer): This isomer provides the most linear extension from the piperidine core. This can be beneficial for spanning larger distances between the target protein and the E3 ligase.[3] However, the increased flexibility might lead to a higher entropic penalty upon ternary complex formation.
Ultimately, the optimal isomer is target-dependent and must be determined empirically through the synthesis and biological evaluation of the corresponding PROTACs. A thorough quality control process for each linker building block is the first and most critical step in ensuring the reliability and reproducibility of such studies.
References
- 1. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Buy 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride [smolecule.com]
Safety Operating Guide
Proper Disposal of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid as a hazardous chemical waste. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on safety protocols for structurally related substances, including benzoic acid and piperidine derivatives. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for protocols specific to your location and to ensure full compliance with all local, state, and federal regulations.
The responsible disposal of this compound is paramount for maintaining a safe laboratory environment and preventing environmental contamination. As a derivative of both benzoic acid and piperidine, this compound should be handled with precautions similar to those for its parent structures. Benzoic acid is known to cause skin and eye irritation, while piperidine is a flammable and corrosive substance. Therefore, a cautious and well-defined disposal plan is essential.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[1][2]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[1][2]
-
Body Protection: A lab coat and closed-toe shoes are required.[1][2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1]
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][3]
II. Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Waste Container Management:
-
Use a designated, compatible, and clearly labeled hazardous waste container. The container should be in good condition and have a secure lid.
-
The label should include the full chemical name: "this compound," the CAS number (if available), and appropriate hazard symbols.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
For small spills, use an absorbent material like sand, earth, or vermiculite to contain the spill.[6]
-
Sweep up the absorbed material and place it in the designated hazardous waste container. Avoid creating dust.[1]
-
For larger spills, contact your institution's EHS department immediately.
-
-
Final Disposal:
-
Do not pour down the drain or dispose of in regular trash. [3]
-
Contact a licensed professional waste disposal service to handle the final disposal of the material.[1][7] Your institution's EHS department will have established procedures and approved vendors for this purpose.
-
Follow all institutional, local, regional, and national regulations for hazardous waste disposal.[3][8]
-
III. Quantitative Data Summary
| Property | Benzoic Acid | Piperidine |
| GHS Hazard Statements | H315: Causes skin irritation. H318: Causes serious eye damage. H372: Causes damage to organs through prolonged or repeated exposure. | H225: Highly flammable liquid and vapor. H302: Harmful if swallowed. H311: Toxic in contact with skin. H314: Causes severe skin burns and eye damage. H331: Toxic if inhaled. |
| Signal Word | Danger | Danger |
| Personal Protective Equipment | Goggles, gloves, lab coat. | Goggles, face shield, chemical-resistant gloves, flame-retardant lab coat. |
IV. Experimental Workflow for Disposal
The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. ilpi.com [ilpi.com]
- 3. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. pentachemicals.eu [pentachemicals.eu]
Personal protective equipment for handling 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid (CAS No: 170838-26-3). Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation.[1]
-
H317: May cause an allergic skin reaction.[1]
-
H319: Causes serious eye irritation.[1]
-
H410: Very toxic to aquatic life with long-lasting effects.[1]
A comprehensive PPE strategy is mandatory to mitigate these risks. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield. | Protects against splashes, dust, and vapors that can cause serious eye irritation.[1][2][3] |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene preferred), a lab coat or disposable gown, and closed-toe shoes. | Prevents skin contact which may cause irritation and potential allergic reactions.[1][2][3] Full body protection is crucial in case of spills. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or for large quantities, a NIOSH-approved respirator with an appropriate cartridge is recommended. | Minimizes inhalation of the powdered compound.[2][3] |
Operational Plan: Step-by-Step Handling Protocol
A strict operational protocol is critical for the safe handling of this chemical.
1. Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[3]
-
Verify that the chemical fume hood is functioning correctly.[3]
-
Locate the nearest eyewash station and safety shower and confirm they are accessible.[2][3]
-
Assemble all necessary equipment and reagents before handling the compound.[3]
2. Handling:
-
Don all required PPE as outlined in the table above.
-
Handle the compound exclusively within a chemical fume hood to control exposure.[3]
-
Avoid creating dust. Use techniques such as gentle scooping or weighing on wax paper to minimize airborne particles.[3]
-
If making a solution, add the solid to the solvent slowly to prevent splashing.[3]
-
Keep containers tightly closed when not in use.[2]
3. Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent and decontaminating solution.
-
Properly remove and dispose of contaminated PPE.
-
Wash hands and any exposed skin thoroughly with soap and water.[2]
Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[2]
-
Ingestion: Clean mouth with water. Get medical attention.[2]
Disposal Plan
Proper disposal of chemical waste is imperative to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed hazardous waste container.
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless compatible.
-
Disposal Route: Dispose of the chemical waste through an approved waste disposal plant.[2] Do not let this chemical enter the environment.[2]
Experimental Workflow and Safety
The following diagram illustrates the key stages of handling this compound, emphasizing the integration of safety measures at each step.
Caption: Workflow for safe handling of the specified chemical.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




